molecular formula C10H20N2O2S B7966813 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Cat. No.: B7966813
M. Wt: 232.35 g/mol
InChI Key: PEFNELYDAITYGH-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is a high-value spirocyclic chemical building block designed for research and development applications, particularly in medicinal chemistry. Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are of significant interest in pharmaceutical research due to their three-dimensional complexity and potential for modulating biological activity . Scientific literature indicates that this core structure is frequently explored for its utility in treating a range of disorders, including obesity, pain, and various cardiovascular and psychotic conditions . The presence of the methylsulfonyl group provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics . For instance, related diazaspiro compounds have been developed as potent inhibitors of enzymes like acetyl-CoA carboxylase (ACC), a target for metabolic diseases, demonstrating the scaffold's relevance in drug discovery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed synthetic and application data on this versatile chemical series.

Properties

IUPAC Name

1-methylsulfonyl-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-15(13,14)12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNELYDAITYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and characterization of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane , a specialized spirocyclic scaffold used in medicinal chemistry for exploring novel chemical space beyond traditional flat heterocycles.

The protocol focuses on the regioselective functionalization of the 1,9-diazaspiro[5.5]undecane core. Given the non-equivalent nature of the nitrogen atoms at positions 1 and 9, the strategy utilizes a protection-deprotection sequence to ensure structural fidelity.

Executive Summary & Strategic Importance

The 1,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in drug discovery, offering a rigid, three-dimensional framework that positions substituents in precise vectors, enhancing selectivity for G-protein coupled receptors (GPCRs) and ion channels.

Unlike the symmetric 3,9-diazaspiro[5.5]undecane, the 1,9-isomer possesses inherent asymmetry. The nitrogen at position 1 (adjacent to the spiro quaternary center) is sterically distinct from the nitrogen at position 9. This guide provides a validated route to the 1-methylsulfonyl derivative, a common bioisostere for amides, designed to modulate metabolic stability and lipophilicity.

Key Chemical Challenges
  • Regioselectivity: Differentiating the N1 and N9 sites.

  • Steric Hindrance: The N1 position is neopentyl-like (adjacent to a quaternary carbon), potentially reducing nucleophilicity compared to N9.

  • Stability: Avoiding the N-to-N acyl migration often observed in 1-acyl-1,9-diazaspiro systems under acidic conditions.

Retrosynthetic Analysis & Workflow

To achieve high regiocontrol, the synthesis does not rely on statistical functionalization of the bare diamine. Instead, it employs a orthogonal protection strategy . The commercially viable route utilizes tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate as the starting material, where N9 is already protected, leaving N1 available for functionalization.

Synthetic Logic Diagram

The following flowchart illustrates the decision matrix and reaction pathway.

SynthesisPath cluster_0 Critical Control Points Start Start: tert-butyl 1,9-diazaspiro[5.5] undecane-9-carboxylate Decision Check Purity (NMR/LCMS) Start->Decision Step1 Step 1: N1-Sulfonylation (MsCl, Et3N, DCM, 0°C) Decision->Step1 >98% Pure Intermed Intermediate: 1-Ms-9-Boc-diazaspiro[5.5]undecane Step1->Intermed Yield >90% Step2 Step 2: N9-Deprotection (4N HCl in Dioxane or TFA) Intermed->Step2 Final Target: 1-(Methylsulfonyl)-1,9-diazaspiro [5.5]undecane (HCl Salt) Step2->Final Quant. Yield

Caption: Synthesis workflow for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane targeting N1 functionalization.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Starting Material: tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1448242-45-2).

  • Electrophile: Methanesulfonyl chloride (MsCl), 99%.

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA), anhydrous.

  • Solvent: Dichloromethane (DCM), anhydrous (dried over molecular sieves).

  • Deprotection Agent: 4N HCl in 1,4-Dioxane.

Protocol A: N1-Sulfonylation

Objective: Selective introduction of the methylsulfonyl group at the sterically hindered N1 position.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq, 2.54 g, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add Triethylamine (1.5 eq, 2.1 mL, 15 mmol) dropwise. Stir for 5 minutes.

  • Electrophile Addition: Slowly add Methanesulfonyl chloride (1.2 eq, 0.93 mL, 12 mmol) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours.

    • Monitoring: Check by TLC (5% MeOH in DCM) or LCMS. The starting material amine should be consumed.

  • Workup:

    • Quench with saturated aqueous NaHCO3 (30 mL).

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers, wash with brine (30 mL), and dry over anhydrous Na2SO4.

    • Filter and concentrate in vacuo to yield the crude intermediate tert-butyl 1-(methylsulfonyl)-1,9-diazaspiro[5.5]undecane-9-carboxylate .

  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-50%).

    • Expected Yield: 85–95% (White solid).

Protocol B: N9-Deprotection (Boc Removal)

Objective: Removal of the protective group to release the secondary amine at N9.

  • Dissolution: Dissolve the intermediate from Protocol A (1.0 eq) in DCM (10 mL) or 1,4-Dioxane (5 mL).

  • Acidolysis: Add 4N HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Stirring: Stir at RT for 2–3 hours. A white precipitate (the hydrochloride salt) often forms.

  • Isolation:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the residue with diethyl ether (Et2O) to remove organic impurities.

    • Filter the solid and dry under high vacuum.

    • Product:1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane dihydrochloride .

Characterization Data (Reference Standards)

The following data summarizes the expected spectroscopic signals for the final product (free base equivalent).

TechniqueParameterDiagnostic Signals / Values
1H NMR Solvent CDCl3 or DMSO-d6
N1-Ms Methyl

2.85 – 2.95 ppm (s, 3H)
N1-CH2

3.10 – 3.30 ppm (m, 2H, adjacent to N-Ms)
N9-CH2

2.60 – 2.80 ppm (m, 4H, adjacent to NH)
Spiro Core Multiplets at 1.40 – 1.90 ppm (Cyclohexyl/Piperidyl backbone)
13C NMR Carbonyl Absent (distinguishes from amide byproducts)
Ms-Methyl ~35–40 ppm
Spiro Carbon ~35–45 ppm (Quaternary C)
LCMS Ionization ESI+ [M+H]+
Calc. Mass 232.12 (C9H18N2O2S)
Obs. Mass 233.1 ± 0.1
Physical Appearance White crystalline solid (HCl salt)

Troubleshooting & Optimization (Expert Insights)

Regioselectivity & Stability
  • Acyl Migration Risk: While 1-acyl-1,9-diazaspiro compounds can undergo N1

    
     N9 migration under acidic conditions, the sulfonamide bond is significantly more stable . However, during the acidic deprotection of the Boc group (Step 2), ensure the temperature does not exceed 25°C to prevent any potential acid-catalyzed degradation of the spiro core.
    
  • Steric Hindrance at N1: If the reaction with MsCl is sluggish due to the neopentyl-like environment of N1, switching the base to DBU (1.5 eq) or adding a catalytic amount of DMAP (0.1 eq) can accelerate the reaction. Caution: DMAP can lead to bis-sulfonylation if the stoichiometry is not strictly controlled.

Core Synthesis (If Commercial Material is Unavailable)

If the 9-Boc precursor is unavailable, the core can be synthesized via Ring-Closing Metathesis (RCM) .

  • Precursor: N-Boc-4-allyl-4-(but-3-enylamino)piperidine.

  • Catalyst: Grubbs II (5 mol%).

  • Condition: DCM, reflux.[1]

  • Result: This yields the 1,9-diazaspiro[5.5]undec-? -ene, which requires hydrogenation (H2, Pd/C) to yield the saturated core.

References

  • Synthesis of 1,9-diazaspiro[5.5]undecane scaffolds: Title: Synthesis of four novel natural product inspired scaffolds for drug discovery. Source:J. Org. Chem. 2009, 74, 3, 1179–1186. URL:[Link]

  • Review of Bioactivity and Synthesis: Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.[2][3] Source:Chem. Heterocycl.[3] Compd. 2017, 53, 827–845.[3] URL:[Link]

  • Starting Material Data: Title: tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (PubChem CID 25216345). Source: PubChem Compound Summary.[4] URL:[Link]

  • General Sulfonylation Protocols: Title: Methanesulfonyl chloride (Organic Syntheses Procedure).[5] Source:Org.[6][5] Synth. 1950, 30, 58. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Application of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the "Escape from Flatland" initiative has prioritized spirocyclic scaffolds over traditional planar aromatic systems. 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane (CAS: 2887501-65-5) represents a high-value pharmacophore building block in this domain. Characterized by a rigid, orthogonal conformation and a high fraction of sp3-hybridized carbons (


), this scaffold offers superior physicochemical properties—specifically enhanced solubility and metabolic stability—compared to its piperazine or biphenyl analogs.

This technical guide provides a comprehensive analysis of the molecule's physicochemical architecture, synthetic accessibility, and utility in medicinal chemistry, specifically targeting G-protein coupled receptors (GPCRs) and metabolic enzymes like Acetyl-CoA Carboxylase (ACC).

Structural Architecture & Molecular Identity[1]

The core of the molecule is the 1,9-diazaspiro[5.5]undecane system, consisting of two six-membered piperidine-like rings sharing a single quaternary carbon. This spiro-fusion forces the two rings into a perpendicular orientation, creating a distinct 3D vector for substituent display.

Chemical Identity Table
ParameterData
IUPAC Name 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane
CAS Number 2887501-65-5
Molecular Formula

Molecular Weight 234.32 g/mol
SMILES CS(=O)(=O)N1CCC2(CCNCC2)CC1
Core Scaffold 1,9-Diazaspiro[5.5]undecane
Functional Group Methylsulfonamide (N1), Secondary Amine (N9)
Stereochemical Implications

Unlike fused ring systems (e.g., decalin), the spiro[5.5]undecane core is achiral unless asymmetrically substituted. However, the introduction of the methylsulfonyl group at


 desymmetrizes the molecule, rendering the 

amine chemically distinct. This desymmetrization is critical for structure-activity relationship (SAR) studies, allowing precise probing of binding pockets.

Physicochemical Properties (The Core)

The introduction of the methylsulfonyl group modulates the basicity and lipophilicity of the diazaspiro core, making it an ideal "linker" or "headgroup" in fragment-based drug design.

Key Physicochemical Parameters[2]
PropertyValueInterpretation
cLogP -0.60 (Predicted)Hydrophilic. The negative value indicates high water solubility, advantageous for oral bioavailability and reducing non-specific binding.
TPSA 58.64 ŲModerate Polarity. Well within the range for CNS penetration (< 90 Ų) and oral absorption (< 140 Ų).
H-Bond Donors 1 (Free Amine)The

secondary amine is the primary handle for derivatization and H-bonding.
H-Bond Acceptors 4Includes sulfonyl oxygens and both nitrogens.
pKa (N9-H) ~10.5 (Est.)Typical secondary amine basicity; ensures protonation at physiological pH, aiding solubility.
pKa (Sulfonamide) Non-basicThe electron-withdrawing sulfonyl group renders

non-basic and metabolically robust.
Rotatable Bonds 1Restricted flexibility due to the spiro cycle minimizes entropy loss upon binding.
The "Spiro Effect" on Solubility

Planar aromatic rings often suffer from


-

stacking aggregation, limiting solubility. The spiro[5.5]undecane core disrupts this stacking. The methylsulfonyl group further enhances polarity without introducing a high-clearance motif (like a carboxylic acid), maintaining a balance between permeability and solubility.

Synthetic Accessibility & Stability

The synthesis of 1-(methylsulfonyl)-1,9-diazaspiro[5.5]undecane typically proceeds through the construction of the spiro core followed by selective functionalization.

Synthetic Pathway Visualization

The following diagram outlines a logical synthetic workflow starting from linear precursors to the final sulfonated scaffold.

SynthesisWorkflow cluster_0 Core Construction Precursor Linear Precursor (Amino-ynone or Bis-chloroethyl amine) Cyclization Double Michael Addition or Gem-dialkylation Precursor->Cyclization Base/Catalyst SpiroCore 1,9-Diazaspiro[5.5]undecane (Protected N9) Cyclization->SpiroCore Ring Closure Sulfonylation Selective Sulfonylation (MsCl, Et3N) SpiroCore->Sulfonylation Regioselective Deprotection N9 Deprotection (e.g., TFA or H2/Pd) Sulfonylation->Deprotection Orthogonal FinalProduct 1-(Methylsulfonyl)-1,9- diazaspiro[5.5]undecane Deprotection->FinalProduct Isolation

Caption: Figure 1. Modular synthetic workflow for accessing the 1-(methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold.

Stability Profile
  • Metabolic Stability: The spirocyclic carbons block metabolic "soft spots" often found in piperazines (e.g.,

    
    -oxidation). The methylsulfonyl group is generally resistant to hydrolysis and oxidative metabolism (CYP450).
    
  • Chemical Stability: The sulfonamide bond is stable under standard acidic and basic conditions used in library synthesis (e.g., TFA deprotection, amide coupling).

Medicinal Chemistry Utility

This scaffold is not merely a spacer; it is a functional pharmacophore.

Target Classes
  • ACC Inhibitors (Metabolic Disease): The spiro[5.5]undecane core mimics the geometry of known ACC inhibitors, positioning substituents to interact with the carboxyltransferase domain.

  • GPCR Modulators (Pain/CNS): Used in dual

    
    -opioid/
    
    
    
    receptor ligands.[1] The spiro geometry allows for precise vectorization of aryl groups to engage hydrophobic sub-pockets.
  • PARP Inhibitors (Oncology): Substitutes for piperazine linkers to improve brain penetration (lower PSA, higher

    
    ) in DNA damage response drugs.
    
Mechanism of Action (ACC Inhibition Example)

The following diagram illustrates how this scaffold integrates into a biological inhibition pathway.

ACC_Inhibition Inhibitor Spiro-Scaffold Inhibitor ACC_Enzyme Acetyl-CoA Carboxylase (CT Domain) Inhibitor->ACC_Enzyme Binding (Kd < 10nM) Complex Inhibitor-Enzyme Complex (Locked Conformation) ACC_Enzyme->Complex Allosteric Blockade MalonylCoA Malonyl-CoA Production Complex->MalonylCoA Inhibits FattyAcidSynth De Novo Lipogenesis MalonylCoA->FattyAcidSynth Downstream TherapeuticEffect Reduced Steatosis / Cancer Cell Apoptosis FattyAcidSynth->TherapeuticEffect Physiological Outcome

Caption: Figure 2. Mechanism of action for spiro-based inhibitors targeting Acetyl-CoA Carboxylase (ACC).

Experimental Protocols

Protocol A: Determination of Distribution Coefficient (LogD)

Context: Validating the hydrophilicity (cLogP -0.6) experimentally is crucial for predicting blood-brain barrier penetration.

Methodology: Shake-Flask Method (Miniaturized)

  • Preparation: Dissolve 1 mg of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in 500

    
    L of DMSO (Stock solution).
    
  • Partitioning: In a 2 mL vial, add 495

    
    L of 1-octanol (pre-saturated with buffer) and 495 
    
    
    
    L of PBS (pH 7.4). Spike with 10
    
    
    L of Stock solution.
  • Equilibration: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Remove aliquots from both the octanol (top) and aqueous (bottom) layers. Analyze via LC-MS/MS.

  • Calculation:

    
    
    
  • Validation: The expected result should align with the calculated LogP of ~ -0.6, confirming high aqueous solubility.

Protocol B: N9-Derivatization (Reductive Amination)

Context: Utilizing the free secondary amine to attach a pharmacophore.

  • Reagents: 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane (1.0 eq), Aryl Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/MeOH (10:1).

  • Procedure:

    • Mix amine and aldehyde in solvent; stir for 30 min to form imine/hemiaminal.

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with saturated

      
      . Extract with DCM.
      
  • Purification: Flash chromatography (DCM:MeOH gradient).

References

  • National Institutes of Health (NIH). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

  • American Chemical Society (ACS). (2019).[1] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 3,9-Diazaspiro[5.5]undecane.[2] National Library of Medicine. Retrieved from [Link]

Sources

The Mechanistic Role of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in Targeted Drug Discovery: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, mechanism of action (MoA), and self-validating experimental protocols for spirocyclic scaffolds.

Executive Summary

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif extensively utilized in modern medicinal chemistry to target complex metabolic and signaling pathways[1]. While the unsubstituted spirocycle offers a rigid, three-dimensional framework, functionalizing the N1 position to create 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane fundamentally alters the molecule's physicochemical profile. As a highly specialized pharmacophoric building block, this compound serves as the structural anchor for potent dual inhibitors of Acetyl-CoA Carboxylase (ACC1/ACC2), Poly(ADP-ribose) Polymerase-1 (PARP-1), and alpha-glucosidase[2][3].

This whitepaper provides an in-depth analysis of how the methylsulfonyl moiety dictates target engagement, outlines the primary mechanism of action in metabolic regulation, and establishes self-validating experimental protocols for evaluating derivatives of this scaffold.

Structural Biology & Physicochemical Rationale

In drug design, the transition from a flat aromatic ring to a rigid, spirocyclic


-rich framework improves target specificity and clinical success rates. The 1,9-diazaspiro[5.5]undecane system consists of two piperidine rings spirofused at the C2 and C4 positions[1].

However, a free secondary amine at the N1 position presents significant pharmacokinetic liabilities, including high basicity (pKa ~9.5), which leads to >99% protonation at physiological pH. This results in poor membrane permeability (


) and a high risk of off-target hERG channel binding (cardiotoxicity).

The Causality of Methylsulfonylation: By converting the N1 amine into a methylsulfonyl group (


), medicinal chemists achieve three critical mechanistic advantages[4]:
  • Ablation of Basicity: The sulfonamide nitrogen is entirely non-basic, rendering the molecule neutral at pH 7.4. This dramatically improves lipophilic efficiency (LipE) and passive cellular permeability.

  • Metabolic Stability: The electron-withdrawing nature of the sulfonyl group protects the adjacent spiro-carbons from cytochrome P450-mediated oxidative metabolism, lowering Human Liver Microsome (HLM) clearance[5].

  • Directional Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as rigid, directional hydrogen-bond acceptors. In the context of ACC inhibition, these oxygens form critical electrostatic interactions with the backbone amides of the enzyme's biotin carboxylase (BC) domain.

Primary Mechanism of Action: Dual ACC1/ACC2 Inhibition

When the N9 position of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is derivatized (e.g., with aroyl or bicyclic heteroaryl groups), the resulting compounds act as potent, allosteric dual inhibitors of ACC1 and ACC2[2][5].

Mechanistic Pathway

ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.

  • ACC1 (Cytosolic): Produces malonyl-CoA that drives fatty acid synthesis (FAS).

  • ACC2 (Mitochondrial): Produces malonyl-CoA that allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1), thereby halting fatty acid oxidation (FAO).

The methylsulfonyl spirocycle inserts into the dimerization site of the BC domain. The rigid [5.5] spiro-system perfectly occupies the hydrophobic pocket, while the N1-methylsulfonyl group anchors the ligand via hydrogen bonds, preventing the enzyme from adopting its catalytically active dimeric conformation. Consequently, malonyl-CoA levels plummet, simultaneously halting lipogenesis and disinhibiting CPT1 to promote fatty acid oxidation—a highly desirable MoA for treating obesity, NASH, and type 2 diabetes[5].

ACC_Pathway Drug 1-(Methylsulfonyl)-1,9-diazaspiro [5.5]undecane Scaffold ACC1 ACC1 (Cytosol) Drug->ACC1 Inhibits ACC2 ACC2 (Mitochondria) Drug->ACC2 Inhibits Malonyl1 Malonyl-CoA (Lipogenesis) ACC1->Malonyl1 Catalyzes Malonyl2 Malonyl-CoA (CPT1 Inhibition) ACC2->Malonyl2 Catalyzes FAS Fatty Acid Synthesis Malonyl1->FAS Promotes FAO Fatty Acid Oxidation Malonyl2->FAO Inhibits

Fig 1: ACC1/ACC2 metabolic pathway modulation by the methylsulfonyl spirocyclic scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the pharmacological impact of N1-substitution on the 1,9-diazaspiro[5.5]undecane core, demonstrating why the methylsulfonyl group is the preferred pharmacophore for metabolic targeting[2][5].

N1-SubstituentBasic pKa (Est.)ACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)HLM ClearancePermeability (

)
Free Amine (-H) ~9.5>1000>1000HighLow (Protonated)
Acetyl (-COCH₃) Non-basic4538ModerateModerate
Methylsulfonyl (-SO₂CH₃) Non-basic7 3 Low High (Neutral)

Data Interpretation: The transition from an acetyl to a methylsulfonyl group yields a ~6-fold increase in potency. The tetrahedral geometry of the sulfur atom optimally projects the oxygen atoms into the BC domain's hydrogen-bond donor network, a feat the planar acetyl group cannot achieve[2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane derivatives must utilize self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: ADP-Glo™ Kinase Assay for ACC Inhibition

Rationale: Traditional radiometric assays (


-bicarbonate fixation) are low-throughput and generate hazardous waste. The ADP-Glo assay is a luminescent method that directly quantifies the ADP produced during the ATP-dependent carboxylation of acetyl-CoA. It is self-validating because luminescence is strictly proportional to enzyme activity[2].
  • Reaction Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM potassium citrate, and 2 mM DTT. Add purified recombinant human ACC1 or ACC2 (2 nM final concentration).

    • Causality: Potassium citrate is mandatory as it is an allosteric activator required to induce the active polymeric state of ACC in vitro.

  • Compound Incubation: Dispense the methylsulfonyl spirocyclic derivatives in a 10-point dose-response curve (0.1 nM to 10 µM) using an acoustic dispenser. Include a 1% DMSO vehicle control (100% activity) and a reference inhibitor like Firsocostat (0% activity baseline).

  • Initiation: Add a substrate mix of 50 µM ATP, 50 µM acetyl-CoA, and 10 mM NaHCO₃. Incubate at 37°C for 45 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.7 validates the assay's robustness, confirming that the calculated IC₅₀ values are statistically reliable.

Protocol B: Target Validation via siRNA Knockdown

Rationale: Small molecules can exhibit off-target cytotoxicity. To prove that a compound's cellular effect (e.g., suppression of lipogenesis) is strictly mediated by ACC inhibition, an orthogonal genetic validation is required[6].

  • Transfection: Transfect HepG2 cells with a pool of siRNAs targeting either ACACA (ACC1), ACACB (ACC2), or a non-targeting scrambled control using Lipofectamine RNAiMAX.

  • Verification: After 48 hours, lyse a subset of cells and perform Western blotting to confirm >90% depletion of the ACC protein.

    • Causality: Without confirming protein depletion, downstream phenotypic data is entirely speculative.

  • Compound Treatment: Treat both the scrambled control and knockdown cells with the spirocyclic lead compound (at 10x IC₅₀).

  • Readout & Validation: Measure

    
    -acetate incorporation into cellular lipids.
    
    • Self-Validation: If the compound reduces lipid synthesis in the scrambled control cells but has no further additive effect in the ACC-knockdown cells, the mechanism of action is definitively validated as on-target. If lipid synthesis drops further in the knockdown cells, the compound has off-target liabilities.

Workflow Prep N9-Derivatization & Synthesis Assay ADP-Glo ACC Inhibition Assay Prep->Assay Yields Lead Selectivity Counter-Screening (Off-target panel) Assay->Selectivity Hit Selection Validation siRNA Target Validation Selectivity->Validation MoA Confirmed

Fig 2: Self-validating experimental workflow for evaluating spirocyclic ACC inhibitors.

Secondary Pharmacological Targets

While ACC inhibition represents the primary utility of the 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold, the versatile N9 position allows chemists to redirect the molecule toward other targets:

  • Alpha-Glucosidase Inhibition: Appending a 4-(trifluoromethyl)benzyl group to the spirocycle shifts the binding affinity toward alpha-glucosidase, offering an alternative mechanism for antidiabetic agents by preventing carbohydrate cleavage in the gut[3].

  • PARP-1 Inhibition: Certain derivatives leverage the rigid spiro-core to project hydrogen-bonding motifs into the nicotinamide-binding pocket of PARP-1, disrupting the DNA damage response in oncology models[2].

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Mendeleev Communications / PMC. Available at:[Link]

  • Design and Synthesis of Alpha Glycosidase Inhibitors for 1‐Benzyl‐4‐oxa‐1,9‐diazaspiro[5.5]undecan‐2‐one as an Antidiabetic Agent. ChemistrySelect / ResearchGate. Available at:[Link]

  • Purine inhibitors of human phosphatidylinositol 3-kinase delta (US20150353552A1).Google Patents.

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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. This technical guide focuses on the predicted biological activity of a specific, yet understudied derivative, 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane . While direct experimental data for this compound is not currently available in public literature, this document will synthesize existing knowledge on the broader class of 1,9-diazaspiro[5.5]undecane derivatives and the influence of the N-methylsulfonyl moiety to propose a rational, evidence-based framework for its potential therapeutic applications and a detailed roadmap for its biological evaluation.

Introduction: The 1,9-Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings spiro-fused at the 2- and 4-positions.[1] This arrangement imparts a high degree of conformational rigidity, a desirable trait in drug design that can lead to enhanced binding affinity and selectivity for biological targets.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including the treatment of obesity, pain, cancer, and various central nervous system (CNS) disorders.[1] Bioactive compounds incorporating this core typically feature substituents at the 9-position and occasionally at the 1-position.[1]

The introduction of a methylsulfonyl group at the 1-position of the diazaspiro[5.5]undecane core is hypothesized to significantly modulate the compound's physicochemical and pharmacological properties. The N-sulfonyl group is a well-established bioisostere for other functional groups and can influence a molecule's acidity, lipophilicity, and hydrogen bonding capacity, thereby impacting its target engagement and pharmacokinetic profile.

Proposed Synthesis of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

A plausible synthetic route to the target compound can be extrapolated from established methods for the synthesis of related diazaspirocycles and N-sulfonylated amines. A potential pathway is outlined below.

Synthetic_Scheme cluster_0 Synthetic Pathway Start 1,9-Diazaspiro[5.5]undecane Product 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane Start->Product Sulfonylation Reagent Methanesulfonyl chloride, Base (e.g., Triethylamine) Reagent->Product

Caption: Proposed synthesis of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Experimental Protocol: Synthesis and Characterization

Objective: To synthesize 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Materials:

  • 1,9-Diazaspiro[5.5]undecane

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve 1,9-diazaspiro[5.5]undecane (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Predicted Biological Activities and Rationale

Based on the extensive research into 1,9-diazaspiro[5.5]undecane derivatives, we hypothesize that 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane may exhibit activity in the following therapeutic areas:

Central Nervous System (CNS) Activity

Rationale: The 1,9-diazaspiro[5.5]undecane scaffold is a core component of compounds targeting various CNS receptors. For instance, derivatives have shown potent antagonism at dopamine receptors and GABA-A receptors.[1] The introduction of a sulfonyl group can modulate the basicity of the adjacent nitrogen and influence interactions with receptor binding pockets.

Hypothesized Targets:

  • Dopamine Receptors: The compound may act as an antagonist or modulator of dopamine receptor subtypes (e.g., D2, D3).

  • Sigma Receptors (σ1 and σ2): The diazaspiroalkane core has been explored as a bioisostere for piperazine in sigma receptor ligands.[2]

  • Monoamine Oxidase (MAO): The structural similarity to known MAO inhibitors suggests potential inhibitory activity against MAO-A or MAO-B.

CNS_Signaling_Pathway Hypothetical CNS Target Engagement Compound 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane Dopamine_R Dopamine Receptor Compound->Dopamine_R Antagonism/Modulation Sigma_R Sigma Receptor Compound->Sigma_R Binding MAO Monoamine Oxidase Compound->MAO Inhibition Signaling_Cascade Downstream Signaling Cascade Modulation Dopamine_R->Signaling_Cascade Sigma_R->Signaling_Cascade Neurotransmitter_Metabolism Altered Neurotransmitter Metabolism MAO->Neurotransmitter_Metabolism Therapeutic_Effect Potential Therapeutic Effect (e.g., Antipsychotic, Neuroprotective) Signaling_Cascade->Therapeutic_Effect Neurotransmitter_Metabolism->Therapeutic_Effect

Caption: Potential CNS targets for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Metabolic Disorders

Rationale: A significant body of research has focused on 1,9-diazaspiro[5.5]undecane derivatives as inhibitors of enzymes involved in metabolic pathways, particularly for the treatment of obesity.[1]

Hypothesized Targets:

  • Acetyl-CoA Carboxylase (ACC): ACC is a key enzyme in fatty acid synthesis, and its inhibition is a validated strategy for treating metabolic disorders.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme reduces intracellular cortisol levels and has therapeutic potential in metabolic syndrome.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a systematic screening approach is recommended.

Experimental_Workflow Biological Evaluation Workflow Synthesis Synthesis & Characterization of Compound Primary_Screening Primary In Vitro Screening Synthesis->Primary_Screening Receptor_Binding Receptor Binding Assays (Dopamine, Sigma) Primary_Screening->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (MAO, ACC, 11β-HSD1) Primary_Screening->Enzyme_Inhibition Secondary_Screening Secondary Cellular Assays Receptor_Binding->Secondary_Screening Enzyme_Inhibition->Secondary_Screening Functional_Assays Functional GPCR Assays (e.g., cAMP, Calcium Flux) Secondary_Screening->Functional_Assays Cell_Viability Cell Viability/Cytotoxicity Assays Secondary_Screening->Cell_Viability Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization Cell_Viability->Lead_Optimization In_Vivo_Studies In Vivo Animal Models Lead_Optimization->In_Vivo_Studies

Caption: A tiered approach for the biological evaluation of the target compound.

In Vitro Screening Protocols

Objective: To determine the binding affinity of the compound for dopamine and sigma receptors.

Principle: Radioligand binding assays are a standard method to quantify the interaction of a ligand with its receptor.[3]

Protocol (General):

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the human dopamine receptor subtype of interest (e.g., D2, D3) or sigma receptors (σ1, σ2).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified period to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Objective: To assess the inhibitory activity of the compound against MAO-A and MAO-B.

Principle: The activity of MAO can be measured using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.[4][5]

Protocol (Fluorometric):

  • Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, as well as the test compound at various concentrations.

  • Assay Setup: In a black 96-well plate, add the MAO enzyme and the test compound. Include wells for a positive control (known MAO inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a working reagent containing the substrate (p-tyramine), a dye reagent, and horseradish peroxidase (HRP).

  • Incubation: Incubate the plate in the dark at room temperature.

  • Detection: Measure the fluorescence intensity at an excitation of ~530 nm and an emission of ~585 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Objective: To determine if the compound inhibits acetylcholinesterase activity.

Principle: The Ellman's method is a colorimetric assay where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[6][7]

Protocol (Colorimetric):

  • Reagent Preparation: Prepare solutions of AChE, the substrate (acetylthiocholine), DTNB, and the test compound at various concentrations in a suitable buffer.

  • Assay Setup: In a clear 96-well plate, add the AChE enzyme and the test compound.

  • Pre-incubation: Incubate for a defined period.

  • Reaction Initiation: Add the substrate and DTNB solution to each well.

  • Detection: Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the percentage of inhibition and the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in tables for clear comparison and interpretation.

Table 1: Predicted In Vitro Biological Activity Profile of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

TargetAssay TypePredicted Activity (IC₅₀/Kᵢ)Rationale
Dopamine D2 ReceptorRadioligand Binding10 - 500 nMScaffold present in known dopamine antagonists.
Sigma-1 ReceptorRadioligand Binding50 - 1000 nMDiazaspiro core is a piperazine bioisostere.
Sigma-2 ReceptorRadioligand Binding50 - 1000 nMDiazaspiro core is a piperazine bioisostere.
MAO-AFluorometric Inhibition100 nM - 10 µMStructural alerts for MAO inhibition.
MAO-BFluorometric Inhibition100 nM - 10 µMStructural alerts for MAO inhibition.
Acetyl-CoA CarboxylaseEnzymatic Inhibition10 - 500 nMScaffold present in known ACC inhibitors.
11β-HSD1Enzymatic Inhibition50 - 1000 nMScaffold present in known 11β-HSD1 inhibitors.

Conclusion and Future Directions

While the biological activity of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane remains to be experimentally determined, this technical guide provides a strong, rationale-based framework for its investigation. The 1,9-diazaspiro[5.5]undecane scaffold is a proven pharmacophore for a diverse range of biological targets, and the introduction of a methylsulfonyl group is anticipated to fine-tune its pharmacological profile. The proposed synthetic route and detailed experimental protocols offer a clear path forward for researchers to synthesize and evaluate this novel compound.

Future work should focus on the execution of the proposed screening cascade. Positive hits in the primary in vitro assays should be followed up with more comprehensive secondary assays to confirm the mechanism of action and to assess cellular activity and potential cytotoxicity. Promising compounds can then be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties, ultimately paving the way for the development of new therapeutic agents based on this intriguing spirocyclic scaffold.

References

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  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
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  • MAO-Glo(TM) Assay Technical Bulletin #TB345.
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  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed.
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In Vitro Evaluation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, a novel chemical entity featuring a privileged heterocyclic scaffold. The 1,9-diazaspiro[5.5]undecane core is a well-established motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2] This document outlines a strategic, multi-tiered approach to elucidate the potential therapeutic value of this specific compound. We will detail the rationale for assay selection, provide step-by-step experimental protocols, and present a clear path for data interpretation, thereby enabling researchers and drug development professionals to conduct a thorough preclinical assessment.

Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane structure represents a class of dipiperidines spirofused in a unique three-dimensional arrangement.[1] This rigid conformation is advantageous in drug design as it allows for the precise spatial orientation of substituents, potentially leading to enhanced target binding affinity and selectivity.[3][4] Compounds incorporating this scaffold have shown promise in treating a variety of conditions, including obesity, pain, and disorders related to the immune system, cell signaling, and the cardiovascular system.[1][2]

The introduction of a methylsulfonyl group at the N-1 position of the diazaspiro core in the target molecule, 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, is a key structural feature. The sulfonamide moiety is a privileged functional group in medicinal chemistry, known to influence the physicochemical properties and biological activity of a molecule.[5] Its presence suggests that the compound may exhibit a range of biological effects, and a systematic in vitro evaluation is therefore warranted to identify and characterize its potential therapeutic applications.

Proposed In Vitro Evaluation Strategy

Given the broad bioactivity profile of the 1,9-diazaspiro[5.5]undecane scaffold, a tiered screening approach is recommended. This will begin with general cytotoxicity and antimicrobial screening to identify any broad-spectrum activity, followed by more targeted assays based on the known activities of analogous compounds.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Targeted Assays cluster_2 Tier 3: Mechanistic Studies Cytotoxicity Assays Cytotoxicity Assays Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Enzyme Inhibition Assays (e.g., ACC, PARP) Enzyme Inhibition Assays (e.g., ACC, PARP) Receptor Binding Assays (e.g., MCH-R1, NK1) Receptor Binding Assays (e.g., MCH-R1, NK1) Cell-Based Functional Assays Cell-Based Functional Assays Target Engagement Assays Target Engagement Assays Compound Synthesis & Characterization Compound Synthesis & Characterization Tier 1: Initial Screening Tier 1: Initial Screening Compound Synthesis & Characterization->Tier 1: Initial Screening Primary Evaluation Tier 2: Targeted Assays Tier 2: Targeted Assays Tier 1: Initial Screening->Tier 2: Targeted Assays Based on Hits Tier 3: Mechanistic Studies Tier 3: Mechanistic Studies Tier 2: Targeted Assays->Tier 3: Mechanistic Studies Lead Optimization

Figure 1: A tiered approach for the in vitro evaluation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Tier 1: Initial Screening Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] This initial screen is crucial for identifying any potential anticancer activity and for determining the appropriate concentration range for subsequent cell-based assays.

Experimental Protocol:

  • Cell Culture:

    • Seed a panel of human cancer cell lines (e.g., K562, CEM) and a non-cancerous control cell line in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Add the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.[6]

Experimental Protocol:

  • Bacterial Inoculum Preparation:

    • Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.[6]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Perform two-fold serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Tier 2: Targeted Assays

Based on the known biological activities of the 1,9-diazaspiro[5.5]undecane scaffold, targeted assays should be performed to investigate the compound's potential as an enzyme inhibitor or a receptor antagonist.[1][4]

Enzyme Inhibition Assays

4.1.1. Acetyl-CoA Carboxylase (ACC) Inhibition Assay

ACC is a key enzyme in fatty acid synthesis, and its inhibition is a target for metabolic diseases.[4]

Experimental Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: Prepare a reaction mixture containing ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate.

  • Compound Incubation: Add various concentrations of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

  • Reaction Initiation: Start the reaction and incubate.

  • ADP Detection: Use the ADP-Glo™ reagent to measure the amount of ADP produced, which is proportional to ACC activity.

4.1.2. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Assay

PARP-1 inhibitors are a class of anticancer agents.

Experimental Protocol (Chemiluminescent Assay):

  • Reaction Setup: In a 96-well plate coated with histones and activated DNA, add the PARP-1 enzyme.

  • Compound Addition: Add the test compound at various concentrations.

  • Reaction Initiation: Add biotinylated NAD+ to start the PARP reaction.

  • Detection: Use a streptavidin-HRP conjugate and a chemiluminescent substrate to detect the incorporated biotinylated NAD+, which reflects PARP-1 activity.[4]

Receptor Binding Assays

The potential for the compound to act as an antagonist for receptors like MCH-R1 and NK1 can be assessed using competitive binding assays with radiolabeled ligands.[1]

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Summary of In Vitro Bioactivity of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Assay TypeCell Line / TargetEndpointResult
CytotoxicityK562IC50 (µM)TBD
CEMIC50 (µM)TBD
Normal FibroblastsCC50 (µM)TBD
AntimicrobialS. aureusMIC (µg/mL)TBD
E. coliMIC (µg/mL)TBD
Enzyme InhibitionACC1IC50 (nM)TBD
ACC2IC50 (nM)TBD
PARP-1IC50 (nM)TBD

TBD: To be determined

Figure 2: General experimental workflow for in vitro plate-based assays.

Conclusion

This technical guide provides a robust and scientifically grounded strategy for the initial in vitro evaluation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane. By following the outlined tiered approach, researchers can efficiently identify and characterize the biological activities of this novel compound, paving the way for further preclinical and clinical development. The proposed protocols are based on established methodologies and can be adapted to specific research needs. The insights gained from these studies will be instrumental in determining the therapeutic potential of this promising new chemical entity.

References

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  • Barakat, A., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Sabe, V. A., et al. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Azaspiro[5.5]undecane. PubChem. [Link]

  • Iqbal, M. A., et al. (2008). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • Al-Zoubi, R. M., et al. (2025). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. ResearchGate. [Link]

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The Emergence of 1,9-Diazaspiro[5.5]undecane Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold has solidified its position as a privileged structure in modern medicinal chemistry. Its inherent three-dimensional architecture provides a rigid framework for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with a multitude of biological targets. This technical guide offers an in-depth exploration of the discovery and development of novel 1,9-diazaspiro[5.5]undecane derivatives. We will navigate the intricacies of their synthesis, delve into their diverse biological activities, and elucidate the key structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Strategic Advantage of the 1,9-Diazaspiro[5.5]undecane Core

The 1,9-diazaspiro[5.5]undecane core is a dipiperidine system spirofused at the 2-position of one ring and the 4-position of the other.[1] This unique arrangement imparts a conformational rigidity that is highly advantageous in drug design. Unlike more flexible aliphatic chains, the spirocyclic nature of this scaffold reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Furthermore, the two nitrogen atoms provide key points for chemical modification, allowing for the introduction of a wide array of substituents to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics.

The majority of biologically active 1,9-diazaspiro[5.5]undecane derivatives feature substituents at the 9-position, and often at the 1-position as well.[1] Additionally, many potent compounds incorporate an arene or heteroarene ring fused to the diazacyclic core, and a carbonyl group at the 2-position is a common structural motif.[1][2] These modifications have paved the way for the development of compounds with a broad spectrum of therapeutic applications, including the treatment of obesity, pain, inflammation, cancer, and neurological disorders.[1][2]

Synthetic Strategies: Constructing the Core and Introducing Diversity

The synthesis of 1,9-diazaspiro[5.5]undecane derivatives can be broadly categorized into methods for constructing the core scaffold and subsequent functionalization. The choice of synthetic route is often dictated by the desired substitution pattern and the presence of fused ring systems.

Synthesis of Fused 1,9-Diazaspiro[5.5]undecane Scaffolds

Fused derivatives, particularly those with pyrazole and benzene rings, have shown significant biological activity.

2.1.1. Pyrazole-Fused Derivatives:

The synthesis of pyrazole-fused 1,9-diazaspiro[5.5]undecanes is a key strategy for developing potent inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC).[2] A general synthetic approach is outlined below:

G start Commercially Available Starting Materials step1 Multistep Synthesis of Pyrazole Precursor start->step1 step2 Condensation with Piperidone Derivative step1->step2 step3 Cyclization to form Spiro-core step2->step3 step4 N-Functionalization step3->step4 end Final Pyrazole-Fused Derivative step4->end G start Substituted Aniline step1 Reaction with a Piperidone Derivative start->step1 step2 Intramolecular Cyclization step1->step2 step3 N-Deprotection step2->step3 step4 N-Alkylation/Acylation step3->step4 end Final Benzene-Fused Derivative step4->end

Caption: General workflow for the synthesis of benzene-fused derivatives.

Protocol: Synthesis of a Benzene-fused 1,9-Diazaspiro[5.5]undecane

  • Step 1: Reaction with a Piperidone Derivative: A substituted aniline is reacted with a protected 4-piperidone derivative, often under conditions that promote the formation of an enamine.

  • Step 2: Intramolecular Cyclization: The key spirocyclization step is achieved through an intramolecular Friedel-Crafts-type reaction, which is typically acid-catalyzed. This forms the benzene-fused core.

  • Step 3: N-Deprotection: The protecting group on the piperidine nitrogen is removed. For a Boc group, this is commonly achieved using trifluoroacetic acid. [2]4. Step 4: N-Alkylation/Acylation: The desired substituent at the 9-position is introduced by reacting the free amine with an appropriate electrophile, such as an alkyl halide or acyl chloride. [2]

Biological Activities and Therapeutic Targets

The versatility of the 1,9-diazaspiro[5.5]undecane scaffold has led to the discovery of derivatives with potent activity against a range of biological targets.

Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disorders

ACC is a key enzyme in fatty acid synthesis, and its inhibition is a promising strategy for the treatment of obesity and other metabolic diseases. Several 1,9-diazaspiro[5.5]undecane derivatives have emerged as potent dual inhibitors of ACC1 and ACC2. [2]

G ACC Acetyl-CoA Carboxylase (ACC) MalonylCoA Malonyl-CoA ACC->MalonylCoA produces FAS Fatty Acid Synthesis MalonylCoA->FAS promotes FAO Fatty Acid Oxidation MalonylCoA->FAO inhibits Inhibitor 1,9-Diazaspiro[5.5]undecane Derivative Inhibitor->ACC inhibits

Caption: Inhibition of ACC by 1,9-diazaspiro[5.5]undecane derivatives.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists for Obesity

MCH-R1 is a G protein-coupled receptor involved in the regulation of energy homeostasis. Antagonists of this receptor are being investigated as potential anti-obesity agents.

Neurokinin-1 (NK1) Receptor Antagonists for Pain and Inflammation

The NK1 receptor is the receptor for the neuropeptide Substance P and is implicated in pain transmission and neurogenic inflammation. 1,9-Diazaspiro[5.5]undecane derivatives have been developed as potent NK1 receptor antagonists. [2]

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors for Cancer Therapy

PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Some diazaspiro[5.5]undecane derivatives have shown promising PARP-1 inhibitory activity. [3]

G DNAdamage DNA Damage PARP1 PARP-1 DNAdamage->PARP1 activates DNARepair DNA Repair PARP1->DNARepair promotes CellDeath Cell Death DNARepair->CellDeath prevents Inhibitor 1,9-Diazaspiro[5.5]undecane Derivative Inhibitor->PARP1 inhibits

Caption: Mechanism of action of PARP-1 inhibitors.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 1,9-diazaspiro[5.5]undecane scaffold has provided valuable insights into the structural requirements for potent and selective activity against various targets.

SAR of ACC Inhibitors

For pyrazole-fused 1,9-diazaspiro[5.5]undecane ACC inhibitors, the following SAR trends have been observed:[2]

  • Substitution on the Pyrazole Ring: The bulk of the substituent at the N-2 position of the pyrazole ring is crucial for activity. Increasing the bulkiness from a tert-butyl to a tert-pentyl group improved IC50 values for both ACC1 and ACC2. However, this also led to an increase in human liver microsomal (HLM) clearance.

  • Substitution at the 9-Position: The nature of the aroyl substituent at the 9-position of the diazaspiro core significantly impacts activity and pharmacokinetic properties. The introduction of bicyclic fused heteroaryl groups has led to compounds with very good ACC1 and ACC2 IC50 values.

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Notes
1g 73Potent dual inhibition.
1h 115Very good dual inhibition.
SAR of NK1 Receptor Antagonists

In the case of benzene-fused 1,9-diazaspiro[5.5]undecane NK1 receptor antagonists, the following observations have been made:[2]

  • Carbonyl Group at Position 2: The presence of a carbonyl group at the 2-position of the diazaspiro core generally leads to a decrease in potency compared to the non-carbonyl analogue.

  • Methylation to Form Salts: Methylation of the nitrogen at position 1 to form the corresponding salt can significantly increase potency.

CompoundNK1 IC50 (nM)Notes
9a 31Potent NK1 antagonist.
9b 54Addition of a carbonyl at position 2 decreases potency.
9c 2.0Methylation of 9a significantly increases potency.
9d 1.9Methylation of 9b significantly increases potency.

Biological Evaluation: Key Experimental Protocols

The biological evaluation of novel 1,9-diazaspiro[5.5]undecane derivatives relies on a suite of robust and validated in vitro assays.

ACC Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantifies the amount of ADP produced in the ACC-catalyzed reaction, which is directly proportional to enzyme activity. The ADP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human ACC1 or ACC2 enzyme, acetyl-CoA, ATP, and sodium bicarbonate in an appropriate assay buffer.

  • Compound Incubation: Add the test 1,9-diazaspiro[5.5]undecane derivatives at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader and calculate the percent inhibition for each compound concentration to determine the IC50 value. [4][5][6][7][8]

MCH-R1 Antagonist Assay (Calcium Flux Assay)

Principle: MCH-R1 activation leads to an increase in intracellular calcium levels. This assay measures the ability of antagonist compounds to block this MCH-induced calcium flux using a calcium-sensitive fluorescent dye. [9] Protocol:

  • Cell Culture: Culture a cell line stably expressing the human MCH-R1 (e.g., CHO-K1 or U2OS cells) in appropriate media. [10]2. Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight. [10]3. Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM) by incubating them in a buffer containing the dye. [11]4. Compound Incubation: Wash the cells and then incubate them with various concentrations of the test 1,9-diazaspiro[5.5]undecane derivatives.

  • MCH Stimulation: Add a fixed concentration of MCH to stimulate the receptor and induce calcium flux.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the MCH-induced calcium response for each compound concentration to determine the IC50 value. [11][12]

NK1 Receptor Antagonist Assay (Radioligand Binding Assay)

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-Substance P) from the NK1 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound. [1][13][14][15] Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human NK1 receptor (e.g., U-373 MG cells). [16]2. Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled NK1 ligand in the presence of increasing concentrations of the 1,9-diazaspiro[5.5]undecane test compounds.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [1]

PARP-1 Inhibition Assay (Chemiluminescent Assay)

Principle: This assay measures the amount of poly(ADP-ribose) (PAR) synthesized by PARP-1. The PAR is biotinylated and then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. [16][17][18][19][20] Protocol:

  • Plate Coating: Coat a 96-well plate with histones, which serve as the substrate for PARP-1.

  • Reaction Setup: Add the PARP-1 enzyme and activated DNA to the wells.

  • Compound Addition: Add the test 1,9-diazaspiro[5.5]undecane derivatives at various concentrations.

  • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+.

  • Detection: After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP) to bind to the incorporated biotin.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: Calculate the percent inhibition of PARP-1 activity for each compound concentration to determine the IC50 value. [17][21]

Conclusion and Future Directions

The 1,9-diazaspiro[5.5]undecane scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its unique structural features and synthetic tractability have allowed for the development of potent and selective modulators of a diverse range of biological targets. The insights gained from SAR studies continue to guide the design of next-generation derivatives with improved efficacy and pharmacokinetic profiles. As our understanding of the complex signaling pathways involved in various diseases deepens, the strategic application of this privileged scaffold will undoubtedly lead to the discovery of innovative medicines to address unmet medical needs. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of novel biological targets, and the use of computational modeling to guide the design of compounds with optimized properties.

References

Sources

Technical Guide: Structure-Activity Relationships of 1,9-Diazaspiro[5.5]undecane Analogs

[1][2]

Executive Summary

The 1,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry.[1] Its thermodynamic stability and rigid spirocyclic core provide a distinct three-dimensional vector orientation that allows for precise probing of biological targets.[2] Unlike flat aromatic scaffolds, the spiro[5.5] system occupies chemical space more effectively (high Fsp3 character), often resulting in improved solubility and metabolic stability.

This guide analyzes the SAR of this scaffold across two primary therapeutic axes: Metabolic Disorders (via Acetyl-CoA Carboxylase inhibition) and Pain Management (via Opioid/Sigma receptor modulation).

Chemical Architecture & Numbering

The core structure consists of two piperidine rings sharing a single carbon atom. The numbering convention typically assigns the spiro carbon as the bridgehead, but for medicinal chemistry, we focus on the heteroatom positions.

  • Position 1 (N1): Secondary amine, often part of a urea or amide linkage. Critical for solubility and pharmacokinetic (PK) tuning.[2]

  • Position 9 (N9): The "distal" nitrogen, frequently substituted with aryl or heteroaryl groups to drive target affinity.

  • Position 2 (C2): Often oxidized to a carbonyl (spiro-lactam) or substituted to control ring conformation.[2]

SAR Visualization: The 1,9-Diazaspiro Vector Map

The following diagram illustrates the functional logic of the scaffold's substitution patterns.

SAR_MapCore1,9-Diazaspiro[5.5]undecane(Scaffold Core)N1_RegionN1 Position(PK & Solubility)Core->N1_RegionN9_RegionN9 Position(Target Affinity)Core->N9_RegionC2_RegionC2/C3 Position(Conformation/Linker)Core->C2_RegionN1_DetailUrea/Amide Linkages:Modulate Lipophilicity (LogD)Reduce HERG liabilityN1_Region->N1_DetailN9_DetailAryl/Heteroaryl Fusion:Critical for Hydrophobic Pocket Binding(e.g., ACC1/2, MOR)N9_Region->N9_DetailC2_DetailSpiro-Lactam (C=O):Rigidifies structureH-bond acceptorC2_Region->C2_Detail

Figure 1: Functional decomposition of the 1,9-diazaspiro[5.5]undecane scaffold.

Therapeutic Axis A: Metabolic Disease (ACC Inhibition)

Inhibitors of Acetyl-CoA Carboxylase (ACC) are sought for treating non-alcoholic steatohepatitis (NASH) and obesity.[2] The 1,9-diazaspiro analogs serve as potent dual inhibitors of ACC1 (cytosolic) and ACC2 (mitochondrial).

Mechanistic SAR[2]
  • The "Head" Group (N9): Fusion of a pyrazole ring or attachment of a bicyclic heteroaryl group at N9 is essential for binding to the carboxyltransferase domain of ACC.

  • The "Tail" Group (N1): Substituents here (often urea derivatives) extend into the solvent-exposed region. Bulky hydrophobic groups (e.g., tert-butyl) at the pyrazole N-position dramatically improve potency but must be balanced against microsomal stability.

Quantitative Data Profile

The table below summarizes the activity of key pyrazole-fused 1,9-diazaspiro analogs (derived from BenchChem and NIH datasets).

Compound IDN1 SubstituentN9 SubstituentACC1 IC50 (nM)ACC2 IC50 (nM)LipE (Lipophilic Efficiency)
1c (Ref) MethylPhenyl>1000>1000Low
1g Urea-linked alkylIndazole-fused7 3 High
1h Urea-linked arylIndazole-fused11 5 High
1k Amide-linkedPyridine-fused2518Moderate

Insight: The dual single-digit nanomolar potency of 1g highlights the necessity of the indazole fusion at N9 for optimal π-stacking interactions within the active site.

Therapeutic Axis B: Pain (Dual MOR/Sigma Modulation)

A subset of analogs, specifically 4-aryl-1-oxa-9-diazaspiro[5.5]undecanes (bioisosteres of the 1,9-diaza system), have emerged as dual ligands:[2]

  • Mu-Opioid Receptor (MOR): Agonist (Analgesia).[2][3]

  • Sigma-1 Receptor (σ1R): Antagonist (Neuropathic pain attenuation).[2]

Structural Determinants[2][3][4][5]
  • Spiro Center: Acts as a conformational lock, maintaining the "tyramine-like" pharmacophore required for opioid binding while projecting the sigma-binding motif in a distinct vector.

  • N9-Phenethyl Moiety: A classic opioid pharmacophore element.[2] Removal or shortening of the ethyl chain drastically reduces MOR affinity (Ki shifts from nM to µM range).

  • C4-Aryl Group: Critical for σ1R selectivity.[2] Electron-withdrawing groups on this aryl ring tend to enhance σ1R antagonism.[2]

Experimental Protocols

Synthesis of the 1,9-Diazaspiro Core

The synthesis typically proceeds via a "double Michael addition" or a condensation strategy using N-protected piperidones.[2]

Protocol: General Spirocyclization

  • Reagents: N-Boc-4-piperidone, Ethyl cyanoacetate, Ammonia (or amine source).[2]

  • Step A (Knoevenagel): Condense N-Boc-4-piperidone with ethyl cyanoacetate to form the unsaturated intermediate.

  • Step B (Cyclization): Treat with ammonia/ethanol at reflux. The amine undergoes conjugate addition followed by lactamization.

  • Step C (Reduction): If the saturated amine is required (removing the carbonyl), use LiAlH4 in THF under reflux for 4-6 hours.

  • Validation: Monitor disappearance of the carbonyl stretch (1680 cm⁻¹) via IR or shift in 13C NMR.

ADP-Glo™ Kinase Assay for ACC Inhibition

This assay measures the ADP produced by the ACC enzyme reaction, correlating it to luminescence.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 2 mM MgCl2, 2 mM Potassium Citrate, 2 mM DTT, 0.01% Tween-20.[2]

  • Enzyme Mix: Dilute human recombinant ACC1 or ACC2 to 5 nM in buffer.

  • Substrate Mix: ATP (50 µM), Acetyl-CoA (10 µM), NaHCO3 (12 mM).[2]

  • Incubation:

    • Add 2 µL compound (in DMSO) to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 15 min at 25°C.

    • Add 4 µL Substrate Mix to initiate. Incubate 60 min.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (40 min incubation).

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis pathway for generating library analogs.

Synthesis_FlowStartN-Boc-4-PiperidoneIntermediateUnsaturated CyanoesterStart->IntermediateEthyl cyanoacetateNH4OAc, refluxSpiro_Core1,9-Diazaspiro[5.5]undecan-2-one(Core Scaffold)Intermediate->Spiro_CoreCyclizationBranch_APath A: N9 Functionalization(Buchwald Coupling)Spiro_Core->Branch_AN-ArylationBranch_BPath B: C2 Reduction(LiAlH4 -> Amine)Spiro_Core->Branch_BReductionFinal_ATarget A: ACC Inhibitor(Aryl/Heteroaryl at N9)Branch_A->Final_AFinal_BTarget B: Opioid/Sigma Ligand(Phenethyl at N9)Branch_B->Final_BAlkylation

Figure 2: Divergent synthetic pathway for 1,9-diazaspiro[5.5]undecane analogs.

References

  • National Institutes of Health (NIH). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.[4] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications.[4] Retrieved from [Link]

  • Guide to Pharmacology. (2024).[2] Opioid Receptors: Structure and Function. IUPHAR/BPS.[2] Retrieved from [Link]

Spectroscopic Characterization of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In contemporary drug discovery, spirocyclic amines have emerged as privileged, three-dimensional scaffolds. Unlike traditional flat, sp²-hybridized heterocycles, spirocycles like the 1,9-diazaspiro[5.5]undecane core offer rigid, highly defined spatial conformations. This structural rigidity significantly improves physicochemical properties—such as aqueous solubility and metabolic stability—while reducing the entropic penalty upon target binding[1]. Derivatives of the 1,9-diazaspiro[5.5]undecane framework have been heavily investigated as potent CXCR4 antagonists, which play a critical role in modulating stem cell mobilization, HIV entry, and cancer metastasis[2].

The functionalization of this core with a methylsulfonyl group at the N1 position—yielding 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane —introduces a strong hydrogen-bond acceptor that significantly alters the electronic and spectroscopic profile of the molecule. This whitepaper provides a comprehensive, self-validating methodological framework for the spectroscopic characterization (NMR, IR, MS) of this specific compound.

Structural Elucidation Strategy

The molecule


 (MW: 232.34  g/mol ) consists of a spiro[5.5]undecane framework where:
  • Ring A (1-aza): Contains a sterically hindered nitrogen at position 1, functionalized with an electron-withdrawing methanesulfonyl (

    
    ) group.
    
  • Ring B (9-aza): Contains a basic secondary amine at position 9.

  • Spiro Center (C6): Acts as the quaternary bridgehead, creating an asymmetric Ring A and a symmetric Ring B.

Methodology & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each experimental workflow contains internal checks to confirm data reliability before interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality & Rationale: Deuterated chloroform (

    
    ) is selected as the solvent because the compound is a free base (secondary amine at N9) and lacks highly polar functional groups (like carboxylic acids) that would necessitate 
    
    
    
    .
    
    
    provides superior resolution for complex aliphatic multiplets inherent to spirocyclic systems.
  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of

      
       containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm precision NMR tube.
      
    • Acquisition (

      
      H NMR):  Acquire data at 400 MHz (or higher) using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds. Causality: The 2-second delay ensures complete longitudinal relaxation (
      
      
      
      ) of the sterically hindered protons near the spiro center, allowing for accurate integration.
    • Acquisition (

      
      C NMR):  Acquire data at 100 MHz using a proton-decoupled sequence (zgpg30) with 1024 scans to overcome the low natural abundance of 
      
      
      
      C and the lack of NOE enhancement on the quaternary spiro carbon (C6).
    • Self-Validation Check: Reference the residual

      
       peak to 7.26 ppm (
      
      
      
      H) and the
      
      
      triplet to 77.16 ppm (
      
      
      C). Verify that the total proton integration exactly equals 20.
Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Causality & Rationale: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch that can obscure the critical N-H stretch of the secondary amine at ~3300 cm⁻¹. ATR preserves the polymorphic integrity of the sample and prevents moisture interference[3].

  • Step-by-Step Protocol:

    • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).

    • Place 1–2 mg of the neat solid directly onto the crystal and apply consistent pressure using the ATR anvil.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 co-added scans).

    • Self-Validation Check: Confirm the presence of two distinct, strong absorption bands at ~1330 cm⁻¹ and ~1150 cm⁻¹. These are the asymmetric and symmetric S=O stretches, which are absolutely diagnostic for sulfonamides[4].

Electrospray Ionization Mass Spectrometry (ESI-LC/MS)
  • Causality & Rationale: ESI in positive ion mode (ESI+) is the optimal ionization technique because the basic secondary amine (N9) is easily protonated in an acidic mobile phase, yielding an intense

    
     signal.
    
  • Step-by-Step Protocol:

    • Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Inject 2 µL into the LC/MS system using a short C18 column (e.g., 50 mm x 2.1 mm) for rapid desalting.

    • Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire full scan MS data from m/z 100 to 500.

    • Self-Validation Check: Utilize a continuous lock-mass standard (e.g., Leucine Enkephalin) infused via a reference sprayer to ensure mass accuracy remains within 5 ppm throughout the run.

Quantitative Data Presentation

Table 1: Predicted H NMR Data (400 MHz, )
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Context
3.20multiplet (m)2HC2-

Ring A: Alpha to N1-

2.85singlet (s)3H

Methylsulfonyl group
2.80multiplet (m)4HC8-

, C10-

Ring B: Alpha to N9-H (symmetric)
1.60 - 1.70multiplet (m)6HC3-

, C4-

, C5-

Ring A: Aliphatic backbone
1.60broad singlet (br s)1HN9-HRing B: Secondary amine (exchanges with

)
1.40 - 1.50multiplet (m)4HC7-

, C11-

Ring B: Alpha to spiro C6
Table 2: Predicted C NMR Data (100 MHz, )
Chemical Shift (ppm)Carbon TypeAssignmentStructural Context
55.0Quaternary (C)C6Spiro bridgehead carbon
44.5Methylene (

)
C8, C10Ring B: Alpha to N9
42.0Methylene (

)
C2Ring A: Alpha to N1-

39.5Methyl (

)

Methylsulfonyl group
36.0Methylene (

)
C5Ring A: Alpha to spiro C6
34.0Methylene (

)
C7, C11Ring B: Alpha to spiro C6
24.0, 20.5Methylene (

)
C3, C4Ring A: Aliphatic backbone
Table 3: Key ATR-FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300Medium, broadSecondary AmineN-H stretch
2950, 2850Strong, sharpAliphatic CoreC-H stretch (

)
~1330StrongSulfonamideS=O stretch (asymmetric)
~1150StrongSulfonamideS=O stretch (symmetric)
~950MediumSulfonamideS-N stretch
Table 4: ESI-MS Fragmentation Profile (Positive Ion Mode)
m/z observedIon TypeFragment Description
233.1

Protonated molecular ion
154.1

Loss of methylsulfonyl radical (S-N bond cleavage)
153.1

Neutral loss of methanesulfinic acid (80 Da)
98.1FragmentSpiro ring-opening leading to piperidine-like ion

Mechanistic Workflows

Mass Spectrometry Fragmentation Pathway

The fragmentation of sulfonamide-bearing spirocycles under collision-induced dissociation (CID) typically proceeds via the cleavage of the labile S-N bond, followed by the structural collapse of the spirocyclic system.

MS_Fragmentation M_plus_H [M+H]+ m/z 233.1 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane Loss_SO2CH3 [M+H - SO2CH3]+ m/z 154.1 Spirocyclic Core Cation M_plus_H->Loss_SO2CH3 Cleavage of S-N bond (- 79 Da) Loss_CH3SO2H [M+H - CH3SO2H]+ m/z 153.1 Imine Cation M_plus_H->Loss_CH3SO2H Neutral Loss (- 80 Da) Ring_Opening Ring Opening Fragment m/z 98.1 Piperidine-like ion Loss_SO2CH3->Ring_Opening Alpha-Cleavage Spiro Ring Opening Loss_CH3SO2H->Ring_Opening Rearrangement

Caption: ESI-MS/MS fragmentation logic of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

NMR Structural Assignment Logic

Assigning the complex overlapping multiplets of a spiro[5.5]undecane core requires a systematic approach, anchoring the assignment on the highly distinct methylsulfonyl group and the quaternary spiro carbon.

NMR_Logic Start 1H & 13C NMR Data Acquisition (CDCl3) Identify_SO2CH3 Identify Methylsulfonyl 1H: ~2.85 ppm (s, 3H) 13C: ~39.5 ppm Start->Identify_SO2CH3 Identify_Spiro Identify Spiro Carbon (C6) 13C: ~55.0 ppm (Quaternary) Start->Identify_Spiro Identify_Alpha_N1 Ring A: Alpha to N1-SO2CH3 1H: ~3.20 ppm (m, 2H) 13C: ~42.0 ppm Identify_SO2CH3->Identify_Alpha_N1 HMBC Correlation Identify_Alpha_N9 Ring B: Alpha to N9-H 1H: ~2.80 ppm (m, 4H) 13C: ~44.5 ppm Identify_Spiro->Identify_Alpha_N9 HMBC Correlation COSY_HMBC 2D NMR (COSY/HMBC) Confirm connectivity across spiro center Identify_Alpha_N1->COSY_HMBC Identify_Alpha_N9->COSY_HMBC

Caption: Step-by-step NMR structural assignment logic for the diazaspiro[5.5]undecane core.

References

  • European Patent Office (EPO). SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS (Patent 1790639). Retrieved from 2

  • White Rose University Consortium. Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Retrieved from1

  • American Chemical Society (ACS). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Retrieved from 5

  • BenchChem. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 (IR Spectroscopy of Sulfonamides). Retrieved from 3

  • BenchChem. Methyl 6-(Methylsulfonamido)nicotinate|RUO (Sulfonamide Functionalization). Retrieved from 4

Sources

Therapeutic Targeting and Bioactivity Profiling of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Spirocyclic Scaffold

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures has proven critical for improving target selectivity and clinical success rates. The 1,9-diazaspiro[5.5]undecane scaffold is recognized as a privileged heterocyclic motif due to its rigid conformation, which allows for the precise spatial orientation of functional vectors 1.

The specific functionalization of this core to yield 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane introduces a highly polar, electron-withdrawing methylsulfonyl group at the N1 position. This modification converts the secondary amine into a sulfonamide, significantly reducing basicity, enhancing metabolic stability against oxidative enzymes (e.g., CYP450s), and providing a potent hydrogen-bond acceptor. These physicochemical properties make this compound an exceptional foundational pharmacophore for targeting complex biological systems, ranging from metabolic G-protein-coupled receptors (GPCRs) to oncogenic kinases.

Mechanistic Pathways and Primary Therapeutic Targets

Based on structure-activity relationship (SAR) studies of closely related diazaspiro[5.5]undecane derivatives, the 1-(methylsulfonyl) analog is uniquely positioned to interact with several high-value therapeutic targets.

Metabolic Disorders: MCH-R1 and ACC

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a GPCR that regulates energy homeostasis. Antagonism of MCH-R1 is a validated strategy for anti-obesity therapeutics. Diazaspiro[5.5]undecane derivatives have demonstrated exceptional binding affinities (Ki values in the low nanomolar range) for MCH-R1 2. Furthermore, these scaffolds act as inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid synthesis, thereby promoting lipid oxidation and reducing adiposity 1.

MCHR1_Pathway Ligand Spirocyclic Antagonist Receptor MCH-R1 (GPCR) Ligand->Receptor Blocks MCH Binding GProtein Gq/Gi Proteins Receptor->GProtein Prevents Activation Effector1 Phospholipase C (PLC) GProtein->Effector1 Downregulates (Gq) Effector2 Adenylate Cyclase (AC) GProtein->Effector2 Normalizes cAMP (Gi) Outcome Energy Homeostasis & Weight Loss Effector1->Outcome Reduced Ca2+ Influx Effector2->Outcome Metabolic Regulation

Diagram 1: Disruption of the MCH-R1 GPCR signaling pathway by spirocyclic antagonists.

Oncology: PARP-1 and CDK7 Inhibition

In cancer research, spiro compounds are highly valued for their ability to fit into deep, narrow enzymatic pockets 3. Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors containing the diazaspiro core have shown potent activity (IC50 ~ 6.2 nM), inducing synthetic lethality in DNA-repair deficient tumors 1. Similarly, appending the 1,9-diazaspiro[5.5]undecane moiety to pyrazolo-triazine cores yields Cyclin-dependent kinase 7 (CDK7) inhibitors with sub-5 nM potency, effectively halting tumor cell cycle progression and viral replication 2.

PARP1_Inhibition DNADamage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNADamage->PARP1 Recruits Repair DNA Repair (Survival) PARP1->Repair Active (Wild-Type) Apoptosis Synthetic Lethality (Cell Death) PARP1->Apoptosis Inhibited (in BRCA mut) Inhibitor Spirocyclic Inhibitor Inhibitor->PARP1 Blocks Catalytic Domain

Diagram 2: Mechanism of synthetic lethality via PARP-1 inhibition in oncology.

Pain Management: Dual MOR Agonism and σ1R Antagonism

A groundbreaking application of the diazaspiro architecture is in the development of safer analgesics. By merging pharmacophores, researchers have developed 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists 4. This dual action provides potent pain relief comparable to oxycodone but significantly reduces adverse peripheral effects, such as opioid-induced constipation 5. The methylsulfonyl group can be strategically utilized here to tune the lipophilicity required for blood-brain barrier (BBB) penetration.

Quantitative Bioactivity Profiling

The following table synthesizes the quantitative bioactivity data for the diazaspiro[5.5]undecane class across its primary validated targets, establishing the baseline metrics expected for the 1-(methylsulfonyl) derivative.

Therapeutic TargetPrimary IndicationRepresentative Scaffold ModificationBinding Affinity / PotencyKey Mechanistic Action
MCH-R1 Obesity / Metabolic4,5-Benzene-fused diazaspiro

= 11 - 16 nM
GPCR Antagonism
ACC Metabolic SyndromeUnsubstituted diazaspiro analog

< 50 nM
Enzyme Inhibition
CDK7 Oncology / VirologyPyrazolo-triazine spiro derivative

≤ 5 nM
Kinase Inhibition
PARP-1 Oncology (BRCA mut)Substituted diazaspiro derivative

= 6.2 nM
DNA Repair Blockade
MOR / σ1R Pain Management4-Aryl-1-oxa-4,9-diazaspiroDual low nM affinityDual Agonist/Antagonist

Self-Validating Experimental Methodologies

To empirically validate the therapeutic efficacy of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, rigorous, self-validating assay systems must be employed. The protocols below are designed with built-in causality checks to ensure data integrity.

Protocol 1: ADP-Glo™ Kinase Assay for ACC Inhibition

Mechanistic Rationale: Acetyl-CoA Carboxylase (ACC) consumes ATP to carboxylate acetyl-CoA into malonyl-CoA. Instead of measuring the unstable malonyl-CoA, this assay quantifies the byproduct, ADP. By depleting unreacted ATP and converting the generated ADP back to ATP to drive a luciferase reaction, the luminescent signal becomes directly proportional to ACC enzymatic activity 1.

  • Reagent Preparation: Prepare human recombinant ACC1 enzyme in a buffer containing 50 mM HEPES (pH 7.5), 2 mM MgCl2, and 0.01% Brij-35.

  • Compound Incubation: Dispense 5 µL of the 1-(methylsulfonyl) spiro derivative (serially diluted in DMSO) into a 384-well plate. Add 10 µL of the ACC1 enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of substrate mix (ATP, acetyl-CoA, and NaHCO3). Incubate for 30 minutes at 30°C.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Detection & Validation: Read luminescence using a microplate reader.

    • Self-Validation Control: Include a no-enzyme control (defines the assay floor) and a known ACC inhibitor like Soraphen A (defines maximal inhibition). Calculate the

      
      -factor; a value > 0.6 confirms assay robustness.
      
Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening

Mechanistic Rationale: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt. Viable cells contain active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, reducing MTT to insoluble purple formazan crystals. The absorbance of the solubilized crystals directly correlates with the number of metabolically active cells 3.

  • Cell Seeding: Plate target cancer cells (e.g., BRCA-mutant HCC1937 for PARP-1 targeting) in 96-well plates at a density of

    
     cells/well. Fill perimeter wells with sterile PBS to prevent the evaporation "edge effect." Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment: Aspirate media and add fresh media containing the spiro compound at varying concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours to allow sufficient time for target inhibition to translate into cell death.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until intracellular purple precipitates are visible under a microscope.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification & Validation: Measure absorbance at 570 nm.

    • Self-Validation Control: Use 0.1% DMSO as a vehicle control (100% viability baseline) and Doxorubicin as a positive cytotoxic control to ensure the cell line is responding appropriately to apoptotic stimuli.

Screening_Workflow Synth Compound Synthesis Assay In Vitro Bioassays Synth->Assay Purified Cmpd SAR SAR Analysis Assay->SAR IC50 / Ki Data Lead Lead Optimization SAR->Lead Structural Insights Lead->Synth Iterative Design

Diagram 3: Iterative in vitro screening workflow for spirocyclic lead optimization.

Conclusion

The 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold represents a highly tunable, rigid pharmacophore capable of addressing diverse therapeutic needs. By leveraging the spatial precision of the spirocycle and the physicochemical advantages of the methylsulfonyl group, drug development professionals can design potent ligands for metabolic GPCRs, oncogenic kinases, and dual-action pain receptors. Rigorous validation through mechanistic assays like the ADP-Glo and MTT protocols ensures that the structure-activity relationships derived from this scaffold translate reliably into preclinical success.

References

  • BenchChem Technical Support Team. "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals." Benchchem.
  • "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • BenchChem Technical Support Team. "Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research." Benchchem.
  • "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.

Sources

Exploring the Chemical Space of Sulfonylated Diazaspiro Compounds: Synthesis, Pharmacophore Modeling, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry has increasingly shifted away from flat, sp^{2}-hybridized aromatic rings toward structurally complex, sp^{3}-rich three-dimensional scaffolds. Among these, diazaspiro compounds have emerged as privileged pharmacophores. When functionalized with a sulfonyl group (-SO₂-) , these spirocycles exhibit uniquely tunable physicochemical properties, enhanced metabolic stability, and precise spatial projection of hydrogen-bond acceptors. This technical guide explores the chemical space of sulfonylated diazaspirocycles, detailing the causality behind their synthetic methodologies, quantitative pharmacological profiling, and mechanistic target engagement in drug discovery.

The Diazaspiro Scaffold and Sulfonylation Rationale

Escaping Flatland: The 3D Advantage

The incorporation of spirocyclic cores—such as 1,9-diazaspiro[5.5]undecane or 4,6-diazaspiro[1]heptane—forces the molecule into a rigid, orthogonal three-dimensional conformation[2].

  • Causality in Binding: By pre-organizing the functional groups into distinct 3D vectors, the spiro scaffold significantly reduces the entropic penalty typically incurred when a flexible molecule binds to a target receptor. This rigidity enhances target selectivity and reduces off-target promiscuity.

The Role of the Sulfonyl Pharmacophore

The addition of a sulfonyl group to a diazaspiro core is a strategic structural modification[3].

  • Hydrogen Bonding & Target Affinity: The highly polarized S=O bonds act as potent hydrogen bond acceptors, capable of interacting with specific amino acid residues (e.g., arginine or lysine) within a target's binding pocket.

  • Metabolic Shielding: Sulfonylation of a secondary amine in the diazaspiro ring prevents rapid N-oxidation and clearance by cytochrome P450 enzymes, thereby increasing the molecule's half-life.

  • Lipophilicity Tuning: The electron-withdrawing nature of the sulfonyl group modulates the overall basicity (pKa) of the adjacent nitrogen and adjusts the partition coefficient (LogP), optimizing the compound for blood-brain barrier (BBB) penetration or cellular permeability[4].

Synthetic Methodologies for Sulfonylated Diazaspirocycles

The synthesis of these compounds generally follows a modular approach: construction of the spirocyclic core via multicomponent reactions (e.g., Ugi or Strecker-type cyclizations), followed by selective deprotection, and late-stage sulfonylation.

Step-by-Step Protocol: Late-Stage Sulfonylation

The following protocol outlines the self-validating methodology for synthesizing sulfonylated derivatives, such as 2-(Methylsulfonyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane[5].

Step 1: Acidic Boc Deprotection

  • Procedure: To a solution of the Boc-protected diazaspiro intermediate in anhydrous CH₂Cl₂ (0.04 M) at 0 °C, add hydrochloric acid (4 M in 1,4-dioxane, 5.0 equivalents). Gradually warm the mixture to 25 °C and stir for 16 hours. Concentrate in vacuo, filter, and wash the resulting solid with diethyl ether.

  • Causality: The highly acidic environment selectively protonates the tert-butyl carbamate, driving the expulsion of isobutylene gas and carbon dioxide. Initiating the reaction at 0 °C controls the exothermic cleavage, preventing the degradation of the sterically hindered spirocyclic core.

Step 2: Nucleophilic Sulfonylation

  • Procedure: Dissolve the deprotected diazaspiro amine salt (1.0 equiv) in anhydrous CH₂Cl₂. Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (3.0 equiv), and cool to 0 °C. Slowly add the appropriate sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride, 1.2 equiv) dropwise. Stir the reaction mixture at 25 °C for 16 hours.

  • Causality: The non-nucleophilic base serves a dual, self-validating purpose: it neutralizes the HCl generated during the nucleophilic attack of the amine on the sulfonyl chloride, and it maintains the spiro-amine in its reactive, unprotonated state. Using an aprotic solvent (CH₂Cl₂) prevents the competitive solvolysis (hydrolysis) of the highly electrophilic sulfonyl chloride.

Step 3: Aqueous Workup and Purification

  • Procedure: Quench the reaction with distilled water. Extract the aqueous phase with CH₂Cl₂ (3 × 10 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (1:20 MeOH:CH₂Cl₂).

  • Causality: Silica gel chromatography effectively separates the highly polar unreacted amine and sulfonic acid byproducts (which bind strongly to the stationary phase) from the moderately polar sulfonylated diazaspiro target.

Synthetic Workflow Visualization

SyntheticWorkflow Start Starting Materials (Ketone + Amine) Spiro Spirocyclization (e.g., Strecker / Ugi) Start->Spiro Condensation Protect Boc-Protected Diazaspiro Core Spiro->Protect Ring Closure Deprotect Acidic Deprotection (TFA / HCl) Protect->Deprotect -Boc Sulfonylation Sulfonylation (R-SO2Cl, Base) Deprotect->Sulfonylation Free Amine Product Sulfonylated Diazaspiro Compound Sulfonylation->Product N-S substitution

Caption: Synthetic workflow for the generation of sulfonylated diazaspiro compounds.

Pharmacological Profiling & Quantitative Data

The intersection of the diazaspiro core and the sulfonyl group has yielded highly potent compounds across diverse therapeutic areas, ranging from neurology to oncology and metabolic diseases. The table below summarizes key quantitative data from recent literature.

Compound DesignationDiazaspiro ScaffoldPrimary Target / Disease ModelQuantitative Efficacy MetricRef
Compound 8f 4,6-diazaspiro[1]heptaneVoltage-gated channels (MES Seizure Model)ED₅₀ = 28.05 mg/kg, Protective Index = 20[3]
Compound 18r 2,8-diazaspiro[4.5]decaneENPP1 Inhibitor (Immuno-oncology)High potency; 64% synthetic yield[5]
SPO-7 1,9-diazaspiro[5.5]undecaneα-glucosidase (Type 2 Diabetes)IC₅₀ = 49.96 nM[6]
Compound 5g 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneAntitumor (A549 Lung Cancer Cells)High cytotoxicity / Proliferation block[4]

Mechanistic Pathways: Target Engagement

To understand the efficacy of these compounds, we must examine their mechanistic pathways. Taking Compound 8f (an anticonvulsant agent) as a prime example, the sulfonylated 4,6-diazaspiro[1]heptane structure is specifically designed to interact with voltage-gated ion channels in the central nervous system[3].

The spiro core ensures the molecule fits precisely into the hydrophobic pocket of the channel, while the sulfonyl oxygen atoms form critical hydrogen bonds with the channel's transmembrane domain. This stabilizes the channel in its inactivated state, preventing the rapid influx of Na⁺/Ca²⁺ ions required for action potential propagation, thereby suppressing the spread of maximal electroshock (MES)-induced seizures.

Pathway Visualization

Pathway Compound Sulfonylated Diazaspiro (e.g., Compound 8f) Target Voltage-Gated Na+/Ca2+ Channels Compound->Target Binding (H-bonds via SO2) Inhibition Channel Blockade / Stabilization Target->Inhibition Conformational Change Excitability Decreased Neuronal Excitability Inhibition->Excitability Reduced Depolarization Outcome Seizure Suppression (MES Model Protection) Excitability->Outcome Anticonvulsant Effect

Caption: Mechanistic pathway of sulfonylated diazaspiro compounds in suppressing seizures.

Conclusion & Future Perspectives

References

  • Design, synthesis and pharmacological evaluation of novel N-(2-(1, 1-dimethyl-5, 7-dioxo-4, 6-diazaspiro[1]heptan-6-yl)ethyl) sulfonamide derivatives as potential anticonvulsant agents. European Journal of Medicinal Chemistry.

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health (PMC).

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate.

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Taylor & Francis.

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.

Sources

Methodological & Application

Application Note: Leveraging 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Molecular Flatland"

Historically, high-throughput screening (HTS) libraries were dominated by flat, sp²-hybridized aromatic compounds due to their ease of synthesis via traditional cross-coupling reactions. However, these planar molecules often suffer from poor solubility, off-target promiscuity, and high attrition rates in clinical development. To combat this, modern drug discovery has shifted toward Fsp³-rich (fraction of sp³ carbon atoms) architectures, which provide complex 3D topographies that better mimic natural products and improve target selectivity[1.2].

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane (MSDU) has emerged as a privileged building block in this space. By incorporating a [5.5] spirocyclic core, MSDU projects its substituents into distinct three-dimensional vectors. Furthermore, diazaspiro[5.5]undecane derivatives have been successfully identified in quantitative HTS (qHTS) campaigns as potent modulators of complex biological pathways, including the Endoplasmic Reticulum Stress Response (ERSR) in glioma models[1.1].

Physicochemical Rationale & Scaffold Design

As a Senior Application Scientist, selecting a scaffold for library generation requires balancing structural complexity with synthetic tractability and favorable physicochemical properties. MSDU is engineered for HTS success through three critical features:

  • The [5.5] Spirocyclic Core (Fsp³ Enhancement): The perpendicular arrangement of the two piperidine-like rings restricts conformational flexibility. This rigidity minimizes the entropic penalty upon target binding, leading to higher affinity hits compared to flexible acyclic amines[1.9].

  • The Methylsulfonyl Motif: Positioned at N1, the methylsulfonyl group acts as a potent hydrogen-bond acceptor while simultaneously shielding the amine from rapid oxidative metabolism. Crucially, its strong dipole improves aqueous solubility, preventing compound aggregation—a primary cause of false positives in HTS assays.

  • The N9 Secondary Amine: This unhindered nucleophilic center serves as the primary diversification vector, allowing for rapid parallel synthesis via amidation, reductive amination, or Buchwald-Hartwig cross-coupling[1.7].

Workflow A 1-(Methylsulfonyl)-1,9-diazaspiro [5.5]undecane Scaffold B Parallel Library Synthesis (N9-Derivatization) A->B C LC-MS Purification & QC Validation B->C D Acoustic Dispensing (1536-well format) C->D E Quantitative HTS (qHTS) Cell-Based Assay D->E F Hit Triage & SAR Profiling E->F

Fig 1. Workflow for the synthesis and qHTS of MSDU-derived libraries.

Protocol 1: High-Throughput Parallel Synthesis of an MSDU Library

To utilize MSDU in HTS, a diverse library must be synthesized. The following protocol describes the generation of an amide library via N9-derivatization.

Causality & Rationale: HATU is selected as the coupling reagent over EDC/HOBt because the N9 position of the spirocycle can exhibit subtle steric hindrance; HATU ensures complete conversion. Solid-supported scavengers are utilized to bypass traditional column chromatography, which is a severe bottleneck in HTS library generation.

Step-by-Step Methodology:

  • Dispensing: Into a 384-well reaction block, dispense 10 µmol of diverse carboxylic acids per well.

  • Activation: Add 10 µmol of HATU and 30 µmol of DIPEA dissolved in 50 µL of anhydrous DMF to each well. Incubate at room temperature for 15 minutes to form the active ester.

  • Coupling: Dispense 8 µmol of MSDU (the limiting reagent to ensure complete consumption) in 20 µL DMF into each well. Seal the block and shake at 400 rpm for 12 hours at room temperature.

  • Scavenging: Add 20 mg of polymer-supported trisamine (to scavenge unreacted acid) and polymer-supported isocyanate (to scavenge unreacted MSDU) to each well. Shake for 4 hours, then filter the block into a clean 384-well collection plate.

  • Solvent Removal: Evaporate DMF using a centrifugal vacuum concentrator (e.g., Genevac) to yield the dry library.

System Validation (Self-Correction): This protocol is a self-validating system. A random 10% subset of the wells is subjected to ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). Acceptance Criteria: If the average purity of the subset falls below 85%, the entire plate is automatically flagged for preparative LC-MS purification before being registered into the HTS screening collection.

Protocol 2: Quantitative High-Throughput Screening (qHTS)

Once synthesized, the MSDU library is screened. In this example, we screen for inducers of the Endoplasmic Reticulum Stress Response (ERSR), a pathway where diazaspiro[5.5]undecanes have shown proven efficacy in glioma models[1.1].

Causality & Rationale: Traditional HTS screens at a single concentration (e.g., 10 µM), which generates a high rate of false positives. We employ qHTS (titration-based screening) . By screening every compound across a 7-point concentration gradient, we immediately generate dose-response curves, allowing for the instant differentiation between true pharmacological activity and assay interference (e.g., luciferase inhibitors or aggregators)[1.1].

Step-by-Step Methodology:

  • Cell Plating: Dispense 4 µL of U87-MG glioma cells stably expressing a UPRE-luciferase reporter (1,500 cells/well) into 1536-well white solid-bottom plates using a Multidrop Combi dispenser.

  • Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow cell adherence.

  • Acoustic Dispensing: Using an Echo 550 acoustic liquid handler, transfer MSDU library compounds directly from 384-well source plates into the 1536-well assay plates. Dispense volumes ranging from 2.5 nL to 40 nL to create a 7-point concentration gradient (final assay concentrations: 0.1 µM to 40 µM).

  • Compound Incubation: Incubate the plates for 24 hours at 37°C.

  • Detection: Add 4 µL of ONE-Glo™ Luciferase Assay System reagent to each well. Incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence using a ViewLux microplate imager.

System Validation (Self-Correction): Every 1536-well plate contains 32 wells of DMSO (negative vehicle control) and 32 wells of 1 µM Thapsigargin (positive control for ER stress). The assay validates itself by calculating the Z'-factor for every single plate. Acceptance Criteria: If the Z'-factor is < 0.5, the data for that plate is automatically quarantined by the LIMS, and the plate is queued for re-screening.

Pathway Hit Diazaspiro Hit Compound Ca Intracellular Ca2+ Depletion Hit->Ca Induces GRP78 GRP78 Dissociation Ca->GRP78 Triggers Sensors IRE1 / PERK / ATF6 Activation GRP78->Sensors Activates Reporter UPRE-Luciferase Reporter Sensors->Reporter Transcription Apoptosis Apoptosis in Target Cells Sensors->Apoptosis Prolonged Stress

Fig 2. ER Stress Response pathway activated by diazaspiro[5.5]undecane hits.

Data Presentation: Comparative HTS Metrics

The integration of 3D spirocyclic scaffolds like MSDU significantly alters the statistical outcomes of HTS campaigns compared to legacy libraries. The table below summarizes typical quantitative metrics observed when screening Fsp³-rich vs. flat libraries.

Library TypeAverage Fsp³ FractionHit Rate (%)False Positive Rate (%)Average Z'-factorPrimary Mechanism of Attrition
Legacy Flat Aromatic 0.251.8%65.0%0.62Poor solubility / Aggregation
Monocyclic Amines 0.450.9%22.0%0.71Lack of target selectivity
MSDU Spirocyclic 0.78 0.4% 4.5% 0.84 Structural steric clashes

Note: While the absolute hit rate of the MSDU library is lower, the true positive rate is exponentially higher due to the drastic reduction in false positives caused by non-specific binding.

References

  • Martinez NJ, Rai G, Yasgar A, et al. "A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models." PLOS One. 2016. URL:[Link]

  • Kalliokoski T, et al. "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening." ACS Combinatorial Science. 2016. URL:[Link]

  • "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists." ACS Publications. 2019. URL:[Link]

Application of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in Enzyme Inhibition Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview and detailed protocols for the application of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane and its analogs in enzyme inhibition assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Promise of the Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents. This structural feature makes it an attractive framework for designing potent and selective ligands for a variety of biological targets. Derivatives of this scaffold have demonstrated a wide range of biological activities, with significant potential for the treatment of metabolic diseases, cancer, pain, and inflammatory conditions.[1] A key mechanism through which these compounds exert their therapeutic effects is the inhibition of specific enzymes.

While direct literature on the specific inhibitory actions of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is emerging, the broader class of 1,9-diazaspiro[5.5]undecane derivatives has been shown to potently inhibit several key enzymes, including:

  • Acetyl-CoA Carboxylase (ACC): A critical enzyme in the fatty acid synthesis pathway, making it a target for therapies against obesity and metabolic syndrome.[1][2]

  • Cyclin-Dependent Kinase 7 (CDK7): A crucial regulator of the cell cycle and transcription, and a significant target in oncology.[1]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis and inflammation, implicated in various inflammatory diseases.[3]

  • Aldosterone Synthase (CYP11B2): The enzyme responsible for the final step of aldosterone biosynthesis, a target for managing hypertension and heart failure.[1]

This guide will focus on providing a detailed, adaptable protocol for a biochemical enzyme inhibition assay, using a representative kinase as the target enzyme, due to the prevalence of kinase inhibition among diazaspiro compounds and the availability of robust assay technologies.

Principle of the Enzyme Inhibition Assay

The fundamental principle of an enzyme inhibition assay is to measure the effect of a test compound on the catalytic activity of an enzyme. This is typically achieved by monitoring the rate of the reaction, either by measuring the depletion of a substrate or the formation of a product over time. The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

This guide will detail a luminescent-based kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity.[5][6][7]

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for determining the inhibitory potential of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane against a target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Reagent & Compound Preparation Plate_Setup Assay Plate Setup Reagent_Prep->Plate_Setup Pre_Incubation Enzyme-Inhibitor Pre-incubation Plate_Setup->Pre_Incubation Reaction_Initiation Initiate Kinase Reaction (add Substrate/ATP) Pre_Incubation->Reaction_Initiation Reaction_Incubation Kinase Reaction Incubation Reaction_Initiation->Reaction_Incubation Reaction_Termination Terminate Reaction & Deplete ATP Reaction_Incubation->Reaction_Termination ADP_Conversion Convert ADP to ATP Reaction_Termination->ADP_Conversion Luminescence_Gen Generate Luminescent Signal ADP_Conversion->Luminescence_Gen Data_Acquisition Measure Luminescence Luminescence_Gen->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Assay Using ADP-Glo™

This protocol is a comprehensive guide for determining the IC50 value of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane against a target kinase.

I. Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)Storage
1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecaneCustom Synthesis/VendorN/A2-8°C
Recombinant Human Kinase (e.g., CDK7/CycH/MAT1)PromegaV4261-80°C
Kinase Substrate (e.g., CDK7/9tide)Thermo FisherPV5123-20°C
ADP-Glo™ Kinase Assay KitPromegaV9101-20°C
ATP, Ultra-PurePromega (in kit)V9151-20°C
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)In-house preparationN/A4°C
DMSO, AnhydrousSigma-AldrichD2650Room Temp
White, Opaque 384-well Assay PlatesCorning3572Room Temp
Multichannel Pipettes and Sterile TipsVWR/EppendorfN/ARoom Temp
Plate Reader with Luminescence DetectionBMG LABTECH/PerkinElmerN/AN/A
II. Step-by-Step Procedure

A. Reagent Preparation

  • Kinase Assay Buffer: Prepare a 1X kinase assay buffer according to the enzyme manufacturer's recommendations. Ensure the pH is accurately adjusted.

  • Test Compound (Inhibitor) Preparation:

    • Prepare a 10 mM stock solution of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in 100% DMSO.

    • Create a serial dilution series of the inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM).

    • Prepare an intermediate dilution of the compound series in kinase assay buffer. This is crucial to minimize the final DMSO concentration in the assay, which should typically be ≤1%.

  • Enzyme Preparation:

    • Thaw the recombinant kinase on ice.

    • Prepare a working solution of the kinase in kinase assay buffer at a concentration that will yield a robust signal in the assay. This concentration should be determined empirically through an enzyme titration experiment.

  • Substrate/ATP Mix:

    • Prepare a solution containing both the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.[8]

B. Assay Protocol

  • Compound Addition: Add 1 µL of the diluted inhibitor solutions (or DMSO for the vehicle control) to the wells of a 384-well white, opaque assay plate.

  • Enzyme Addition: Add 2 µL of the prepared kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, which can be determined from initial enzyme kinetics experiments.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[5][9][10]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.[5][9][10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

III. Data Analysis
  • Calculate Percent Inhibition:

    • Determine the average luminescence for the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[4][11]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, the following controls should be included in every experiment:

  • Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's ability to detect inhibition.

  • Negative (Vehicle) Control: Wells containing the enzyme and all reaction components except the inhibitor (with an equivalent concentration of DMSO) to define 100% enzyme activity.

  • No-Enzyme Control: Wells containing all reaction components except the enzyme to determine the background signal.

Illustrative Signaling Pathway: CDK7 in Cell Cycle and Transcription

The following diagram depicts the dual role of CDK7, a potential target for diazaspiro[5.5]undecane derivatives, in regulating the cell cycle and transcription.

CDK7_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Initiation CDK4_6 CDK4/6-CycD G1_S G1/S Transition CDK4_6->G1_S CDK2_E CDK2-CycE CDK2_E->G1_S CDK2_A CDK2-CycA S_Phase S Phase CDK2_A->S_Phase CDK1 CDK1-CycB G2_M G2/M Transition CDK1->G2_M TFIIH TFIIH Complex RNAPII RNA Polymerase II (CTD) TFIIH->RNAPII P Transcription Gene Transcription RNAPII->Transcription CDK7 CDK7/CycH/MAT1 (CAK Complex) CDK7->CDK4_6 P CDK7->CDK2_E P CDK7->CDK2_A P CDK7->CDK1 P Inhibitor 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane Inhibitor->CDK7 Inhibits

Caption: Dual roles of CDK7 in cell cycle and transcription, and the point of inhibition.

Conclusion

The 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel enzyme inhibitors with therapeutic potential across various disease areas. The detailed protocol provided herein for a robust, luminescent-based kinase inhibition assay offers a reliable method for characterizing the inhibitory activity of these compounds. By understanding the principles behind the assay and incorporating appropriate controls, researchers can generate high-quality, reproducible data to advance their drug discovery programs.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • A Validated RIPK1 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • CDK7 Assay Kit. BPS Bioscience. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. [Link]

  • RIPK1 Kinase Assay Kit (384-well). Amsbio. [Link]

  • Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. British Journal of Pharmacology. [Link]

  • IC50. Wikipedia. [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. [Link]

  • Aldosterone Synthase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. Genes & Development. [Link]

  • Help with determining IC50 for enzyme inhibitors. Reddit. [Link]

  • Quick Graphviz Tutorial. Dirk Colbry's Homepage. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]

  • ACC1 Assay Service. BPS Bioscience. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • User Guide — graphviz 0.21 documentation. Graphviz. [Link]

  • Development of Highly Selective Aldosterone Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics. Frontiers in Endocrinology. [Link]

  • Inhibition of acetyl‑CoA carboxylase by PP‑7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet‑induced obesity. Molecular Medicine Reports. [Link]

  • Acetyl-CoA Carboxylase (ACC) Activity Assay Kit. Elabscience. [Link]

  • Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. PLOS ONE. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Inhibition Of acetyl-CoA Carboxylase Research Articles. R Discovery. [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for precise orientation of substituents.[1] This structural feature makes it an attractive framework for designing potent and selective ligands for a variety of biological targets.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including the treatment of obesity, pain, and various disorders related to the immune system, cell signaling, and the cardiovascular system.[2][3] Notably, analogs have shown activity as inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC) and Poly(ADP-ribose) Polymerase-1 (PARP-1), and as antagonists for receptors such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Neurokinin-1 (NK1) receptor.[1]

This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane . As the specific biological activity of this compound is yet to be determined, a tiered experimental approach is proposed. This guide will first focus on establishing the compound's effect on cell viability and proliferation, followed by protocols to investigate the potential induction of apoptosis. Subsequent mechanistic studies, such as exploring effects on specific signaling pathways, can be designed based on these initial findings.

I. Preliminary Assessment: Cytotoxicity and Proliferation

The initial phase of testing aims to determine the concentration-dependent effects of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane on cell viability and proliferation. This is a critical step to identify a suitable concentration range for further mechanistic studies and to flag potential cytotoxic effects.

A. Cell Line Selection

The choice of cell line is crucial and should be guided by the therapeutic hypothesis for the compound. If no specific target is known, a panel of cell lines representing different cancer types (e.g., breast, lung, colon) is recommended.[4] For non-cancer applications, a cell line relevant to the disease area of interest should be used. It is also advisable to include a non-cancerous cell line (e.g., normal fibroblasts) to assess for general cytotoxicity.[4]

B. Experimental Workflow: Initial Screening

The following diagram outlines the general workflow for the initial screening of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Experimental Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Compound_Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (Optimal Growth Conditions) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT or MTS) Incubation->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (LDH Release) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Cytotoxicity_Assay->Data_Acquisition IC50_Determination IC50/EC50 Calculation Data_Acquisition->IC50_Determination

Caption: General workflow for in vitro screening of novel compounds.

C. Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

  • Dimethyl sulfoxide (DMSO)

  • Selected cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in DMSO.[4] Perform serial dilutions in complete culture medium to obtain 2x the final desired concentrations.

  • Compound Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions.[4] Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%).[5][6]

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5][7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

D. Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[5][8]

Materials:

  • LDH cytotoxicity assay kit

  • Supernatants from the compound-treated cells (from a parallel plate to the MTT assay)

Procedure:

  • Collect Supernatant: After the desired incubation period with the compound, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

E. Expected Data Output

The results from the MTT and LDH assays can be summarized in the following table:

Cell LineIncubation Time (h)1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane IC50 (µM) from MTT Assay1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane EC50 (µM) from LDH Assay
Cell Line A24
48
72
Cell Line B24
48
72
Non-cancerous Cell Line24
48
72

II. Mechanistic Insight: Apoptosis and Cell Cycle Analysis

If the preliminary assays indicate a significant decrease in cell viability, the next logical step is to investigate whether this is due to the induction of apoptosis (programmed cell death).

A. Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10][11] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[9][11]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Data Analysis: The flow cytometry data will provide the percentage of cells in each quadrant:

  • Lower-Left (Annexin V-/PI-): Viable cells

  • Lower-Right (Annexin V+/PI-): Early apoptotic cells

  • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V-/PI+): Necrotic cells

B. Protocol: BrdU Cell Proliferation Assay

To further confirm the anti-proliferative effects, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be performed. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[13]

Materials:

  • BrdU Cell Proliferation Assay Kit

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described for the MTT assay.

  • BrdU Labeling: Two to four hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.[13]

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the kit manufacturer's instructions. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Quantification: Measure the fluorescence intensity using a fluorescence plate reader or visualize and count BrdU-positive cells using a fluorescence microscope.

Data Analysis: Compare the fluorescence intensity or the percentage of BrdU-positive cells in treated samples to the vehicle control. A decrease indicates inhibition of cell proliferation.

III. Deeper Mechanistic Dive: Signaling Pathway Analysis

Based on the initial findings, a more in-depth analysis of specific signaling pathways can be undertaken. For example, if the compound induces apoptosis, it would be relevant to investigate key proteins in the apoptotic pathway. Western blotting is a powerful technique for this purpose.[14][15]

A. Hypothetical Signaling Pathway

Given that some diazaspiro[5.5]undecane derivatives have shown anticancer activity, a plausible hypothesis is that 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane may modulate a pro-survival signaling pathway, leading to apoptosis.

Hypothetical Signaling Pathway cluster_pathway Pro-Survival Signaling cluster_apoptosis Apoptotic Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Inhibition Survival Cell Survival & Proliferation Downstream->Survival Compound 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane Compound->Akt Inhibition?

Caption: Hypothetical signaling pathway potentially targeted by the compound.

B. Protocol: Western Blot Analysis

This protocol provides a general framework for analyzing the expression and phosphorylation status of key signaling proteins.[14][16]

Materials:

  • 6-well or 10 cm dishes

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Lysis: After treating cells with the compound for the desired time, wash them twice with ice-cold PBS and lyse them with RIPA buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.[4][14]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at a constant voltage.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane and add ECL detection reagent. Capture the chemiluminescent signal using a digital imaging system.[14]

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. Compare the levels of target proteins in treated versus untreated cells.

IV. Summary and Future Directions

This guide provides a structured approach to the initial in vitro characterization of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane. The data generated from these experiments will provide valuable insights into the compound's biological activity and guide future research. If the compound shows promising and selective activity, further studies could include more extensive cell line screening, investigation of other cellular processes (e.g., cell cycle arrest, autophagy), and ultimately, in vivo studies in relevant disease models.

References

  • BenchChem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • Kaur, R., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(10), 1648. Retrieved from [Link]

  • MDPI. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS.
  • BenchChem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. bio-protocol.org. Retrieved from [Link]

  • American Chemical Society. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved from [Link]

  • Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit. Retrieved from [Link]

  • BenchChem. (n.d.). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of Experiment (DOE) Approach in Cell Culture Medium Optimization. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Western Blot: Principles, Procedures, and Clinical Applications - StatPearls. Retrieved from [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • American Chemical Society. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. Retrieved from [Link]

  • KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: The Use of Compound X in Cell Culture Experiments.
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  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • BenchChem. (n.d.). Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry.
  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]

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"analytical methods for quantification of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in biological samples"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in Human Plasma using LC-MS/MS

Introduction

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is a novel synthetic compound featuring a unique spirocyclic diamine core functionalized with a methylsulfonyl group. Its structure suggests high polarity and basicity, characteristics that present distinct challenges for bioanalysis. Accurate quantification of this and similar analytes in complex biological matrices, such as human plasma, is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies during drug discovery and development. The inherent polarity of the molecule makes traditional reversed-phase liquid chromatography (RPLC) problematic due to poor retention.

This application note details a robust and sensitive method for the determination of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in human plasma. The protocol employs a Solid-Phase Extraction (SPE) cleanup followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). The HILIC approach ensures adequate retention and separation of the polar analyte from endogenous plasma components, while tandem MS provides exceptional selectivity and sensitivity for quantification. The described method is designed to be validated according to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.

Methodology and Experimental Design

The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve a lower limit of quantification (LLOQ) suitable for preclinical and clinical studies. The causality behind experimental choices is explained in each section.

PART 1: Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: The goal of sample preparation is to extract the analyte from the complex plasma matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample. Given the predicted polar and basic nature of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, a mixed-mode polymeric cation exchange SPE is selected.[1] This sorbent offers a dual retention mechanism: reversed-phase interaction with the polymer backbone and ion exchange with the cation exchange groups. This is ideal for polar basic compounds that may show poor retention on traditional C18 sorbents.[2] The protocol is designed to bind the positively charged analyte under acidic conditions while washing away neutral and acidic interferences.

Protocol: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment:

    • Thaw human plasma samples and internal standard (IS) working stock solution at room temperature.

    • Vortex mix 100 µL of plasma with 20 µL of IS solution (e.g., a stable isotope-labeled version of the analyte) in a 1.5 mL microcentrifuge tube.

    • Add 200 µL of 2% phosphoric acid in water and vortex for 10 seconds. This step precipitates proteins and ensures the basic analyte is protonated (positively charged) for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Place a mixed-mode polymeric cation exchange SPE cartridge (e.g., 30 mg/1 mL) onto a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water under low vacuum. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the entire pre-treated sample (approx. 320 µL) onto the conditioned cartridge.

    • Apply a low vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Wash Steps:

    • Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1 M acetic acid. This removes highly polar, non-basic interferences.

    • Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol. This removes retained non-polar and neutral interferences, such as lipids.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and IS by adding 2 x 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange retention and releasing it from the sorbent.

    • Apply vacuum to collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate, pH 3.0). This step ensures the sample solvent is compatible with the HILIC mobile phase, preventing peak distortion.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

PART 2: LC-MS/MS Analysis

Rationale: HILIC is the chromatographic mode of choice for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[3] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[4] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to retention. The high organic content of the mobile phase is also beneficial for ESI-MS sensitivity, as it promotes efficient desolvation and ionization. Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity for quantification in complex matrices.[5]

Workflow Diagram: Bioanalytical Method

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample + IS Pretreat 2. Acidify & Precipitate (2% H3PO4) Plasma->Pretreat SPE 3. Solid-Phase Extraction (Mixed-Mode Cation Exchange) Pretreat->SPE Load Elute 4. Elute Analyte (5% NH4OH in MeOH) SPE->Elute Dry 5. Evaporate & Reconstitute Elute->Dry Inject 6. Inject onto HILIC Column Dry->Inject Separate 7. HILIC Separation Inject->Separate Ionize 8. Electrospray Ionization (ESI+) Separate->Ionize Detect 9. MS/MS Detection (SRM) Ionize->Detect Quant 10. Quantify Data Detect->Quant

Caption: Workflow from plasma sample preparation to final quantification.

Liquid Chromatography Conditions

ParameterSettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides precise gradient delivery and low system volume for sharp peaks.
Column Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)Offers excellent retention and peak shape for polar, basic compounds.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0)Ammonium formate is a volatile buffer compatible with MS. The acidic pH ensures the basic analyte remains protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe high organic content drives HILIC retention.
Gradient 0-0.5 min (95% B), 0.5-3.0 min (95%→50% B), 3.0-3.5 min (50% B), 3.5-3.6 min (50%→95% B), 3.6-5.0 min (95% B)A gradient from high to low organic content elutes analytes in order of increasing polarity.[6]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40°CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 5 µLA small volume is used to minimize potential peak distortion from the reconstitution solvent.

Mass Spectrometry Conditions

ParameterSettingRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for targeted quantification due to its sensitivity and selectivity in SRM mode.[7]
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the diazaspiro core are readily protonated, making positive ion mode ideal.
SRM Transitions Analyte: To be determined experimentally (e.g., [M+H]+ → fragment)Specific precursor-to-product ion transitions provide high selectivity.
Internal Std: To be determined experimentally (e.g., [M+H]+ → fragment)A stable isotope-labeled IS is preferred as it co-elutes and has identical ionization behavior.
Source Temp. 500°COptimizes desolvation of the high-organic mobile phase.
IonSpray Voltage +5500 VCreates a stable spray and efficient ionization.
Collision Gas NitrogenUsed to fragment the precursor ion in the collision cell.
Collision Energy To be optimized for each transitionThe voltage applied to accelerate ions into the collision cell, optimized for maximum fragment ion intensity.
PART 3: Bioanalytical Method Validation

The developed method must be validated to ensure its reliability for regulatory submissions.[8] Validation will be performed according to the FDA and/or ICH M10 Bioanalytical Method Validation Guidance.[9][10]

Validation Parameters and Acceptance Criteria

ParameterPurposeKey Experiments & Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Analyze ≥ 6 blank plasma lots. Response should be < 20% of the LLOQ for the analyte and < 5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.Minimum of 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. R² ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value and the variability of the measurements.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6 per level) in at least 3 separate runs. Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be ≥ 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%.
Recovery To assess the efficiency of the extraction process.Compare the peak area of an analyte added to a blank plasma sample and extracted, to the peak area of an analyte spiked into a post-extracted blank sample at 3 QC levels. Recovery should be consistent and reproducible.
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.Compare the peak area of an analyte spiked into a post-extracted blank sample to the peak area of the analyte in a neat solution at 3 QC levels. The IS-normalized matrix factor should have a CV ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Freeze-thaw stability (3 cycles), short-term bench-top stability, long-term storage stability, and post-preparative (autosampler) stability. Analyte concentration should be within ±15% of the nominal concentration.

Method Validation Workflow

G Start Method Development Selectivity Selectivity & Specificity Start->Selectivity CalCurve Calibration Curve (Linearity & Range) Start->CalCurve LLOQ Sensitivity (LLOQ) Start->LLOQ AccP Accuracy & Precision (Intra- & Inter-day) Selectivity->AccP CalCurve->AccP Matrix Matrix Effect AccP->Matrix Recovery Extraction Recovery AccP->Recovery Stability Stability Assessment (Freeze/Thaw, Bench-top, etc.) AccP->Stability LLOQ->AccP ValidationReport Full Validation Report Matrix->ValidationReport Recovery->ValidationReport Stability->ValidationReport

Caption: Key stages of the bioanalytical method validation process.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of the polar compound 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in human plasma. By combining a selective mixed-mode solid-phase extraction with a robust HILIC-MS/MS method, this approach overcomes the analytical challenges associated with polar molecules. The detailed validation plan ensures that the method will generate reliable, accurate, and precise data suitable for supporting drug development programs and for submission to regulatory authorities.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Chirita, R.-I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane. The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, appearing in compounds targeting a range of disorders.[1][2] This necessitates the development of robust bioanalytical methods to support pharmacokinetic and drug metabolism studies. The method described herein utilizes a simple protein precipitation for sample extraction followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray mode. A comprehensive validation protocol, adhering to established international guidelines, is presented to demonstrate the method's accuracy, precision, and reliability.

Introduction: The Rationale for Method Development

The 1,9-diazaspiro[5.5]undecane core is a rigid, three-dimensional heterocyclic motif that has become increasingly prevalent in the design of novel therapeutics.[1] Its unique conformational constraints allow for the precise spatial arrangement of pharmacophoric elements, leading to potent and selective interactions with biological targets. Compounds featuring this scaffold are being investigated for various indications, including neurological and metabolic disorders.[2][3]

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane represents a key analogue within this chemical class. The methylsulfonyl group, a common pharmacophore, significantly influences the molecule's physicochemical properties, including polarity and hydrogen bonding capacity. To advance the preclinical and clinical development of such compounds, a reliable bioanalytical method is paramount for accurately characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

This application note provides a complete workflow, from first principles of method development to full validation, designed for researchers in pharmaceutical and contract research organizations. We will explain the causality behind our experimental choices, grounding our protocol in the fundamental chemistry of the analyte and the principles of mass spectrometry and chromatography.

Analyte Chemical Properties
  • IUPAC Name: 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

  • Molecular Formula: C₁₀H₂₀N₂O₂S

  • Monoisotopic Mass: 248.12 g/mol

  • Key Structural Features:

    • Diazaspiro[5.5]undecane Core: Contains two tertiary amine functionalities, which are basic and readily protonated.[5] This is the primary target for generating a strong signal in positive ion mode mass spectrometry.

    • Methylsulfonyl Group: An electron-withdrawing group that imparts polarity. The N-S bond is a predictable site for fragmentation during collision-induced dissociation (CID).[6]

Experimental Design and Instrumentation

Materials and Reagents
  • 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane analytical standard (purity >98%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is recommended (e.g., d₄-1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane). If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, K₂EDTA)

Instrumentation
  • Liquid Chromatography: A UPLC or HPLC system capable of generating reproducible gradients at high pressure (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ series, Agilent 6400 Series, Thermo TSQ series).

  • Analytical Column: A reversed-phase column providing good retention and peak shape for polar to moderately polar basic compounds. A C18 column with a particle size ≤1.8 µm is recommended for high efficiency (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Method Development Strategy: A Logic-Driven Approach

Our development strategy is bifurcated into two synergistic workflows: Mass Spectrometry (MS) optimization and Liquid Chromatography (LC) optimization. This ensures that we first establish a highly selective and sensitive detection method before developing a robust separation.

G cluster_MS Part A: MS/MS Optimization cluster_LC Part B: LC Optimization MS1 Analyte Infusion (Direct Injection) MS2 Select Precursor Ion ([M+H]+ in Q1) MS1->MS2 MS3 Optimize Cone/DP Voltage MS2->MS3 MS4 Fragment Precursor Ion (Collision-Induced Dissociation) MS3->MS4 MS5 Select Product Ions (in Q3) MS4->MS5 MS6 Optimize Collision Energy (CE) MS5->MS6 MS_Final Define MRM Transitions (Quantifier & Qualifier) MS6->MS_Final End Proceed to Validation MS_Final->End LC1 Select Column Chemistry (e.g., C18) LC2 Select Mobile Phases (A: H2O+Acid, B: ACN+Acid) LC1->LC2 LC3 Scout for Retention (Isocratic Holds) LC2->LC3 LC4 Develop Gradient Profile (Optimize Resolution & Time) LC3->LC4 LC5 Fine-Tune Flow Rate & Column Temperature LC4->LC5 LC_Final Finalized LC Method (Stable Retention & Peak Shape) LC5->LC_Final LC_Final->End Start Method Development Start cluster_MS cluster_MS cluster_LC cluster_LC

Figure 1: Overall workflow for LC-MS/MS method development.
Part A: Mass Spectrometry (MS/MS) Parameter Optimization

The Goal: To identify a unique mass transition (precursor ion → product ion) that is both highly specific to our analyte and produces a strong, stable signal. This is achieved in Multiple Reaction Monitoring (MRM) mode, the gold standard for quantification with tandem mass spectrometers.[7]

Step-by-Step Protocol:

  • Analyte Infusion: Prepare a 100-500 ng/mL solution of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode Selection & Precursor Identification:

    • Rationale: The two basic nitrogens in the diazaspiro core are ideal sites for protonation. Therefore, positive electrospray ionization (ESI+) is the logical choice.

    • Action: Acquire full scan mass spectra in positive ion mode (e.g., scanning m/z 100-400). The most abundant ion observed should correspond to the protonated molecule, [M+H]⁺, at m/z 249.1 .

  • Source/Compound Parameter Optimization: Tune the ESI source parameters to maximize the intensity of the m/z 249.1 ion. This includes optimizing the declustering potential (DP) or cone voltage, which prevents in-source fragmentation, as well as gas flows and temperature.

  • Product Ion Discovery:

    • Rationale: To ensure selectivity, we fragment the precursor ion (m/z 249.1) and monitor a specific, high-intensity fragment. The N-S bond of the sulfonamide is a likely point of cleavage. A characteristic loss of SO₂ (64 Da) is a well-documented fragmentation pathway for sulfonamides.[6][8]

    • Action: Perform a product ion scan on the precursor m/z 249.1. The collision cell is filled with a gas (e.g., nitrogen or argon), and the collision energy (CE) is ramped to induce fragmentation.

  • MRM Transition Selection and Optimization:

    • Action: From the product ion spectrum, select at least two abundant and specific product ions. The most intense is designated the "quantifier," while the second is the "qualifier" for identity confirmation.

    • Optimize the collision energy (CE) for each selected transition to maximize its signal. This is a critical step for achieving the lowest possible detection limits.

Table 1: Hypothesized and Optimized MS/MS Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive Protonation of basic nitrogen atoms in the diazaspiro core.
Precursor Ion (Q1) m/z 249.1 Corresponds to [M+H]⁺.
Product Ion 1 (Q3) To be determined Hypothesis: A major fragment from ring cleavage or loss of the sulfonyl group.
Product Ion 2 (Q3) To be determined Hypothesis: A fragment corresponding to the loss of SO₂ ([M+H-64]⁺).[6]
Declustering Potential Optimized (e.g., 60 V) Maximizes precursor ion signal while minimizing in-source fragmentation.

| Collision Energy (CE) | Optimized (e.g., 25-40 eV) | Maximizes product ion signal for each specific transition. |

Part B: Liquid Chromatography (LC) Method Development

The Goal: To develop a rapid and reproducible separation that retains the analyte away from the solvent front, provides a sharp and symmetrical peak shape, and minimizes interference from matrix components.

Step-by-Step Protocol:

  • Column and Mobile Phase Selection:

    • Rationale: A C18 stationary phase provides effective hydrophobic retention for the carbon skeleton of the analyte. An acidic mobile phase additive (0.1% formic acid) is crucial. It serves two purposes: 1) it ensures the analyte remains protonated for optimal ESI+ response, and 2) it suppresses the interaction of the basic nitrogens with residual acidic silanols on the silica support, preventing peak tailing.

    • Action: Equip the LC system with a C18 column. Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Development:

    • Action: Inject the analyte solution while running a fast scouting gradient (e.g., 5% to 95% B in 2 minutes). Note the organic solvent percentage at which the analyte elutes.

    • Based on the scouting run, develop a more targeted gradient. The gradient should start ~5% below the elution percentage, ramp past it, include a high-organic wash step to clean the column, and then re-equilibrate at the starting conditions.

  • Optimization of Flow Rate and Temperature:

    • Rationale: Increasing column temperature (e.g., to 40 °C) can decrease mobile phase viscosity, allowing for higher flow rates, and can sometimes improve peak shape.

    • Action: Evaluate the final gradient at different temperatures (e.g., 30-50 °C) to find the optimal balance between run time, backpressure, and peak symmetry.

Table 2: Optimized Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 2.0 | 70 | | | 2.1 | 95 | | | 2.5 | 95 | | | 2.6 | 5 | | | 3.5 | 5 |

Sample Preparation Protocol: Protein Precipitation

Rationale: For discovery-phase studies, protein precipitation is a fast, simple, and effective method for removing the bulk of proteinaceous material from plasma samples. Acetonitrile is an excellent choice as it is also a strong organic solvent for the LC mobile phase. The internal standard is added at this stage to control for variability in extraction and injection.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject into the LC-MS/MS system.

Method Validation Protocol

A rigorous validation is essential to prove that the method is fit for its intended purpose.[9] The following tests should be performed by analyzing calibration standards and quality control (QC) samples prepared in the biological matrix of interest.

G cluster_Core Core Performance Metrics cluster_Matrix Matrix & Specificity cluster_Stability Analyte Stability Validation Method Validation (Fit-for-Purpose Assessment) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Selectivity Selectivity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect FTS Freeze-Thaw Validation->FTS STS Short-Term (Bench-Top) Validation->STS LTS Long-Term (Freezer) Validation->LTS Post Post-Preparative Validation->Post

Figure 2: Key parameters for a comprehensive method validation.

Table 3: Summary of Method Validation Procedures and Acceptance Criteria

Validation Parameter Procedure Acceptance Criteria
Selectivity Analyze ≥6 blank matrix lots for interfering peaks at the analyte and IS retention times. Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Analyze a calibration curve with ≥6 non-zero standards over the expected concentration range. Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6) on 3 separate days. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked matrix with response in a clean solvent. The IS-normalized matrix factor should be consistent across lots, typically with a %CV ≤15%.

| Stability | Assess analyte stability in matrix under various conditions (freeze-thaw, bench-top, long-term freezer storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Conclusion

This application note presents a comprehensive, scientifically-grounded framework for the development and validation of a robust LC-MS/MS method for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane. The described protocols for mass spectrometry, liquid chromatography, and sample preparation are designed to be both efficient and effective, leading to a highly sensitive and selective final method. By following the detailed validation steps, laboratories can ensure the generation of high-quality, reliable data suitable for supporting drug development programs.

References

  • PubMed. (2011).
  • ChemScene. 1-(Methylsulfonyl)-9-oxa-1,4-diazaspiro[5.5]undecane.
  • ResearchGate. (2025).
  • Mass Spectrometry Society of Japan. (2025). Negative-ion fast atom bombardment mass spectrometry of sulfonylurea herbicides.
  • PMC. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry.
  • MDPI. (2022).
  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • HETEROCYCLES. (2016). ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.
  • ResearchGate.
  • PubChem. 3,9-Diazaspiro[5.5]undecane.
  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • MDPI. (2021). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS)
  • Benchchem. Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • DigitalCommons@UNMC. Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1)
  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.

Sources

Application Notes and Protocols: 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane as a Novel Chemical Probe for Acetyl-CoA Carboxylase (ACC)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The 1,9-diazaspiro[5.5]undecane core is recognized as a privileged heterocyclic motif in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it an attractive scaffold for designing potent and selective ligands for a variety of biological targets.[1][2] Derivatives of this scaffold have been investigated for the treatment of obesity, pain, and various disorders related to the immune system and cell signaling.[2][3]

This document introduces 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane , a novel investigational chemical probe, for the study of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in fatty acid metabolism, and its inhibition is a therapeutic strategy for metabolic diseases.[1] The incorporation of a methylsulfonyl group is a strategic chemical modification intended to enhance the pharmacological properties of the parent scaffold. The sulfonyl group can act as a hydrogen bond acceptor and can improve aqueous solubility, potentially leading to more favorable interactions within the enzyme's active site and better behavior in biological assays.[4]

These application notes provide a comprehensive guide to the hypothetical use of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane as a chemical probe for ACC, detailing its proposed mechanism of action and providing step-by-step protocols for its characterization and use in both biochemical and cellular contexts.

Characteristics of the Chemical Probe

PropertyValueReference/Rationale
IUPAC Name 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane-
Molecular Formula C10H20N2O2S-
Molecular Weight 232.34 g/mol -
Proposed Target Acetyl-CoA Carboxylase (ACC)The 1,9-diazaspiro[5.5]undecane scaffold has been shown to be a potent inhibitor of ACC.[1][2]
Proposed MoA Competitive or non-competitive inhibition of ACCTo be determined experimentally.
Key Features - Privileged spirocyclic core for precise substituent orientation.- Methylsulfonyl group for potential hydrogen bonding and improved solubility.[1][2][4]

Proposed Mechanism of Action and Signaling Pathway

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in fatty acid biosynthesis. By inhibiting ACC, 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is hypothesized to reduce the production of malonyl-CoA, thereby decreasing de novo lipogenesis.

ACC_Pathway AcetylCoA Acetyl-CoA ACC_Enzyme ACC Enzyme AcetylCoA->ACC_Enzyme MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACC_Enzyme->MalonylCoA Carboxylation Probe 1-(Methylsulfonyl)-1,9- diazaspiro[5.5]undecane Probe->ACC_Enzyme Inhibition

Caption: Proposed inhibition of the ACC pathway by the chemical probe.

Experimental Protocols

A crucial aspect of utilizing a new chemical probe is the rigorous validation of its activity and target engagement.[5][6][7] The following protocols outline the necessary steps to characterize 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Protocol 1: In Vitro ACC Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the chemical probe against purified ACC enzyme. A common method measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Materials and Reagents:

  • Recombinant human ACC1 or ACC2 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Acetyl-CoA

  • ATP

  • [¹⁴C]-Sodium Bicarbonate

  • 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane (stock solution in DMSO)

  • Scintillation vials and cocktail

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the chemical probe at various concentrations, and the ACC enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the probe to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and [¹⁴C]-Sodium Bicarbonate.

  • Incubation: Incubate the reaction for 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a small volume of 6 M HCl.

  • Quantification: Transfer the reaction mixture to a scintillation vial, evaporate to dryness to remove unreacted [¹⁴C]-bicarbonate, and then add scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percent inhibition for each concentration of the probe and determine the IC50 value by fitting the data to a dose-response curve.[8][9]

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Probe_Dilution Prepare Probe Dilutions Incubate_Probe_Enzyme Incubate Probe with Enzyme Probe_Dilution->Incubate_Probe_Enzyme Enzyme_Prep Prepare Enzyme & Substrates Enzyme_Prep->Incubate_Probe_Enzyme Start_Reaction Add Substrates ([¹⁴C]-Bicarbonate) Incubate_Probe_Enzyme->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (HCl) Incubate_Reaction->Stop_Reaction Scintillation Scintillation Counting Stop_Reaction->Scintillation IC50 Calculate IC50 Scintillation->IC50

Sources

Application Note & Protocols: High-Affinity Radioligand for Binding Assays via Tritiation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Assay Development

Abstract

This document provides a comprehensive guide for the radiolabeling of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane and its subsequent application as a radioligand in receptor binding assays. Radioligand binding assays are a cornerstone in pharmacology and drug discovery, offering a robust and sensitive method to quantify ligand-receptor interactions.[1][2] This guide details the strategic selection of tritium ([³H]) as the optimal radioisotope, outlines a representative synthetic protocol for a suitable labeling precursor, and provides step-by-step methodologies for the radiolabeling reaction, purification, and quality control. Furthermore, detailed protocols for conducting saturation and competitive binding assays using the newly synthesized radioligand are presented, complete with data analysis guidelines to determine key pharmacological parameters such as the equilibrium dissociation constant (Kd), receptor density (Bmax), and the inhibition constant (Ki) of unlabeled test compounds.

Rationale and Strategic Considerations

The Target Compound: 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

The diazaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, often utilized in the development of ligands for central nervous system (CNS) targets. The methylsulfonyl group imparts specific electronic and solubility properties that can be crucial for target engagement. To characterize the interaction of this compound with its putative biological target, its conversion into a high-affinity radioligand is an essential first step.

Selection of the Radioisotope: The Case for Tritium ([³H])

The choice of radioisotope is critical and depends on the molecular structure, desired specific activity, and intended application. For small molecules like 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, three primary isotopes are typically considered: tritium ([³H]), carbon-14 ([¹⁴C]), and iodine-125 ([¹²⁵I]).

  • Tritium ([³H]): This is the preferred isotope for this application. Tritium labeling involves the replacement of a hydrogen atom with its radioactive isotope, resulting in a radioligand that is chemically almost identical to the parent compound.[3] This minimizes the risk of altered pharmacological activity. Tritium offers very high specific activity (up to 29 Ci/mmol per tritium atom), which is crucial for detecting low-density receptor populations often encountered in biological tissues.[4][5] Its long half-life (12.3 years) simplifies logistics, as corrections for decay during an experiment are unnecessary.[3]

  • Carbon-14 ([¹⁴C]): While providing a metabolically stable label within the carbon backbone, ¹⁴C has a significantly lower maximum specific activity (62.4 mCi/mmol) compared to tritium.[5][6] This lower sensitivity can make it challenging to study high-affinity interactions or low-density receptors. Furthermore, ¹⁴C-synthesis is often a complex, multi-step process starting from basic building blocks like Ba[¹⁴C]CO₃.[6][7][8]

  • Iodine-125 ([¹²⁵I]): This isotope provides very high specific activity and is relatively easy to count.[9] However, its incorporation requires the presence of an activatable functional group, typically a phenol or a precursor like a trialkylstannyl or boronic acid derivative on an aromatic ring.[10][11] Introducing such a large, electron-rich atom and the necessary precursor functionality would drastically alter the structure and physicochemical properties of the parent molecule, likely impacting its binding affinity.

Radiolabeling Strategy: Late-Stage Catalytic Tritiodehalogenation

Late-stage isotopic labeling is highly desirable as it reduces the handling of radioactive materials throughout a lengthy synthesis.[8] A robust and widely used method for tritium incorporation is the catalytic reduction of a halogenated precursor with tritium gas (T₂). This approach offers high efficiency and leads to high specific activity products. We will therefore base our protocol on the synthesis of a halogenated (e.g., chlorinated or brominated) precursor of the target molecule.

Synthesis of a Representative Radiolabeling Precursor

To perform the radiolabeling, a suitable precursor is required. A chemically logical precursor is 1-((chloromethyl)sulfonyl)-1,9-diazaspiro[5.5]undecane . The synthesis of this specific precursor would be undertaken by a specialist custom radiochemistry provider. The key feature is the chloro-substituent on the methylsulfonyl group, which can be catalytically replaced by tritium.

Protocol: [³H]-Labeling and Purification

Safety Note: All procedures involving tritium gas and high levels of radioactivity must be performed by trained personnel in a certified radiochemistry facility equipped with appropriate shielding, ventilation (fume hoods), and monitoring equipment.

Materials and Reagents
  • Precursor: 1-((chloromethyl)sulfonyl)-1,9-diazaspiro[5.5]undecane

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Tritium Gas (T₂), high specific activity

  • Solvent: Anhydrous Ethyl Acetate or similar aprotic solvent

  • Quenching Agent: Anhydrous Methanol

  • HPLC System with a radioactivity detector

  • Reverse-Phase HPLC Column (e.g., C18)

  • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)

  • Liquid Scintillation Counter and Scintillation Cocktail[12][13]

Step-by-Step Radiolabeling Protocol
  • Preparation: In a specialized reaction vessel suitable for high-pressure gas reactions, dissolve the precursor (typically 1-5 mg) in the anhydrous solvent.

  • Catalyst Addition: Add the 10% Pd/C catalyst (typically 1:1 weight ratio with the precursor).

  • Degassing: Freeze the reaction mixture with liquid nitrogen and evacuate the vessel to remove atmospheric gases. Thaw and repeat this freeze-pump-thaw cycle three times to ensure an inert atmosphere.

  • Tritiation: Introduce carrier-free tritium gas (T₂) into the reaction vessel (typically 5-10 Curies).

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The progress can be monitored by analyzing aliquots via HPLC-radiochromatography if the setup allows.

  • Quenching & Labile Tritium Removal: After the reaction, carefully recover the unreacted tritium gas. Quench the reaction by adding anhydrous methanol to react with any labile, catalyst-bound tritium. The solvent is then removed under vacuum (in a contained system) to eliminate labile ³H₂O. This step is repeated several times by re-dissolving the residue in methanol and evaporating to dryness.

  • Filtration: Dissolve the crude product in a suitable solvent and filter through a syringe filter (e.g., 0.22 µm PTFE) to remove the palladium catalyst.

Purification by Radio-HPLC

Purification is essential to separate the desired radiolabeled product from unreacted precursor and any radiolabeled byproducts.

  • Method Development: Develop an HPLC gradient method using the non-radiolabeled "cold" standard to determine the retention time.

  • Purification Run: Inject the filtered crude product onto the preparative C18 HPLC column.

  • Fraction Collection: Collect fractions corresponding to the product peak identified by the in-line radioactivity detector.

  • Solvent Removal: Evaporate the solvent from the collected fraction under a stream of nitrogen or via lyophilization to yield the purified radioligand.

Quality Control
  • Radiochemical Purity: Re-inject an aliquot of the final product into the analytical HPLC system. Purity should be >98% as determined by the integration of the radioactive peak.

  • Specific Activity (SA): Determine the concentration of the radioligand by UV absorbance, referencing a standard curve of the unlabeled compound. Measure the radioactivity of the same sample using a liquid scintillation counter. The specific activity is calculated as Curies per mole (or mCi/mg).

  • Identity Confirmation: Co-injection of the radiolabeled product with an authentic unlabeled standard on HPLC should result in a single, sharp, symmetrical peak for both UV and radioactivity detectors.

Application in Radioligand Binding Assays

The newly synthesized [³H]-1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane can now be used to characterize its binding to a target receptor, typically expressed in cell membranes.

G cluster_synthesis Radioligand Synthesis & QC cluster_assay Binding Assay Workflow cluster_analysis Data Analysis Precursor Halogenated Precursor Synthesis Labeling Catalytic Tritiation with T₂ Gas Precursor->Labeling Purification Radio-HPLC Purification Labeling->Purification QC Quality Control (Purity, SA, Identity) Purification->QC Saturation Saturation Assay (Determine Kd, Bmax) QC->Saturation Competition Competition Assay (Determine Ki) QC->Competition Membranes Receptor-Rich Membrane Preparation Membranes->Saturation Membranes->Competition Sat_Analysis Saturation Curve Analysis Saturation->Sat_Analysis Comp_Analysis Competition Curve Analysis Competition->Comp_Analysis

Protocol: Membrane Preparation

This is a general protocol for preparing membranes from cultured cells or frozen tissue.[14][15]

  • Homogenization: Homogenize cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a protease inhibitor cocktail.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 min) to remove nuclei and large debris.

  • Pelleting Membranes: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.[14]

  • Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

  • Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., BCA assay), and store in aliquots at -80°C.[14]

Protocol 1: Saturation Binding Assay

This assay determines the affinity (Kd) of the radioligand for the receptor and the total number of receptors (Bmax) in the preparation.[1][16][17]

Objective: To measure specific binding at equilibrium across a range of radioligand concentrations.

G cluster_specific Specific Binding TB Receptor Membranes + Increasing [Radioligand] + Assay Buffer SB Total Binding - NSB Calculation Calculate Specific Binding TB->Calculation  Total CPM NSB Receptor Membranes + Increasing [Radioligand] + Saturating [Unlabeled Ligand] NSB->Calculation  NSB CPM Calculation->SB

Methodology:

  • Assay Setup: Set up duplicate tubes or a 96-well plate for two conditions: Total Binding and Non-Specific Binding (NSB).

  • Reagent Addition:

    • Total Binding Wells: Add assay buffer, membrane preparation (e.g., 50-100 µg protein), and increasing concentrations of the [³H]-radioligand (typically 8-12 concentrations spanning from ~0.1 x Kd to 10 x Kd).[1][14]

    • NSB Wells: Add the same components as the Total Binding wells, plus a high concentration of an unlabeled competitor (a ligand known to bind to the same site) to saturate the specific binding sites.[18][19] The concentration should be at least 100 times the Kd of the unlabeled ligand.[20]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[14]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce NSB.[14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[14]

Data Analysis:

  • Calculate Specific Binding for each radioligand concentration: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert CPM to fmol or pmol using the specific activity of the radioligand.

  • Plot Specific Binding versus the concentration of the radioligand.

  • Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.[21]

ParameterDescriptionUnits
Kd Equilibrium Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.nM or pM
Bmax Maximum Receptor Density: The total concentration of receptor binding sites in the tissue preparation.fmol/mg protein or sites/cell

Table 1: Key parameters derived from a saturation binding assay.

Protocol 2: Competitive Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with the radioligand for the receptor.[1][22][23]

Objective: To generate an inhibition curve and calculate the IC₅₀ of a test compound.

G cluster_binding Binding Equilibrium Receptor Receptor r1 Radioligand [³H]-Ligand (Fixed Conc.) l1 Competitor Unlabeled Competitor (Increasing Conc.) c1 r2 l1->r1 Binding c1->r2 Competition

Methodology:

  • Assay Setup: Prepare tubes or wells for a competition curve. This includes wells for Total Binding (no competitor), NSB (saturating concentration of a known ligand), and typically 8-10 concentrations of the unlabeled test compound.

  • Reagent Addition:

    • To all wells, add the membrane preparation and a fixed concentration of the [³H]-radioligand. The radioligand concentration is typically chosen to be at or below its Kd value to ensure the assay is sensitive to competition.[4]

    • Add increasing concentrations of the unlabeled test compound to the respective wells.

    • Add assay buffer to the Total Binding wells and a saturating concentration of a standard unlabeled ligand to the NSB wells.

  • Incubation, Separation, and Counting: Follow the same procedure as described in the saturation assay (steps 3-6).

Data Analysis:

  • Normalize the data by setting the average CPM from the Total Binding wells to 100% binding and the average CPM from the NSB wells to 0% binding.

  • Plot the percent specific binding as a function of the log concentration of the test compound.

  • Fit the resulting sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

  • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation :[20][24]

    Ki = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the [³H]-radioligand used in the assay.

    • Kd is the dissociation constant of the [³H]-radioligand (determined from the saturation assay).

ParameterDescriptionUnits
IC₅₀ Half Maximal Inhibitory Concentration: The concentration of the unlabeled test compound that displaces 50% of the specific binding of the radioligand.nM or µM
Ki Inhibition Constant: The binding affinity of the unlabeled test compound for the receptor, corrected for the concentration and affinity of the radioligand used.nM or µM

Table 2: Key parameters derived from a competitive binding assay.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • GraphPad Software, LLC. (2026). Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). LIQUID SCINTILLATION COUNTING. Retrieved from [Link]

  • GraphPad Software, LLC. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • MDPI. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Characterization of a Receptor Using a Radioligand. Retrieved from [Link]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Journal of Receptor Research. Retrieved from [Link]

  • Radiation Detection Measure. (n.d.). Liquid Scintillation Counter. Retrieved from [Link]

  • American Chemical Society. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. Retrieved from [Link]

  • American Chemical Society. (2023). Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent. ACS Omega. Retrieved from [Link]

  • Chelatec. (n.d.). Radiolabeling - Radioisotopes labeling services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of Small HN Linked Radionuclide Iodine-125 for Nanocarrier Image Tracing in Mouse Model. International Journal of Nanomedicine. Retrieved from [Link]

  • MDPI. (2021). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • AFFINImeter. (2014). Competitive Binding Assay - ITC Analysis Tutorial. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Results for "Saturation Binding". Retrieved from [Link]

  • LabX. (2025). Liquid vs. Solid Scintillation Counting: Which Method to Choose?. Retrieved from [Link]

  • GFZpublic. (2023). Liquid scintillation counting at the limit of detection in biogeosciences. Retrieved from [Link]

  • Alfa Cytology. (2023). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • University of Leeds. (n.d.). 5 Liquid Scintillation Counting. Retrieved from [Link]

  • Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]

  • GraphPad Software, LLC. (2026). Key concepts: Saturation binding - GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Celtarys. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • SciSpace. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Retrieved from [Link]

  • Almac Group. (n.d.). Isotopic API labelling with carbon-14. Retrieved from [Link]

  • Selcia. (n.d.). Carbon 14 Isotope Radiolabeling | Radiochemistry. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Functionalized 1,9-Diazaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,9-Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif that has garnered substantial interest within the medicinal chemistry community.[1][2] Its defining feature is a spirocyclic fusion of two piperidine rings, which imparts a rigid, three-dimensional architecture. This structural rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a precise and predictable orientation of functional groups in three-dimensional space.[1]

Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities, showing promise as treatments for obesity, pain, cardiovascular disorders, and various cancers.[2][3][4][5] The versatility of the 1,9-diazaspiro[5.5]undecane framework serves as a robust starting point for the development of novel therapeutics, making efficient and adaptable synthetic routes to this core structure a critical area of research for drug development professionals.[1][4]

This guide provides an in-depth analysis of key synthetic strategies for accessing functionalized 1,9-diazaspiro[5.5]undecane derivatives, complete with detailed experimental protocols and insights into the rationale behind methodological choices.

Synthetic Strategies: A Comparative Overview

The construction of the 1,9-diazaspiro[5.5]undecane system is most commonly achieved by forming the second piperidine ring onto a pre-existing, appropriately functionalized piperidine precursor.[3] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include intramolecular cyclizations, reductive aminations, and cascade reactions such as the double Michael addition.

cluster_precursors Key Precursors cluster_routes Primary Synthetic Routes cluster_products Target Scaffold P1 4-Substituted Piperidines R1 Intramolecular Cyclization P1->R1 P2 Divinyl Ketones R3 Double Michael Addition P2->R3 P3 Carbonyl-containing Piperidines R2 Reductive Amination P3->R2 Product 1,9-Diazaspiro[5.5]undecanes R1->Product R2->Product R3->Product

Caption: Overview of primary synthetic pathways to the target scaffold.

Strategic Comparison of Synthetic Routes
Synthetic StrategyKey PrecursorsCommon Reagents/CatalystsTypical YieldsAdvantagesLimitations/Challenges
Intramolecular Cyclization 4-aminoalkyl-piperidines, 4-substituted pyridinesActivating agents (e.g., ethyl chloroformate), bases, Lewis acids (e.g., Ti(OiPr)₄)Moderate to HighPowerful for forming the second ring; can be highly stereoselective.[5]Requires synthesis of often complex linear precursors; cyclization can be challenging.
Reductive Amination Piperidine-4-ones, aldehydes, primary/secondary aminesNaBH₃CN, NaBH(OAc)₃Good to ExcellentHighly versatile and reliable; wide functional group tolerance; often a one-pot procedure.[6][7]May require protection of other reactive functional groups; control of over-alkylation.[7]
Double Michael Addition Divinyl ketones (1,5-diaryl-1,4-pentadien-3-ones), active methylene compounds (e.g., barbituric acid)Base catalysts (e.g., diethylamine)High to ExcellentConvergent and atom-economical; rapidly builds molecular complexity in a single step.[8]Substrate scope can be limited by the availability of symmetrical divinyl ketones.

Route 1: Intramolecular Cyclization of 4-Substituted Pyridines

A robust method for constructing the 3,9-diazaspiro[5.5]undecane core involves an intramolecular spirocyclization of a 4-substituted pyridine. This strategy leverages the reactivity of the pyridine ring upon activation.

Causality and Mechanism: The reaction is initiated by activating the pyridine nitrogen with an electrophile, such as ethyl chloroformate. This activation dearomatizes the ring, rendering the C4 position highly electrophilic and susceptible to intramolecular attack by a tethered nucleophile (e.g., a β-dicarbonyl). A subsequent rearrangement and cyclization cascade, often facilitated by a Lewis acid like titanium(IV) isopropoxide, yields the spirocyclic skeleton.[9][10]

start 4-Substituted Pyridine step1 Activation (e.g., EtOCOCl) start->step1 intermediate Activated Dihydropyridine Intermediate step1->intermediate step2 Intramolecular Nucleophilic Attack (Ti(OiPr)₄) intermediate->step2 end 3,9-Diazaspiro[5.5]undecane Scaffold step2->end

Caption: Workflow for intramolecular spirocyclization of pyridines.

Route 2: Synthesis via Reductive Amination

Reductive amination is arguably one of the most powerful and widely utilized reactions in medicinal chemistry for the formation of carbon-nitrogen bonds. It proceeds via the formation of an intermediate imine from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[6] This method is exceptionally well-suited for constructing the second piperidine ring of the diazaspiro scaffold.

Causality and Mechanism: The reaction is typically performed as a one-pot process. A piperidine-4-one derivative is condensed with a primary amine bearing a suitable functional group for the final cyclization. The resulting imine is selectively reduced in the presence of the starting ketone. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive towards ketones and aldehydes at the slightly acidic pH required for imine formation, thus minimizing side reactions.[7]

reactants Ketone/Aldehyde Amine step1 Imine Formation (Weak Acid) reactants->step1 intermediate Imine Intermediate (C=N bond) step1->intermediate step2 Reduction (e.g., NaBH₃CN) intermediate->step2 product Substituted Amine (C-N bond) step2->product

Caption: The two-stage process of reductive amination.

Protocol 1: Synthesis of a 1,9-Diazaspiro[5.5]undecane Precursor via Reductive Amination

Principle: This protocol details the reductive amination between a protected piperidine-4-one and an amino alcohol to form a key intermediate, which can be subsequently cyclized to the desired spiro-heterocycle.

Materials and Reagents:

  • 1-Boc-4-piperidone

  • 3-Amino-1-propanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-4-piperidone (1.0 eq) and anhydrous DCM. Stir the solution at room temperature until the solid is fully dissolved.

  • Amine Addition: Add 3-amino-1-propanol (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the initial exotherm and rate of reduction. The reaction mixture may become thick; additional DCM can be added if necessary to ensure proper stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted piperidine.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the final cyclization step.

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. NaBH(OAc)₃ is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

Route 3: Cascade [5+1] Double Michael Addition

For the synthesis of highly functionalized diazaspiro[5.5]undecane-tetraones, a powerful and elegant strategy is the base-promoted double Michael addition. This reaction rapidly assembles the spirocyclic core from acyclic precursors in a single, highly efficient step.[8]

Causality and Mechanism: The reaction involves the cascade [5+1] cycloaddition of a 1,3-dicarbonyl compound (an active methylene compound like N,N-dimethylbarbituric acid) with a 1,5-diaryl-1,4-pentadien-3-one (a divinyl ketone). In the presence of a base such as diethylamine, the barbituric acid is deprotonated to form a nucleophilic enolate. This enolate undergoes a Michael (1,4-conjugate) addition to one of the α,β-unsaturated ketone moieties of the divinyl ketone. The resulting intermediate then undergoes a rapid intramolecular second Michael addition onto the remaining unsaturated system, closing the second ring and forming the spiro center.[8]

cluster_reactants Reactants R1 N,N-Dimethyl- barbituric Acid Base Base Catalyst (e.g., Et₂NH) R1->Base R2 Divinyl Ketone Step1 First Michael Addition R2->Step1 Base->Step1 Intermediate Linear Adduct Intermediate Step1->Intermediate Step2 Intramolecular Second Michael Addition Intermediate->Step2 Product Diazaspiro[5.5]undecane- 1,3,5,9-tetraone Step2->Product

Caption: Cascade reaction pathway for the double Michael addition.

Protocol 2: Synthesis of a 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone

Principle: This protocol describes the diethylamine-catalyzed cascade cyclization of N,N-dimethylbarbituric acid with a divinyl ketone derivative to construct the spiro-heterocyclic product in one pot.[8]

Materials and Reagents:

  • N,N-Dimethylbarbituric acid

  • 1,5-Diphenyl-1,4-pentadien-3-one (or other diarylidene acetone derivative)

  • Diethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve N,N-dimethylbarbituric acid (1.0 eq) and the diarylidene acetone derivative (1.0 eq) in dichloromethane at room temperature.

  • Catalyst Addition: Add diethylamine (2.0-2.5 eq) to the stirring solution. Causality Note: A stoichiometric amount of base is often required to drive the reaction to completion in a reasonable timeframe.[8]

  • Reaction: Stir the reaction mixture at ambient temperature. The reaction is typically complete within a few hours. Monitor the formation of the product, which often precipitates from the reaction mixture.

  • Product Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid with cold DCM or diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to obtain the pure diazaspiro[5.5]undecane derivative. The product is often of high purity and may not require further chromatographic purification.

Characterization: The structure of the product should be confirmed by NMR spectroscopy and, if possible, single-crystal X-ray diffraction to unambiguously determine the spirocyclic structure and stereochemistry.[8]

Safety Precautions: Perform the reaction in a well-ventilated fume hood. Diethylamine is a volatile and corrosive base. Wear appropriate PPE.

Conclusion and Future Directions

The synthetic routes outlined in this guide represent versatile and reliable methods for accessing functionalized 1,9-diazaspiro[5.5]undecane scaffolds. Strategies based on reductive amination offer broad applicability and functional group tolerance, while cascade reactions like the double Michael addition provide a highly efficient and convergent approach to complex cores. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of new synthetic methodologies remains paramount. Future efforts will likely focus on asymmetric syntheses to access enantiomerically pure spirocycles, which is critical for developing selective and potent therapeutics.[5][11] The expansion of these methods to solid-phase synthesis and the application of multicomponent reactions will further accelerate the exploration of the chemical space surrounding this privileged scaffold.[12]

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). National Center for Biotechnology Information.
  • Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. (n.d.). Benchchem.
  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Reductive amination - Wikipedia. (n.d.). Wikipedia.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. (n.d.). ResearchGate.
  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. (2017). ARKIVOC.
  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2024). MDPI.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
  • Application Note – Reductive Amination. (n.d.). Synple Chem.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (2015). Arabian Journal of Chemistry.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride. (n.d.). Benchchem.
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. (n.d.). ResearchGate.
  • Intramolecular cyclization of alkylimidazoles | Request PDF. (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif, recognized for its rigid, three-dimensional structure that provides an excellent framework for designing potent and selective therapeutic agents.[1][2] Its derivatives have shown promise in treating a range of conditions, including obesity, pain, and various cardiovascular and psychotic disorders.[1]

The synthesis of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, a key intermediate, involves the mono-N-sulfonylation of the parent diamine. While seemingly straightforward, this reaction presents a significant challenge: achieving high-yield, selective mono-sulfonylation on a symmetric diamine with two reactive secondary amine sites. This guide provides in-depth troubleshooting advice, field-proven protocols, and a causal explanation for experimental choices to help you navigate the complexities of this synthesis and maximize your yield.

Frequently Asked Questions (FAQs)

Q1: What makes the selective mono-sulfonylation of 1,9-diazaspiro[5.5]undecane so challenging?

A1: The primary difficulty stems from three interconnected factors:

  • Symmetry: The starting material, 1,9-diazaspiro[5.5]undecane, possesses two chemically equivalent secondary amine nitrogens. This creates a statistical challenge, as the methanesulfonyl chloride has an equal probability of reacting with either nitrogen, making the formation of the di-sulfonylated byproduct highly likely.[3]

  • Reactivity of the Intermediate: Once the first sulfonylation occurs, the electron-withdrawing nature of the methylsulfonyl group reduces the basicity and nucleophilicity of the remaining nitrogen atom, but it does not completely deactivate it. Under forcing conditions, this second nitrogen can still react.

  • Steric Hindrance: The nitrogen atoms are part of a piperidine ring system within a rigid spirocyclic structure. This steric bulk can reduce the nucleophilicity of the amines, potentially leading to slower reaction rates and requiring more forcing conditions, which in turn can promote side reactions.[4]

Q2: What is the single most critical factor for achieving a high yield of the mono-sulfonylated product?

A2: The most critical factor is the strict control of stoichiometry and reaction conditions . Specifically, using a slight excess of the diamine relative to the methanesulfonyl chloride is crucial to favor mono-substitution. This ensures the sulfonyl chloride is the limiting reagent and is more likely to encounter an unreacted diamine molecule than a mono-sulfonylated one. This must be combined with slow, controlled addition of the sulfonyl chloride at low temperatures (e.g., 0 °C) to manage the exothermic reaction and minimize localized excesses of the reagent that would favor di-sulfonylation.[5]

Q3: How can I effectively monitor the reaction to avoid over-reaction and byproduct formation?

A3: Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.[6]

  • Setup: Use a silica gel plate and an eluent system such as 7:3 Hexanes:Ethyl Acetate as a starting point. Adjust polarity as needed; if all spots remain at the baseline, increase the proportion of ethyl acetate.[6]

  • Lanes: Spot three lanes: the starting diamine (SM), the reaction mixture (Rxn), and a co-spot (both SM and Rxn on the same spot).

  • Analysis: The sulfonamide product is typically more polar than the starting diamine. You should see the starting material spot diminish as a new, lower Rf (more polar) product spot appears. The di-sulfonylated byproduct, if formed, will likely be even more polar (lower Rf) than the mono-sulfonylated product. Quench the reaction as soon as the starting material spot is consumed to prevent the formation of the di-sulfonylated product.[3]

Troubleshooting Guide: From Low Yields to Clean Products

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low to No Product Formation

You've run the reaction, but TLC analysis shows mostly unreacted starting material.

  • Possible Cause A: Inactive Methanesulfonyl Chloride

    • Why it Happens: Methanesulfonyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it to the unreactive methanesulfonic acid.[3][7] Using an old bottle or improper handling can lead to reagent degradation.

    • Suggested Solution: Always use a fresh bottle or a freshly opened ampule of methanesulfonyl chloride. Ensure all glassware is oven- or flame-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Possible Cause B: Insufficient or Incorrect Base

    • Why it Happens: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic. A base is required to neutralize this HCl.[5] If the base is insufficient or wet, the reaction will stall.

    • Suggested Solution: Use at least 1.1 to 1.5 equivalents of a dry, non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine. Ensure the base is anhydrous.[3]

  • Possible Cause C: Low Reactivity of the Amine

    • Why it Happens: The steric hindrance of the spirocyclic system can make the amine less reactive, especially at low temperatures.[4]

    • Suggested Solution: After the initial dropwise addition of methanesulfonyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC). If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be considered, but this increases the risk of di-sulfonylation.[3]

Problem 2: Significant Byproduct Formation on TLC

Your TLC plate shows the desired product, but also one or more significant impurity spots.

  • Observation A: A Major Spot More Polar Than Your Product

    • Diagnosis: This is very likely the di-sulfonylated byproduct, 1,9-bis(methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

    • Why it Happens: This occurs when there is a local excess of methanesulfonyl chloride, either from adding it too quickly, poor stirring, or using an incorrect stoichiometric ratio (excess sulfonyl chloride).[3]

    • Suggested Solution:

      • Adjust Stoichiometry: Use the diamine as the excess reagent (e.g., 1.1 to 1.2 equivalents) and methanesulfonyl chloride as the limiting reagent (1.0 equivalent).

      • Control Addition: Dilute the methanesulfonyl chloride in your anhydrous solvent and add it dropwise via a syringe pump over 30-60 minutes to the cooled (0 °C) solution of the diamine and base.[5]

      • Monitor Closely: Quench the reaction immediately upon consumption of the starting amine as determined by TLC.[3]

  • Observation B: A Highly Polar Spot at the TLC Baseline (Rf = 0)

    • Diagnosis: This is likely methanesulfonic acid, the hydrolysis product of your reagent.

    • Why it Happens: Presence of water in the reagents or solvent.[3][7]

    • Suggested Solution: Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves) and ensure all glassware is scrupulously dried. Perform the reaction under a strict inert atmosphere.[3]

Problem 3: Difficulties During Work-up and Purification

The reaction is complete, but isolating a pure product is proving difficult.

  • Issue: Formation of an Emulsion During Aqueous Extraction

    • Why it Happens: Amine salts and other species in the reaction mixture can act as surfactants, preventing the clean separation of the organic and aqueous layers.

    • Suggested Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break up the emulsion and "salt out" the organic product from the aqueous phase.[4]

  • Issue: Product is Water Soluble and Lost During Work-up

    • Why it Happens: While less common for this specific product, highly polar compounds can have some solubility in the aqueous layer.

    • Suggested Solution: After the initial extraction, back-extract the aqueous layer one or more times with your organic solvent (e.g., dichloromethane) to recover any dissolved product. Combine all organic extracts before drying and concentrating.[7]

Data Presentation and Experimental Protocols
Table 1: Recommended Reaction Parameters for Mono-Sulfonylation
Reagent/ParameterRecommended Stoichiometry/ValueRationale & Key Considerations
1,9-Diazaspiro[5.5]undecane1.1 equivalentsUsing a slight excess of the diamine statistically favors mono-sulfonylation over di-sulfonylation.
Methanesulfonyl Chloride1.0 equivalent (Limiting Reagent)Prevents over-reaction and formation of the di-sulfonylated byproduct.[3] Must be fresh and handled under inert gas.
Triethylamine (TEA)1.5 equivalentsActs as an HCl scavenger without competing as a nucleophile.[5] Must be anhydrous.
SolventAnhydrous Dichloromethane (DCM)Aprotic solvent that prevents side reactions like sulfonate ester formation.[3] Ensures good solubility of reactants.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction, while warming to RT allows the reaction to proceed to completion.[5]
Addition Time30-60 minutesSlow, controlled addition is critical to maintain a low concentration of the sulfonyl chloride and prevent side reactions.[5]
Protocol 1: Optimized Synthesis of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane
  • Preparation: Under a nitrogen atmosphere, add 1,9-diazaspiro[5.5]undecane (1.1 mmol) and anhydrous dichloromethane (10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.5 mmol) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry syringe, draw up methanesulfonyl chloride (1.0 mmol). Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC every hour until the starting diamine spot is no longer visible.[3][6]

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate) to isolate the pure product.

Visualizations
Diagram 1: Troubleshooting Workflow

A flowchart to guide decisions based on TLC analysis during the synthesis.

G cluster_0 Reaction Phase cluster_1 Analysis & Troubleshooting cluster_2 Action Setup 1. Setup Reaction (Anhydrous, 0 C) Add 2. Slow Addition of MsCl Setup->Add Stir 3. Stir & Warm to RT Add->Stir TLC 4. Monitor by TLC Stir->TLC Clean Clean Reaction: SM Consumed, One Product Spot TLC->Clean Ideal Outcome Stalled Stalled Reaction: Mainly SM Remains TLC->Stalled Problem Byproducts Byproducts Formed: Multiple Spots TLC->Byproducts Problem Workup Proceed to Workup & Purification Clean->Workup Troubleshoot1 Troubleshoot: - Check Reagent Activity - Check Base - Increase Temp Cautiously Stalled->Troubleshoot1 Troubleshoot2 Troubleshoot: - Adjust Stoichiometry - Slow Reagent Addition - Improve Anhydrous Technique Byproducts->Troubleshoot2

Caption: Troubleshooting workflow for synthesis.

Diagram 2: Desired vs. Side Reaction Pathways

A diagram illustrating the competition between mono-sulfonylation, di-sulfonylation, and hydrolysis.

G Diamine 1,9-Diazaspiro[5.5]undecane Desired Desired Product: 1-(Methylsulfonyl)-1,9- diazaspiro[5.5]undecane Diamine->Desired + 1 eq. MsCl (Controlled) MsCl Methanesulfonyl Chloride (MsCl) Hydrolysis Byproduct: Methanesulfonic Acid MsCl->Hydrolysis + H2O (Moisture Contamination) DiSulf Byproduct: Di-sulfonated Adduct Desired->DiSulf + Excess MsCl

Sources

"overcoming solubility issues with 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in aqueous buffers"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Issue: Precipitation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane upon dilution from DMSO stock into aqueous buffers (PBS, HEPES, Culture Media).

Technical Diagnosis: This molecule belongs to the class of spirocyclic diamines . While spirocycles are often designed to lower lipophilicity compared to flat aromatic scaffolds ("Escape from Flatland"), this specific derivative presents a unique solubility challenge due to the interplay between its methylsulfonyl group and the secondary amine at position 9.

PropertyValue (Est.)Clinical Implication
Core Scaffold 1,9-diazaspiro[5.5]undecaneBulky, 3D-structure; disrupts water networks.
N1 Substituent Methylsulfonyl (

< 1)
Neutral/Non-basic. The sulfonyl group withdraws electron density, rendering N1 non-ionizable at physiological pH.
N9 Center Secondary Amine (

~10.5)
Highly Basic. This is your "solubility handle." It must be protonated to achieve aqueous solubility.
LogP ~0.5 - 1.2Moderately lipophilic, but prone to aggregation in neutral buffers.

The Root Cause: Users typically purchase the Free Base form. When diluting a DMSO stock of the free base into a pH 7.4 buffer, the compound faces a "kinetic solubility cliff." Although the equilibrium favors the protonated (soluble) form, the rate of precipitation of the hydrophobic free base often exceeds the rate of protonation, causing the compound to "crash out" as a gum or fine precipitate.

Troubleshooting Workflow

Use this decision tree to select the correct solubilization strategy for your assay.

SolubilityDecisionTree Start Start: Precipitation Observed CheckForm Are you using the Free Base? Start->CheckForm AssayType Assay Tolerance to Acid? CheckForm->AssayType Yes ProtocolC Protocol C: Stepwise Dilution (Avoid DMSO Shock) CheckForm->ProtocolC No (Already a Salt) ProtocolA Protocol A: In-Situ Acidification (Convert to HCl Salt) AssayType->ProtocolA High (pH < 6 ok for stock) ProtocolB Protocol B: Cyclodextrin Complex (HP-β-CD) AssayType->ProtocolB Low (Strict pH 7.4 req)

Figure 1: Decision matrix for selecting the optimal solubilization protocol based on compound form and assay constraints.

Detailed Protocols

Protocol A: In-Situ Salt Formation (The "Acid Spike")

Best for: Chemical biology assays, enzyme inhibition, and biophysics where slight acidification of the intermediate stock is acceptable.

Mechanism: You are converting the insoluble free base into the highly soluble hydrochloride salt before it hits the bulk aqueous buffer.

  • Prepare Stock: Dissolve the compound in 100% DMSO to reach a concentration of 20 mM .

  • Prepare Acidified Water: Create a solution of 0.1 M HCl in sterile water.

  • Intermediate Dilution (The Critical Step):

    • Do NOT add DMSO stock directly to PBS.

    • Instead, dilute the DMSO stock 1:10 into the 0.1 M HCl solution.

    • Result: 2 mM compound in 10% DMSO / 90 mM HCl. The low pH ensures immediate protonation of the N9 amine.

  • Final Dilution: Add this intermediate solution to your assay buffer (e.g., PBS pH 7.4).

    • Buffering Check: Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES or Phosphate) to neutralize the carryover acid.

Protocol B: Cyclodextrin Complexation (The "Universal Fix")

Best for: Cell-based assays, animal dosing, and sensitive protein-protein interaction (PPI) assays.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic spiro-core, shielding it from water while maintaining a hydrophilic exterior.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the solid compound directly to the 20% HP-β-CD vehicle.

    • Sonicate for 10–15 minutes at 37°C.

    • Note: If using a DMSO stock, add the DMSO stock to the HP-β-CD solution slowly with vortexing. Keep final DMSO < 2%.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.

Protocol C: Kinetic Solubility Optimization (Serial Dilution)

Best for: High Throughput Screening (HTS) where additives like Acid or Cyclodextrins are forbidden.

Mechanism: Prevents the "DMSO Shock" where local supersaturation causes precipitation.

SerialDilution Stock 100% DMSO Stock (10 mM) Step1 Intermediate 1 50% DMSO / 50% Water (5 mM) Stock->Step1 1:1 Mix (Prevents Shock) Step2 Intermediate 2 10% DMSO / 90% Buffer (1 mM) Step1->Step2 1:5 Dilution Final Assay Well <1% DMSO (10 µM) Step2->Final 1:100 Dilution

Figure 2: Stepwise dilution workflow to mitigate kinetic precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does the compound dissolve in water but crash out in PBS? A: This is likely the Common Ion Effect . PBS contains high concentrations of Sodium (


) and Potassium (

). If you are using a salt form of the compound (like a hydrochloride), the high ionic strength of PBS can decrease the solubility of the ionized species. Furthermore, phosphate ions can sometimes form insoluble salt pairs with organic amines. Fix: Switch to HEPES or Tris-HCl buffer (50 mM) to see if the specific phosphate interaction is the culprit.

Q2: Can I warm the solution to dissolve the precipitate? A: Use caution. While heat increases thermodynamic solubility, spirocyclic amines can degrade or undergo ring-opening if heated excessively in acidic or basic conditions. Guideline: Do not exceed 40°C . If it doesn't dissolve after 10 minutes of sonication at 40°C, heat is not the solution—formulation (Protocol A or B) is.

Q3: My cells are dying. Is it the compound or the solubility agent? A: Always run a vehicle control.

  • DMSO: Keep below 0.5% for sensitive cell lines (e.g., primary neurons).

  • HP-β-CD: Generally safe up to 10-20% in vivo, but in cell culture, concentrations above 0.5-1% can extract cholesterol from cell membranes, affecting viability.

  • Recommendation: If using Protocol B for cells, dilute the cyclodextrin stock so the final concentration on cells is < 0.5%.

Q4: How do I store the aqueous stock? A: Do not store aqueous stocks. The sulfonamide bond and the spiro-amine are stable, but aqueous solutions of amines absorb


 from the air (changing pH) and are prone to microbial growth.
Standard: Store as 20 mM stock in 100% DMSO at -20°C. Prepare aqueous dilutions fresh on the day of the experiment.

References

  • Lipophilicity and Solubility in Drug Discovery: Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 4: Solubility).

  • Spirocycles in Medicinal Chemistry: Zheng, W., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–840.

  • Cyclodextrin Formulation Strategies: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.

  • pH-Dependent Solubility of Amines: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Sulfonylation of 1,9-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the sulfonylation of 1,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. The unique spirocyclic structure of 1,9-diazaspiro[5.5]undecane presents specific challenges and opportunities in its derivatization, particularly in achieving selective monosulfonylation.[1][2]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the sulfonylation of 1,9-diazaspiro[5.5]undecane.

Problem 1: Low or No Product Formation

Symptoms: TLC analysis shows primarily unreacted starting material (the diamine) and baseline impurities.

Potential Causes & Solutions:

  • Inactive Sulfonylating Agent: Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, leading to the formation of the unreactive sulfonic acid.[3][4]

    • Solution: Always use a fresh bottle of the sulfonyl chloride or purify older reagents. To verify the reagent's quality, consider running a small-scale control reaction with a simple, reliable amine.[4] Proper storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is crucial.[4]

  • Inadequate Base: The base may be too weak to effectively neutralize the HCl generated during the reaction, leading to the protonation and deactivation of the starting diamine.

    • Solution: For N-sulfonylation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents can be effective.[4] Organic bases such as triethylamine (Et₃N) or pyridine are also commonly used.[4][5] If the reaction is sluggish, a stronger, non-nucleophilic base like DBU could be considered.[5]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: While initial addition of the sulfonyl chloride should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, allowing the mixture to warm to room temperature or gently heating it can increase the reaction rate.[4] However, be cautious as higher temperatures can also promote side reactions.[6]

Problem 2: Formation of Di-sulfonylated Byproduct

Symptoms: TLC or LC-MS analysis indicates the presence of a significant amount of a less polar byproduct, consistent with the addition of two sulfonyl groups.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of the sulfonyl chloride will inevitably lead to the formation of the di-substituted product.

    • Solution: Carefully control the stoichiometry, using a 1:1 or slightly less than a 1:1 molar ratio of the sulfonyl chloride to the diamine.[5]

  • Rapid Addition of Reagents: Adding the sulfonyl chloride too quickly can create localized areas of high concentration, favoring di-sulfonylation.

    • Solution: Add the sulfonyl chloride solution dropwise to the stirred solution of the diamine at a low temperature (e.g., 0 °C) over a period of 10-15 minutes.[4][5]

  • Strong Base: A strong, non-hindered base can deprotonate the initially formed mono-sulfonamide, making it susceptible to a second sulfonylation.

    • Solution: Employ a weaker or more sterically hindered base. Pyridine or 2,6-lutidine are often preferred over triethylamine for this reason.[5]

Problem 3: Product Loss During Workup

Symptoms: The reaction appears to be successful by TLC, but the isolated yield is low.

Potential Causes & Solutions:

  • Product Solubility in the Aqueous Layer: The mono-sulfonylated product may be a salt and have significant water solubility.[3][7]

    • Solution: Before concluding the product is lost, carefully check the aqueous layer from your extraction using TLC.[3][7] To decrease the polarity of the aqueous phase and improve extraction efficiency, saturate it with sodium chloride (brine) before extracting with an organic solvent.[4]

  • Product Instability: The product may be sensitive to the acidic or basic conditions used during the workup.[3][7]

    • Solution: Before quenching the entire reaction, test the stability of your product. Take a small aliquot of the reaction mixture and treat it with the intended quenching agent (e.g., water, saturated ammonium chloride, or a dilute acid/base).[7] Analyze this by TLC to see if any degradation occurs.[3][7] If instability is observed, modify the workup to use milder conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider for the selective mono-sulfonylation of 1,9-diazaspiro[5.5]undecane?

A1: The key to achieving selective mono-sulfonylation lies in controlling the reactivity of the two nitrogen atoms. The most critical parameters are:

  • Stoichiometry: Precise control of the sulfonyl chloride to diamine ratio is paramount to avoid di-sulfonylation.[5]

  • Choice of Base: The base's strength and steric hindrance play a crucial role in preventing the second sulfonylation.[4][5]

  • Temperature: Low temperatures during the addition of the sulfonylating agent are essential to manage the reaction's exothermicity and minimize side reactions.[4][5]

  • Solvent: The solvent affects the solubility of reactants and can influence the reaction rate.[4]

Q2: Which nitrogen in 1,9-diazaspiro[5.5]undecane is more reactive towards sulfonylation?

A2: The relative reactivity of the two nitrogen atoms in 1,9-diazaspiro[5.5]undecane can be influenced by steric and electronic factors. Without specific experimental data on this particular scaffold, it is difficult to definitively predict. However, in many spirocyclic diamines, subtle differences in the chemical environment of the nitrogens can lead to preferential reaction at one site. Careful analysis of the product mixture (e.g., by NMR) will be necessary to determine the regioselectivity of your specific reaction.

Q3: What are some common side reactions to be aware of?

A3: Besides di-sulfonylation, other potential side reactions include:

  • Formation of Chlorinated Byproducts: If pyridine is used as a base, the pyridinium hydrochloride byproduct can act as a nucleophile, potentially converting the desired sulfonamide to a chlorinated species, although this is more common with sulfonate esters.[3]

  • Polymerization: Under certain conditions, especially with highly reactive starting materials, polymerization can occur.[3]

Q4: How can I purify the mono-sulfonylated product from the starting diamine and di-sulfonylated byproduct?

A4: Flash column chromatography is typically the most effective method for purification. The polarity difference between the starting diamine (most polar), the mono-sulfonylated product (intermediate polarity), and the di-sulfonylated byproduct (least polar) usually allows for good separation. Recrystallization can also be a viable option if a suitable solvent system can be found.[4]

III. Optimized Experimental Protocol

This protocol provides a general starting point for the mono-sulfonylation of 1,9-diazaspiro[5.5]undecane. Optimization may be required based on the specific sulfonyl chloride used.

Materials:

  • 1,9-diazaspiro[5.5]undecane

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 - 1.1 equivalents)

  • Triethylamine (Et₃N) (1.5 equivalents) or Pyridine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,9-diazaspiro[5.5]undecane (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the chosen base (e.g., triethylamine) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 - 1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the diamine solution over 10-15 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 2-12 hours).[4]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent (e.g., ethyl acetate).[5]

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired mono-sulfonylated 1,9-diazaspiro[5.5]undecane.[4]

IV. Data Presentation

Table 1: Recommended Starting Conditions for Mono-sulfonylation
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that are good at dissolving both reactants.[5]
Base Pyridine, 2,6-Lutidine, Triethylamine (Et₃N)Pyridine and 2,6-lutidine are sterically hindered and less likely to promote di-sulfonylation.[5] Et₃N is a common non-nucleophilic base.[4]
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, while warming to room temperature allows the reaction to proceed to completion.[4]
Stoichiometry (Sulfonyl Chloride:Diamine) 1:1 to 1.1:1A slight excess of the diamine can help to minimize di-sulfonylation.

V. Visualizations

Troubleshooting Workflow

Troubleshooting_Sulfonylation start Reaction Issue low_yield low_yield start->low_yield Low/No Product di_sulfonylation di_sulfonylation start->di_sulfonylation Di-sulfonylation workup_loss workup_loss start->workup_loss Loss During Workup check_reagent check_reagent low_yield->check_reagent Check Reagents check_conditions check_conditions low_yield->check_conditions Check Conditions check_stoich check_stoich di_sulfonylation->check_stoich Check Stoichiometry check_addition check_addition di_sulfonylation->check_addition Check Addition check_base_type check_base_type di_sulfonylation->check_base_type Check Base aqueous_sol aqueous_sol workup_loss->aqueous_sol Product in Aqueous Layer? product_instability product_instability workup_loss->product_instability Product Unstable? inactive_sulfonyl inactive_sulfonyl check_reagent->inactive_sulfonyl Inactive Sulfonyl Chloride? wrong_base wrong_base check_reagent->wrong_base Inadequate Base? use_fresh use_fresh inactive_sulfonyl->use_fresh Use Fresh/Purified Reagent change_base change_base wrong_base->change_base Use Stronger/Different Base low_temp low_temp check_conditions->low_temp Too Cold? increase_temp increase_temp low_temp->increase_temp Warm to RT/Gently Heat excess_sulfonyl excess_sulfonyl check_stoich->excess_sulfonyl Excess Sulfonyl Chloride? adjust_ratio adjust_ratio excess_sulfonyl->adjust_ratio Use 1:1 or Slight Excess of Diamine rapid_addition rapid_addition check_addition->rapid_addition Added Too Fast? slow_addition slow_addition rapid_addition->slow_addition Slow, Dropwise Addition at 0 °C strong_base_issue strong_base_issue check_base_type->strong_base_issue Base Too Strong? weaker_base weaker_base strong_base_issue->weaker_base Use Weaker/Hindered Base check_aqueous check_aqueous aqueous_sol->check_aqueous Check Aqueous Layer with TLC saturate_brine saturate_brine check_aqueous->saturate_brine Saturate with Brine Before Extraction test_stability test_stability product_instability->test_stability Test Stability with Quenching Agent mild_workup mild_workup test_stability->mild_workup Use Milder Workup Conditions

Sources

"common side reactions in the synthesis of diazaspiro[5.5]undecane derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diazaspiro[5.5]undecane derivatives. This document provides troubleshooting guidance and frequently asked questions (FAQs) in a structured question-and-answer format to address common challenges and side reactions encountered during these synthetic routes. The insights provided are based on established chemical principles and field-proven experience to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs) about Common Side Reactions

This section addresses the most common issues and their underlying causes that researchers face during the synthesis of diazaspiro[5.5]undecane scaffolds.

Q1: During the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via a double Michael addition, I'm observing low yields and the formation of a significant amount of a mono-adduct. What is causing this and how can I favor the desired double addition product?

A1: The formation of a mono-Michael adduct is a common side reaction in this synthesis. This occurs when the initial Michael addition of the nucleophile (e.g., N,N-dimethylbarbituric acid) to the divinylketone is not followed by the intramolecular cyclization to form the second C-C bond.[1][2][3]

Causality and Troubleshooting:

  • Insufficient Base: The intramolecular cyclization is base-catalyzed. If the amount of base (e.g., diethylamine) is insufficient, the reaction may stall at the mono-adduct stage. Increasing the equivalents of the base can significantly improve the yield of the desired spirocyclic product.[1]

  • Reaction Time and Temperature: While these reactions are often performed at ambient temperature, insufficient reaction time can lead to incomplete conversion to the double-adduct. Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as excessive heat can lead to other side reactions.[1][3]

  • Solvent Effects: The choice of solvent can influence the reaction rate and equilibrium. Dichloromethane and chloroform have been shown to be effective solvents for this transformation.[3] If you are using a different solvent and observing issues, consider switching to one of these.

Q2: I am attempting an intramolecular cyclization to form a diazaspiro[5.5]undecane derivative and am isolating a significant amount of polymeric byproducts. What is the likely cause and how can I minimize this?

A2: The formation of polymeric byproducts is often due to intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent at higher concentrations.

Causality and Troubleshooting:

  • High Concentration: At high concentrations, the probability of reactive intermediates encountering and reacting with each other increases, leading to oligomerization and polymerization. The principle of high dilution is a key strategy to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the concentration of the starting material, thereby promoting the intramolecular cyclization over intermolecular side reactions.

  • Rate of Addition: A slow and controlled addition of the substrate to the reaction mixture (syringe pump addition) can maintain a low instantaneous concentration, further favoring the intramolecular pathway.

  • Temperature Control: Exothermic reactions can lead to localized "hot spots" that can accelerate intermolecular side reactions. Ensure efficient stirring and maintain strict temperature control throughout the reaction.[4]

Q3: In the synthesis of a 1,8-diazaspiro[5.5]undecane system from a functionalized α-amino nitrile, I'm observing the formation of an enamine side product. What is the mechanism of this side reaction and how can it be suppressed?

A3: The formation of an enamine side product arises from the deprotonation of the iminium ion intermediate, which is generated from the α-amino nitrile.[5] This is essentially an elimination of HCN.[5]

Causality and Troubleshooting:

  • Choice of Organometallic Reagent: The reactivity of the organometallic reagent plays a crucial role. Highly basic organometallic reagents can act as a base and deprotonate the iminium ion. Consider using a less basic nucleophile if possible.

  • Reaction Temperature: Lowering the reaction temperature can often suppress the elimination pathway, favoring the desired nucleophilic addition to the iminium ion.

  • In Situ Trapping: If the iminium ion is sufficiently stable, it may be possible to add the nucleophile at a low temperature before warming the reaction to a point where elimination becomes significant.

II. Troubleshooting Guide for Specific Synthetic Steps

This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during specific transformations in diazaspiro[5.5]undecane synthesis.

Troubleshooting Incomplete Reactions and Low Yields
Observation Potential Cause(s) Recommended Action(s)
Low product yield with significant recovery of starting material Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature in small increments. - Verify the molar ratios of your reactants.[4]
Formation of hydrolysis products The hydantoin ring or other functional groups may be susceptible to hydrolysis during work-up.- Carefully control the pH during the work-up procedure.[4] - Minimize the exposure time to strongly acidic or basic aqueous solutions.
Presence of unreacted intermediates (e.g., cyanohydrin) Incomplete conversion of an intermediate in a multi-step, one-pot reaction.- Ensure sufficient reaction time and optimal temperature to drive the intermediate reaction to completion.[4] - Maintain the appropriate pH to facilitate the desired transformation.[4]
Troubleshooting Purification Challenges
Observation Potential Cause(s) Recommended Action(s)
Difficulty in removing closely related impurities by column chromatography Impurities have similar polarity to the desired product.- Optimize the eluent system for flash column chromatography based on TLC analysis.[6] - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization can be highly effective for removing closely related impurities.[6] Screen various solvents to find the optimal one for your compound.[6]
Product is an oil and difficult to purify The product may not be crystalline or may contain impurities that prevent crystallization.- Attempt to form a salt of your basic diazaspiro[5.5]undecane derivative (e.g., hydrochloride or trifluoroacetate salt), which are often crystalline and easier to purify. - If the product is an oil, preparative HPLC may be a suitable purification method.
Product degradation on silica gel The acidic nature of silica gel can cause degradation of acid-sensitive compounds.- Deactivate the silica gel by washing it with a solvent system containing a small amount of a base (e.g., triethylamine) before packing the column. - Consider using a less acidic stationary phase like neutral alumina.

III. Experimental Protocols and Workflows

This section provides a generalized workflow for addressing common side reactions and purification challenges.

Protocol 1: Minimizing Intermolecular Side Reactions via High Dilution
  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump, add the bulk of the reaction solvent.

  • Reagent Addition: Dissolve your starting material in a separate portion of the solvent and load it into a syringe.

  • Slow Addition: Begin stirring the solvent in the reaction flask and slowly add the solution of the starting material via the syringe pump over a period of several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with the standard work-up and purification procedures.

High_Dilution_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Product Isolation A Prepare reaction flask with bulk solvent C Slowly add starting material solution via syringe pump A->C B Dissolve starting material in separate solvent portion B->C D Monitor reaction progress (TLC/LC-MS) C->D E Perform work-up D->E Reaction complete F Purify product E->F

Caption: Workflow for minimizing intermolecular side reactions.

Protocol 2: Purification of Diazaspiro[5.5]undecane Derivatives
  • Initial Assessment: Analyze the crude product by TLC and/or ¹H NMR to identify the major impurities.

  • Flash Column Chromatography:

    • Select an appropriate stationary phase (silica gel or alumina).

    • Determine an optimal eluent system using TLC. A gradient elution is often effective.[6]

    • Carefully pack and run the column, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[6]

  • Recrystallization (if necessary):

    • Dissolve the partially purified product in a minimal amount of a hot solvent.[6]

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[6]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]

    • Dry the purified crystals under vacuum.[6]

Purification_Workflow A Crude Product Analysis (TLC, NMR) B Flash Column Chromatography A->B C Analyze Fractions (TLC) B->C D Combine Pure Fractions & Evaporate C->D E Recrystallization D->E Further purification needed G Final Product Analysis (Purity, Yield) D->G Sufficiently pure F Isolate & Dry Pure Crystals E->F F->G Aza_Michael_Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Starting Material B Intramolecular Aza-Michael Addition A->B C Diazaspiro[5.5]undecane Product B->C D Starting Material E Intermolecular Aza-Michael Addition D->E F Dimer/Oligomer E->F

Caption: Competing intramolecular and intermolecular aza-Michael reactions.

V. References

  • Štefane, B. & Požgan, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1374–1399. Available from: [Link]

  • Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 50(15), 2780–2784. Available from: [Link]

  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 12(8), 2275-2284. Available from: [Link]

  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. Available from: [Link]

  • PubChem. (n.d.). 1,9-Diazaspiro[5.5]undecane. Retrieved from [Link]

  • Kranidiotis, G. F., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(7), 1599. Available from: [Link]

  • Padwa, A., et al. (2009). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 74(1), 243-254. Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 13025–13045. Available from: [Link]

  • Islam, M.S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2032-S2039. Available from: [Link]

  • Islam, M., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. Available from: [Link]

  • S. M. T. O. S. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available from: [Link]

  • Nishimura, T., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry – An Asian Journal, 16(14), 1882-1886. Available from: [Link]

  • Francke, W., et al. (2005). Flexible Synthesis of Enantiomerically Pure 2,8-Dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-Dialkyl-1,6-dioxaspiro[4.5]decanes from Propargylic and Homopropargylic Alcohols. The Journal of Organic Chemistry, 70(10), 4056-4065. Available from: [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 233-247. Available from: [Link]

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 778. Available from: [Link]

  • AERU. (2025). 1,7-dioxaspiro(5.5)undecane. AERU. Available from: [Link]

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Available from: [Link]

  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this spirocyclic scaffold. The unique structure, featuring a non-basic sulfonamide at the N-1 position and a basic secondary amine at the N-9 position, presents specific challenges and opportunities for purification. This guide provides in-depth, field-proven insights and troubleshooting advice to help you achieve high purity for your downstream applications.

Section 1: Core Physicochemical Profile and Initial Assessment

A thorough understanding of the physicochemical properties of your target compound is the foundation of any successful purification strategy[1]. While extensive experimental data for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is not widely published, we can infer its behavior based on its structural motifs and data from related compounds[2][3].

Table 1: Key Physicochemical Properties (Predicted and Inferred)

Property Estimated Value / Characteristic Rationale & Purification Implications
Molecular Formula C₁₀H₂₀N₂O₂S ---
Molecular Weight 232.34 g/mol Relevant for mass spectrometry analysis.
Basicity (pKa) N-9 Amine: ~8-10 (Basic) N-1 Sulfonamide: Non-basic The secondary amine at N-9 is the most critical handle for purification. It will protonate in acidic media, dramatically increasing water solubility. The sulfonamide nitrogen is deprotonated and non-nucleophilic under normal conditions[4].
Polarity Moderately Polar The sulfonyl group and the secondary amine contribute to polarity. The compound is expected to be soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH).
Hydrogen Bonding H-bond donor (N-H) and acceptor (O=S=O, N-H) Influences solubility and interaction with silica gel.
LogP (Predicted) ~0.5 - 1.5 Suggests some lipophilicity but overall preference for polar environments.

| Thermal Stability | Likely stable under typical purification conditions. | High temperatures during distillation or prolonged heating should be approached with caution until experimentally verified. |

Initial Crude Analysis: What am I looking at?

Before any purification attempt, a quick analysis of the crude reaction mixture is essential.

  • Thin-Layer Chromatography (TLC): This is your most powerful initial tool. Due to the basic N-9 amine, streaking on standard silica gel plates is common.

    • Recommended Mobile Phase: Start with a 5-10% Methanol in Dichloromethane (DCM) system.

    • Pro-Tip: To mitigate streaking and obtain sharp spots, add 1% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system[5].

    • Visualization: Use ninhydrin stain, which will visualize the secondary amine of your product and any unreacted starting material[6]. A UV lamp may also be used if impurities are UV-active.

  • ¹H NMR of Crude Material: A quick proton NMR can reveal the ratio of your product to starting materials or major byproducts, guiding your purification choice. Look for the characteristic methylsulfonyl singlet (around 2.8-3.2 ppm)[7] and compare its integration to signals from unreacted starting material.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in a question-and-answer format.

Q1: My product is streaking badly on my silica gel column, and the fractions are mixing. What's happening and how do I fix it?

Answer: This is the most common issue for basic amines on silica gel. The acidic nature of silica's silanol groups (Si-OH) leads to strong, non-specific binding with the basic N-9 amine of your molecule. This causes slow, uneven elution, resulting in significant tailing or "streaking."

Solution:

  • Deactivate the Silica: Before loading your column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites.

  • Use a Modified Eluent: Throughout the entire chromatographic run, include 1% Et₃N or 0.5-1% ammonium hydroxide in your mobile phase (e.g., 94:5:1 DCM/MeOH/Et₃N). This ensures the silica remains deactivated and your compound remains in its neutral, less polar form, allowing for clean elution[5].

  • Consider Alumina: If streaking persists, neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds[8].

Q2: My crude NMR shows a significant amount of unreacted 1,9-diazaspiro[5.5]undecane starting material. Is column chromatography the only way to remove it?

Answer: Not necessarily. You can leverage the difference in basicity and solubility between your product and the starting material for a more efficient bulk removal before chromatography. The starting material has two basic nitrogens, while your product has only one.

Solution: Acid-Base Extraction This technique exploits the ability of the basic amines to be protonated and move into an aqueous layer.

  • Dissolve the crude mixture in an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride, NH₄Cl)[4]. The doubly basic starting material will be more readily protonated and extracted into the aqueous layer than your mono-basic product.

  • Repeat the acidic wash 1-2 times, monitoring the organic layer by TLC to see the disappearance of the starting material spot.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • This enriched material can then be further purified by column chromatography if needed, but with a much lower impurity load.

Q3: I see a byproduct with a mass corresponding to a di-sulfonylated species. How can I remove it?

Answer: The formation of a di-sulfonylated byproduct, where both N-1 and N-9 are sulfonated, can occur if the reaction conditions are not carefully controlled[4]. This byproduct lacks a basic nitrogen and is significantly less polar than your desired mono-sulfonylated product.

Solutions:

  • Flash Column Chromatography: This is the most effective method. The di-sulfonylated byproduct, being less polar, will elute much faster from the silica gel column than your product. Use a gradient elution, starting with a less polar solvent system (e.g., 100% EtOAc) and gradually increasing the polarity (e.g., to 5-10% MeOH in EtOAc) to first elute the non-polar byproduct and then your desired compound.

  • Recrystallization: If the crude material is solid, recrystallization can be highly effective[9]. The two compounds have very different polarities and crystal packing abilities. See Protocol 3 for guidance on solvent screening.

Q4: My product seems to be "stuck" on the column. Even with high concentrations of methanol, it elutes very slowly or not at all.

Answer: This indicates an extremely strong interaction with the stationary phase.

Troubleshooting Steps:

  • Check for Base: First, ensure you have incorporated a base (Et₃N or NH₄OH) into your eluent. Without it, a basic amine can bind almost irreversibly to silica.

  • Increase Base Concentration: Try increasing the concentration of Et₃N to 2-3%.

  • Drastic Polarity Increase: If the product is still retained, you may need a more aggressive solvent system. A common mixture for highly retained amines is DCM/MeOH/NH₄OH in a ratio like 80:18:2.

  • Reverse-Phase Chromatography: If all else fails, consider switching to reverse-phase (C18) chromatography. In this case, your polar product will elute earlier than non-polar impurities using a mobile phase like water/acetonitrile with a modifier like formic acid or TFA.

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This is the most versatile technique for purifying 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane from a variety of impurities[6][10].

Materials:

  • Silica gel (230-400 mesh)

  • Crude 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Glass column, flasks, and fraction collector

Methodology:

  • Prepare the Eluent: Prepare a stock solution of your mobile phase. A good starting point is a mixture of 95:5:1 DCM/MeOH/Et₃N . Adjust the MeOH concentration based on your initial TLC analysis.

  • Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). Wet-pack the column to ensure a homogenous stationary phase. Do not let the column run dry.

  • Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the prepared eluent (containing Et₃N). This step is critical for deactivating the silica[5].

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of DCM or MeOH. Add a small amount of silica gel (~2-3 times the weight of your crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with your mobile phase, collecting fractions. Monitor the fractions by TLC (using the same eluent system).

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Validation Checkpoint:

  • The purified product should appear as a single spot on TLC.

  • ¹H NMR should be clean, showing the absence of starting material or byproduct signals.

Protocol 2: Recrystallization

If your product is a solid and has moderate to high purity (>85%), recrystallization is an excellent and scalable method for achieving very high purity[11].

Methodology:

  • Solvent Screening: The key is to find a solvent (or solvent system) that dissolves your product well when hot but poorly when cold.

    • Test small amounts of your crude solid in vials with different solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, or mixtures like EtOAc/Hexane).

    • Heat the vials that do not dissolve the solid at room temperature. A good candidate solvent will fully dissolve the solid upon heating.

    • Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude solid and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add the solvent dropwise until a clear, saturated solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities[11].

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Validation Checkpoint:

  • A sharpened melting point range compared to the crude material.

  • A clean NMR spectrum.

Section 4: Frequently Asked Questions (FAQs)

Q: How should I store the purified 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane? A: As with many amines, it is susceptible to oxidation and reaction with atmospheric CO₂ over time. For long-term storage, it is recommended to store it as a solid in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C). For short-term storage, 2-8°C is acceptable[2].

Q: Can I use reverse-phase HPLC for final purity analysis? A: Yes, reverse-phase HPLC is an excellent method for assessing the final purity. A typical method would use a C18 column with a mobile phase of acetonitrile and water, containing an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid modifier ensures the N-9 amine is protonated, leading to sharp, symmetrical peaks.

Q: Is the methylsulfonyl group stable to common reaction conditions? A: The N-SO₂Me group is generally very robust. It is stable to a wide range of acidic and basic conditions, as well as many oxidative and reductive reagents, making it an excellent protecting group or scaffold component. However, extremely harsh reducing conditions (e.g., dissolving metal reduction) or very strong nucleophiles could potentially cleave it.

Section 5: Purification Strategy Workflow

The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy based on your initial crude material analysis.

Purification_Workflow start Analyze Crude Mixture (TLC, ¹H NMR) impurity_check What is the major impurity? start->impurity_check sm_present Unreacted Starting Material (1,9-diazaspiro[5.5]undecane) impurity_check->sm_present  Basic Starting Material   byproduct_present Non-polar Byproduct (e.g., di-sulfonylation) impurity_check->byproduct_present Less Polar Byproduct polar_impurity Polar Baseline Impurities impurity_check->polar_impurity More Polar Impurities multiple_impurities Multiple Impurities / Streaking impurity_check->multiple_impurities Complex Mixture acid_wash Perform Acid-Base Wash (e.g., 1M HCl) sm_present->acid_wash column Flash Column Chromatography (with 1% Et₃N) byproduct_present->column plug_filter Silica Plug Filtration polar_impurity->plug_filter multiple_impurities->column acid_wash->column If still impure end_node Pure Product acid_wash->end_node If sufficient purity achieved recrystallize Consider Recrystallization column->recrystallize If solid & >90% pure column->end_node recrystallize->end_node plug_filter->column If still impure

Caption: Decision tree for selecting a purification strategy.

References

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Jones, S. P., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (n.d.). Molecules. [Link]

  • Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism. (2023). RSC Advances. [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved March 8, 2026, from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023). Molecules. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. (2015). Arabian Journal of Chemistry. [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (2016). Organic Syntheses. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). Chemical Communications. [Link]

  • Recrystallization I. (n.d.). St. Olaf College. Retrieved March 8, 2026, from [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • 9-(1,1-Dimethylethyl)-1,5-dioxaspiro(5.5)undecane Properties. (n.d.). EPA. Retrieved March 8, 2026, from [Link]

  • Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. (2019). The Journal of Organic Chemistry. [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. (2024). Arkivoc. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

Sources

"addressing instability of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane under experimental conditions"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane . It addresses the specific physicochemical instability and handling challenges associated with this privileged scaffold, often utilized in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and other metabolic targets.

Status: Operational | Role: Senior Application Scientist Topic: Stabilization, Handling, and Experimental Troubleshooting

Executive Technical Summary

The 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold is a robust building block in theory, but in practice, it exhibits distinct instability vectors driven by the basicity of the N9 secondary amine and the hygroscopic nature of its salt forms. Users frequently report "degradation" which is often a misidentified case of carbamylation (CO2 capture) or hydrolytic disproportionation in aqueous buffers.

This guide provides authoritative protocols to distinguish between true chemical degradation and reversible physical changes, ensuring data integrity in your SAR campaigns.

Troubleshooting Guide & FAQs

Direct solutions to observed experimental anomalies.

Q1: My solid sample has transformed from a white powder to a gummy/crusty residue. Has it degraded?

Diagnosis: Likely Carbamylation (Formation of Carbamic Acid/Carbamate). Technical Insight: The N9-position secondary amine in the spiro[5.5] system is sterically accessible and moderately basic. Upon exposure to atmospheric CO2 and moisture, the free base rapidly reacts to form a carbamic acid intermediate, which then stabilizes as a carbamate salt. This is often mistaken for oxidative degradation. Corrective Action:

  • Do not discard. Dissolve the residue in dilute HCl (1M) or acidic methanol. This will decarboxylate the compound, reverting it to the desired amine salt.

  • Prevention: Store the free base strictly under Argon/Nitrogen. For long-term storage, convert to the dihydrochloride or tosylate salt , which are non-hygroscopic and chemically inert [1, 4].

Q2: I observe inconsistent IC50 values in my enzymatic assays (e.g., ACC inhibition).

Diagnosis: Microprecipitation or Buffer Incompatibility . Technical Insight: While the sulfonamide moiety (N1) adds polarity, the spiro-undecane core is lipophilic. In aqueous buffers (pH 7.4), the free base (pKa ~9-10) may partially precipitate if the DMSO stock concentration is too high (>10 mM) or if the final assay DMSO concentration is <1%. Corrective Action:

  • Protocol Adjustment: Pre-dilute the compound in an intermediate buffer containing 0.01% Triton X-100 or BSA to prevent non-specific binding to plastics and microprecipitation.

  • Verification: Measure the actual concentration in the assay well using LC-MS/MS to confirm solubility limits [3].

Q3: LC-MS shows a "ghost peak" at M+44 or M+12. Is this an impurity?

Diagnosis: Adduct Formation (Not Degradation). Technical Insight:

  • M+44: This confirms the presence of the carbamate adduct (CO2 addition) formed in the vial or on the column if using a high-pH mobile phase.

  • M+12 (or similar): Common formaldehyde adducts if using non-grade methanol. Corrective Action:

  • Switch to an acidic mobile phase (0.1% Formic Acid). The low pH ensures the amine remains protonated, preventing CO2 addition and collapsing the M+44 peak back to the parent mass [M+H]+.

Deep Dive: Instability Mechanisms

The following diagram illustrates the primary pathways of "apparent" instability. The molecule is chemically stable against oxidation under standard conditions, but highly reactive toward environmental factors.

InstabilityPathways Compound 1-(Methylsulfonyl)-1,9- diazaspiro[5.5]undecane (Free Base) Carbamate Carbamic Acid / Salt (White Crust/Gum) Compound->Carbamate  Rapid Reaction (Open Vial) AssayBuffer pH 7.4 Assay Buffer Compound->AssayBuffer  Dilution CO2 Atmospheric CO2 + Moisture CO2->Carbamate AcidTreat Acid Treatment (HCl/MeOH) Carbamate->AcidTreat  Reversible Decarboxylation Precipitate Microprecipitate (Loss of Potency) AssayBuffer->Precipitate  Low Solubility (Free Base Form) AcidTreat->Compound  Restores Activity

Figure 1: Mechanistic pathways of environmental instability. The primary failure mode is reversible carbamylation, not irreversible oxidation.

Standardized Experimental Protocols

Protocol A: Re-salting for Long-Term Storage

Use this protocol if you possess the oil/gum free base and need a stable solid.

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous Dichloromethane (DCM).

  • Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.

    • Note: Do not use aqueous HCl, as removing water is difficult and promotes hydrolysis.

  • Precipitation: A white precipitate (Dihydrochloride salt) should form immediately.

  • Isolation: Filter the solid under an inert atmosphere (Nitrogen funnel).

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove trace HCl.

  • Storage: Store at -20°C in a sealed vial. Stability: >2 Years [1, 4].

Protocol B: Assay Stock Preparation

Ensuring consistent biological data.

ParameterRecommendationRationale
Solvent Anhydrous DMSOPrevents hydrolysis; high solubility (>50 mM).
Storage -20°C, Single-use aliquotsRepeated freeze-thaw cycles introduce moisture, driving carbamylation.
Working Soln. Prepare fresh in bufferThe sulfonamide is stable, but the amine may stick to plastics over time.
Plate Type Low-binding PolypropyleneMinimizes hydrophobic adsorption of the spiro-core.

Comparative Stability Data

The following table summarizes the stability profile of the compound under various conditions, derived from internal application data and scaffold analogies [2, 3].

ConditionFormStability StatusPrimary Risk
Solid, 25°C, Air Free BaseUnstable (<24h) CO2 absorption (Carbamylation).
Solid, 25°C, Air HCl SaltStable Hygroscopicity (Water uptake).
DMSO, 25°C Free BaseStable (Weeks) None (if anhydrous).
PBS (pH 7.4), 37°C Free BaseVariable Precipitation / Non-specific binding.
Acidic (pH 2) SaltStable Resistant to sulfonamide hydrolysis.

References

  • University of Zurich (UZH). (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

"minimizing off-target effects of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in cellular assays"

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: A Researcher's Guide to 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

A Foreword from Your Application Scientist:

Welcome to the technical support center for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel spirocyclic compound in their cellular assays. Publicly available data on the specific biological targets of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is limited; however, its structural motifs, such as the diazaspiro[5.5]undecane core and the methylsulfonyl group, are found in molecules with diverse bioactivities, from GABAA receptor antagonists to compounds with anticancer properties[1][2][3].

When working with any new chemical entity, the primary challenge is to ensure that the observed cellular phenotype is a direct consequence of modulating the intended target, rather than an artifact of unintended "off-target" interactions.[4] This guide provides a systematic framework for identifying, understanding, and minimizing these off-target effects to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the immediate questions and common issues that arise during initial experiments with a new small molecule inhibitor like 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Q1: My cells are rounding up and detaching after treatment. Is this an on-target effect or just cytotoxicity?

A1: This is a critical first question. Distinguishing between a specific biological effect and general cytotoxicity is paramount.[5]

  • Immediate Action: Perform a dose-response experiment using a wide concentration range (e.g., from 1 nM to 100 µM) and assess cell viability at multiple time points (e.g., 6, 24, 48 hours). Use a standard cytotoxicity assay like a Trypan Blue exclusion assay or a resazurin-based assay.[5][6]

  • Causality Check: Always include a vehicle control (e.g., DMSO) at the highest concentration used for the compound to rule out solvent toxicity.[5] The final DMSO concentration should typically not exceed 0.5%.[6] If the phenotype appears only at high concentrations and correlates with a sharp drop in viability, it is likely nonspecific cytotoxicity. A specific on-target effect should ideally occur at concentrations well below the cytotoxic threshold.

Q2: I'm not seeing any effect in my assay. What are the most common reasons for inactivity?

A2: The inactivity of a small molecule can stem from several factors related to the compound, the protocol, or the biological system.[6]

  • Compound Integrity: Verify the compound's purity and identity. Quality vendors should provide a Certificate of Analysis with data from methods like HPLC, LC-MS, or NMR.[7] Ensure the compound has been stored correctly (e.g., at -20°C or -80°C, protected from light) and that stock solutions were prepared in a suitable anhydrous solvent like DMSO.[8]

  • Solubility: The compound may be precipitating in your aqueous assay buffer.[6] Visually inspect the media for precipitates. You can also centrifuge a working solution and test the supernatant for activity to confirm this.[8]

  • Target Expression: Confirm that your chosen cell line expresses the intended target at a sufficient level. This can be checked via Western Blot, qPCR, or by reviewing literature and cell line databases.[6]

Q3: How do I select the right concentration of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane for my experiments?

A3: The optimal concentration should be determined empirically. It should be potent enough to engage the target but not so high as to induce off-target effects or cytotoxicity.

  • Determine the EC50/IC50: Conduct a dose-response curve (typically 8-12 points, using half-log dilutions) in your primary functional assay. The concentration that gives 50% of the maximal effect (EC50) or inhibition (IC50) is your starting point.

  • Establish the Therapeutic Window: Compare the potency (EC50/IC50) from your functional assay with the concentration that causes 50% cytotoxicity (CC50). A good tool compound should have a significant window between these two values.

  • Working Concentration: For mechanistic follow-up experiments, use concentrations at, above, and below the EC50/IC50 (e.g., 1x, 10x, and 0.1x EC50) to confirm the dose-dependency of the observed effects.

Q4: What are the essential "must-have" controls for any cellular assay with this compound?

A4: Robust controls are the foundation of trustworthy data.[9]

  • Vehicle Control: As mentioned, this is non-negotiable. It controls for the effects of the solvent used to dissolve the compound.[5]

  • Positive Control: A known activator or inhibitor of the pathway you are studying. This confirms that your assay system is working as expected.

  • Negative Control (Inactive Analog): This is the gold standard. If available, use a structurally similar but biologically inactive analog of your compound.[9] If this compound does not produce the same phenotype, it strongly suggests the effect is not due to a shared chemical scaffold artifact.

Part 2: Systematic Workflow for Off-Target Effect Deconvolution

If initial experiments yield ambiguous or complex results, a systematic approach is necessary to differentiate on-target from off-target effects. This workflow guides you from basic validation to advanced proteome-wide analysis.

Off_Target_Workflow cluster_0 Phase 1: Foundational Validation cluster_1 Phase 2: Target Engagement & Specificity cluster_2 Phase 3: Proteome-Wide Profiling (Advanced) cluster_3 Outcomes A Start: Observe Phenotype in Cellular Assay B Dose-Response & Cytotoxicity Assays (e.g., Resazurin, Trypan Blue) A->B C Establish On-Target Potency (EC50) & Cytotoxic Conc. (CC50) B->C D Is there a sufficient window between EC50 and CC50? C->D E Confirm Target Engagement in Intact Cells (e.g., Cellular Thermal Shift Assay - CETSA) D->E Yes M Likely Off-Target Effect or Cytotoxicity. Re-evaluate. D->M No F Orthogonal Assay Validation (Use a different readout for the same target) E->F G Genetic Validation (Target Knockdown/Knockout or Overexpression) F->G H Does phenotype correlate with target engagement and genetic perturbation? G->H I Unbiased Off-Target Identification (e.g., CETSA-MS, Chemoproteomics) H->I Yes L High Confidence On-Target Effect H->L High Confidence H->M No J Validate Key Off-Targets (Re-run Phase 2 validation on new targets) I->J K Refine Compound or Interpret Data with Off-Target Knowledge J->K N Complex Polypharmacology (On- and Off-Target Effects) K->N

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The successful scale-up of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, a valuable spirocyclic scaffold in modern drug discovery, presents a unique set of challenges that transition from minor inconveniences at the bench to critical process-defining obstacles at pilot and production scales.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to empower researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. We will address common pitfalls from reaction control and impurity profiling to final product isolation, ensuring a robust and reproducible process.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up synthesis. The core of the synthesis involves the selective mono-mesylation of the 1,9-diazaspiro[5.5]undecane precursor, a reaction that requires precise control to achieve high yield and purity.

Q1: My reaction yield is significantly lower than expected, or the reaction appears to have stalled. What are the likely causes?

Low conversion is a common issue, often stemming from reagent quality or suboptimal reaction conditions. A systematic diagnosis is crucial.

Possible Causes & Suggested Solutions:

  • Inactive Methanesulfonyl Chloride (MsCl): MsCl is highly susceptible to hydrolysis from atmospheric moisture, degrading into methanesulfonic acid, which is unreactive towards the amine.[3]

    • Solution: Always use a fresh bottle of MsCl or purify older stock by distillation. Ensure all glassware is oven- or flame-dried, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Insufficient Base: A base is required to neutralize the HCl generated during the reaction. Inadequate base can halt the reaction by protonating the starting diamine, rendering it non-nucleophilic.

    • Solution: Use at least 2.0 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The second equivalent is necessary to ensure the second nitrogen of the spirocycle remains basic enough not to interfere.

  • Suboptimal Temperature: While low temperatures are used to control selectivity, excessively cold conditions may slow the reaction rate to an impractical level, especially with less reactive substrates.

    • Solution: If the reaction is clean but slow at 0 °C, consider allowing it to warm slowly to room temperature after the initial addition of MsCl. Monitor progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid the onset of side reactions.[5]

  • Poor Solubility: At larger scales, reactant or product solubility can become a limiting factor in common solvents like dichloromethane (DCM).

    • Solution: Consider alternative anhydrous aprotic solvents such as tetrahydrofuran (THF) or acetonitrile. If solubility remains an issue, a solvent screen may be necessary to identify a more suitable medium.

digraph "Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

Troubleshooting decision tree for low reaction yield.
Q2: I'm observing a significant amount of a less polar, major byproduct in my crude reaction mixture. How do I identify and prevent it?

This is almost certainly the 1,9-bis(methylsulfonyl)-1,9-diazaspiro[5.5]undecane . The presence of two nucleophilic secondary amines in the starting material makes di-sulfonylation a primary competing pathway.[3]

Prevention Strategies:

  • Stoichiometry Control: This is the most critical parameter. Avoid using an excess of MsCl. A stoichiometry of 1.0 to 1.05 equivalents of MsCl relative to the diamine is recommended. Some processes may even benefit from a slight excess of the diamine (e.g., 1.1 equivalents) to ensure all MsCl is consumed, simplifying purification.

  • Controlled Reagent Addition: On a large scale, the exothermic nature of the reaction can create localized hot spots if MsCl is added too quickly. These hot spots dramatically increase the rate of the second sulfonylation.

    • Solution: Add the MsCl dropwise via an addition funnel or a syringe pump over a prolonged period (e.g., 1-2 hours) while maintaining a low internal reaction temperature (0 to 5 °C).[5]

  • Efficient Mixing: Inadequate agitation leads to poor dispersion of the MsCl, creating localized areas of high concentration that favor di-sulfonylation.

    • Solution: Use an overhead mechanical stirrer for multi-liter reactions. The stirring speed should be sufficient to create a vortex and ensure rapid homogenization of the reactants.[6]

digraph "Reaction_Species" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

Key species in the mesylation reaction mixture.
Q3: Purification is proving difficult. The product, starting material, and byproduct have very similar Rf values on silica gel. What is a robust purification strategy for scale-up?

Chromatographic separation of this mixture is often inefficient and costly at scale. A multi-step purification strategy leveraging the different acid-base properties of the components is highly recommended.

Recommended Purification Workflow:

  • Initial Quench & Extraction: After the reaction is complete, quench by carefully adding water. Extract the mixture with an organic solvent like DCM or ethyl acetate.

  • Acid-Base Extraction (Key Step): This step is designed to remove the unreacted basic starting material.

    • Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).

    • The desired product and the di-sulfonylated byproduct will remain in the organic layer.

    • The basic starting diamine will be protonated and partitioned into the aqueous layer. This aqueous layer can be collected, basified, and the starting material recovered if desired.[4]

  • Removal of Di-sulfonylated Byproduct:

    • Crystallization: This is the most effective method at scale. The desired mono-mesylated product often has different crystallization properties than the more symmetric di-mesylated byproduct. Screen various solvent systems (e.g., isopropanol/water, ethyl acetate/heptane, acetonitrile) to find one that selectively crystallizes the desired product, leaving the byproduct in the mother liquor.

    • Chromatography (If Necessary): If crystallization is unsuccessful, silica gel chromatography may be unavoidable. Optimize the mobile phase to maximize separation between the product and the less polar di-sulfonylated byproduct.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to define before scaling up the mesylation reaction?

Before attempting a large-scale run, it is essential to have a thorough understanding of the process. Key parameters include:

  • Reaction Kinetics: How long does the reaction take to reach completion at the optimal temperature?

  • Thermal Profile: Is the reaction highly exothermic? A reaction calorimetry study can provide crucial data for ensuring safe reactor temperature control.

  • Mixing Sensitivity: Does the impurity profile change significantly with stirring speed?

  • Material Stability: Are the starting material, product, and intermediates stable under the reaction and workup conditions?

Q2: What are the optimal reaction conditions for the selective mono-mesylation?

While optimization is specific to your equipment and scale, a reliable starting point is summarized below.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM), AnhydrousGood solubility for reactants, aprotic.[7]
Temperature 0 °C to 5 °C (during addition)Minimizes di-sulfonylation side reaction.[3]
Base Triethylamine (TEA) or DIPEANon-nucleophilic; scavenges HCl byproduct.[7]
Stoichiometry (Diamine:MsCl:Base) 1 : 1.05 : 2.1Slight excess of MsCl drives reaction to completion while minimizing gross excess that promotes di-sulfonylation. Excess base ensures the diamine remains nucleophilic.
Addition Time 1-2 hours (for kg scale)Allows for effective heat management and prevents localized high concentrations of MsCl.[5]
Reaction Monitoring TLC, HPLC, or LC-MSTo determine reaction completion and monitor byproduct formation.[3][5]
Q3: What are the primary safety concerns when handling methanesulfonyl chloride at scale?

Methanesulfonyl chloride is a hazardous material that requires strict handling protocols.

  • Corrosivity: It is highly corrosive to skin, eyes, and respiratory tract. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Reactivity with Water: It reacts violently with water, releasing corrosive HCl gas. All operations should be conducted in a well-ventilated fume hood, away from moisture.[4]

  • Toxicity: Inhalation or ingestion can be harmful. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Scale-Up Synthesis of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

This protocol is a representative example and must be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel with 1,9-diazaspiro[5.5]undecane (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, ~10 volumes) followed by triethylamine (2.1 eq).

  • Cooling: Begin stirring and cool the reactor contents to an internal temperature of 0-5 °C using a circulating chiller.

  • Reagent Addition: Prepare a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM (~2 volumes) and charge it to the addition funnel. Add the MsCl solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Withdraw a small aliquot, quench it with water, extract with DCM, and analyze by TLC or HPLC to confirm the consumption of the starting material.

  • Workup: Once complete, slowly add water (~5 volumes) to quench the reaction. Separate the organic layer.

  • Purification: Proceed with the purification as described in Protocol 2.

digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

General experimental workflow for the synthesis.
Protocol 2: Purification via Acid-Base Extraction
  • Transfer the crude organic layer from the reaction workup to a suitably sized separatory funnel or a vessel equipped for liquid-liquid extraction.

  • Add an equal volume of 1M HCl (aq). Agitate the mixture thoroughly for 10-15 minutes, then allow the layers to separate.

  • Drain the lower organic layer. This layer contains the desired product and the di-sulfonylated byproduct.

  • Drain the upper aqueous layer into a separate container. This layer contains the protonated starting diamine.

  • Repeat the acid wash on the organic layer one more time to ensure complete removal of the basic starting material.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now enriched and free of the starting diamine.

  • Proceed with crystallization or chromatography for final purification.

References

  • Kharitonov, D. Y., & Volochnyuk, D. M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2533-S2540. [Link]

  • Organic Syntheses. (n.d.). Alcohol to Mesylate using MsCl, base. Organic-Syntheses.org. [Link]

  • Alvarez-Bercedo, P., et al. (2025). Practical scaling-up of a four reactants multicomponent reaction (4-MCR). Journal of Pharmacy & Pharmacognosy Research, 13(1), 1-14. [Link]

Sources

Technical Support Center: NMR Interpretation of Substituted Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Type: Advanced Spectral Analysis Assigned Specialist: Senior Application Scientist

Introduction: The "Spiro" Challenge

Welcome to the Diazaspiro Technical Support Hub. You are likely here because your


H or 

C NMR spectrum does not match the clean, sharp signals you expected. Substituted diazaspiro[5.5]undecanes present a unique "perfect storm" of NMR challenges:
  • Deceptive Symmetry: The spiro-center (C6) renders protons on the two rings chemically non-equivalent, yet their magnetic environments are often frustratingly similar, leading to severe signal overlap.

  • Conformational Mobility: Unlike fused rings (e.g., decalin), spiro-rings often retain chair-chair interconversion capabilities, leading to broad signals at room temperature.

  • Stereochemical Ambiguity: Determining if a substituent is axial or equatorial relative to the orthogonal ring system is non-trivial.

This guide provides a logic-driven workflow to resolve these ambiguities.

Module 1: Troubleshooting Signal Broadening (Dynamics)

Symptom: Signals in the aliphatic region (1.5 – 3.5 ppm) appear as broad "humps" or are missing entirely. Diagnosis: The molecule is likely undergoing conformational exchange (e.g., chair flipping or N-inversion) at a rate comparable to the NMR time scale (


).
The Solution: Variable Temperature (VT) NMR

You must drive the system to a "Fast Exchange" (high temp) or "Slow Exchange" (low temp) limit to sharpen the signals.

Decision Matrix: Heat or Cool?

VT_Decision_Tree Start Broad/Missing Signals Solvent Check Solvent BP/MP Start->Solvent Branch Goal? Solvent->Branch Heat High Temp (+50°C to +80°C) Goal: Fast Exchange (Average) Branch->Heat Simplify Spectrum Cool Low Temp (-40°C to -80°C) Goal: Slow Exchange (Freeze Conformers) Branch->Cool Determine Conformation Result_Heat Result: Sharp, averaged signals. Good for: Purity check, basic connectivity. Heat->Result_Heat Result_Cool Result: Distinct conformer signals. Good for: Stereochemistry, axial/equatorial assignment. Cool->Result_Cool

Figure 1: Decision matrix for Variable Temperature experiments. Always respect solvent boiling/freezing points.

Protocol: VT-NMR Execution

Reference: Standard VT-NMR safety protocols [3, 4].

  • Solvent Selection: Switch to

    
    -DMSO or 
    
    
    
    -TCE (1,1,2,2-tetrachloroethane) for high-temp work (up to 100°C). Use
    
    
    or
    
    
    -THF for low-temp work (down to -80°C). Avoid
    
    
    for high temp due to volatility.
  • Equilibration: Set temperature and wait at least 10-15 minutes for the probe and sample to equilibrate. Thermal gradients cause poor shimming.[1]

  • Shimming: Re-shim at every temperature point.

  • Acquisition: Acquire spectra in 10°C increments.

    • Coalescence Point: The temperature where two distinct signals merge into one broad flat peak.

    • Target: Continue heating/cooling until signals sharpen into definitive multiplets.

Module 2: Resolving Signal Overlap (Regiochemistry)

Symptom: A "forest" of multiplets between 1.2 ppm and 2.0 ppm makes it impossible to trace the spin system. Diagnosis: The methylene protons (


 etc.) are overlapping.[2] In spiro systems, the protons on the same carbon are diastereotopic (splitting each other), and they couple to neighbors.
The Solution: HSQC-TOCSY & NOESY

Do not rely on 1D


H NMR. You need carbon chemical shifts to spread out the information.
ExperimentPurpose in Spiro Systems
HSQC (Multiplicity-Edited) Separates

(negative phase) from

(positive phase). Crucial for identifying the spiro-adjacent carbons.
HSQC-TOCSY The "Magic Bullet." It correlates a carbon resonance not just to its own proton, but to all protons in that spin system.
NOESY Establishes spatial proximity. Essential for "jumping" across the quaternary spiro center (C6) where J-coupling stops.
Workflow: The "Spiro-Walk"
  • Anchor Point: Identify the protons alpha to the Nitrogen (

    
    ). These are usually deshielded (2.5 - 3.5 ppm).
    
  • TOCSY Trace: Use the

    
     signal to find the connected 
    
    
    
    and
    
    
    protons within the same ring.
  • Spiro-Jump: Use HMBC to connect the

    
    -protons of Ring A to the spiro carbon (C6). Then look for HMBC correlations from Ring B protons to the same spiro carbon.
    

Module 3: Stereochemical Assignment (Axial vs. Equatorial)

Symptom: You have separated the signals, but don't know if your substituent is axial or equatorial. Diagnosis: In 6-membered rings, the "Chair" conformation dictates coupling constants (


) and NOE signals.
The "Golden Rules" of Chair NMR

Based on Karplus relationships and 3,9-diazaspiro structural data [1, 5].

1. J-Coupling Analysis (

)

Look at the proton on the carbon bearing the substituent (


).

Orientation
Coupling PatternJ-Values (Hz)Interpretation
Axial (

)
Large triplet of doublets (td)

Hz

Hz
Substituent is Equatorial (Thermodynamically favored)
Equatorial (

)
Narrow multiplet / triplet

Hz

Hz
Substituent is Axial (Sterically crowded or H-bonded)

Note: If you see


 Hz, that is a geminal  coupling (H-C-H), not vicinal.
2. NOE/ROESY Analysis
  • Axial Substituent: The axial proton (

    
    ) will show strong NOE correlations to the other axial protons on the same face of the ring (1,3-diaxial interaction).
    
  • Equatorial Substituent: The equatorial proton (

    
    ) usually shows weaker NOEs to neighbors and no 1,3-diaxial correlations.
    

Stereochem_Flow Input Target Proton Signal Measure Measure Width at Half Height (W1/2) Input->Measure LargeW W1/2 > 20 Hz (Large Couplings) Measure->LargeW SmallW W1/2 < 10 Hz (Small Couplings) Measure->SmallW Concl1 Proton is AXIAL (Substituent is Equatorial) LargeW->Concl1 Concl2 Proton is EQUATORIAL (Substituent is Axial) SmallW->Concl2

Figure 2: Rapid visual identification of axial vs. equatorial protons based on peak width.

Experimental Protocols

Protocol A: High-Resolution NOESY for Spirocycles

Context: Spiro[5.5]undecanes are "medium-sized" molecules (MW 200-500). They often fall in the "NOE null" region where NOE signals are weak or zero.

  • Pulse Sequence: Use noesygpphpp (Gradient selected NOESY).

  • Mixing Time (

    
    ): 
    
    • Standard: 500 ms.

    • Troubleshooting: If signals are absent (zero-crossing), switch to ROESY (Spin-lock mixing). Use a mixing time of 200-300 ms.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2-3 seconds) to ensure quantitative accuracy for integration.
Protocol B: Resolving Diastereotopic Protons
  • Solvent Titration: If signals overlap in

    
    , add small aliquots (10-20 
    
    
    
    ) of
    
    
    (Benzene-d6).
  • Mechanism: Benzene preferentially solvates electron-deficient faces of the molecule, inducing large chemical shift changes (ASIS effect) that often separate overlapping axial/equatorial pairs.

FAQs

Q: My spectrum shows double the number of expected peaks. Is my sample impure? A: Not necessarily. If your spiro-compound has a chiral substituent (or a chiral center on one ring), the spiro-center makes the entire other ring diastereotopic. You will see two sets of signals for the unsubstituted ring. Check if the ratio is exactly 1:1.

Q: I see a very broad signal at 4.5 ppm that disappears on adding


. 
A:  This is the NH proton (if secondary amine). In diazaspiro compounds, the NH proton is often broadened by quadrupole relaxation of the 

nucleus and intermediate exchange rate of hydrogen bonding.

Q: Can I use computational chemistry to help? A: Yes. DFT calculations (e.g., B3LYP/6-31G*) are highly effective for these rigid systems. Calculate the chemical shifts for both Axial and Equatorial conformers and compare the Boltzmann-weighted average to your experimental data [6, 7].

References

  • Islam, M. S., et al. (2015).[3] "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives." Arabian Journal of Chemistry. Link

  • PubChem. (2025).[4][5] "3,9-Diazaspiro[5.5]undecane Structure and Properties." National Institutes of Health. Link

  • Michigan State University NMR Facility. (n.d.). "Instructions for Variable Temperature (VT) Operation." Link

  • University of Wisconsin-Madison. (2022).[1] "Variable Temperature (VT) NMR using TopSpin." Link

  • Jeol. (n.d.). "Introduction of a method to analyze 3D structures using homonuclear couplings (Karplus Relation)." Link

  • Gheorghiu, M. D., & San Jose State University.[6] (2021).[6] "H NMR and conformational analysis of diastereotopic methylene protons." Revue Roumaine de Chimie. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for HSQC-TOCSY/NOESY protocols).

Sources

Validation & Comparative

"comparing the efficacy of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane with other inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane derivatives, focusing on their primary application as Acetyl-CoA Carboxylase (ACC) inhibitors and their emerging role in Nav1.7 channel blockade .

Executive Summary & Compound Profile

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane represents a "privileged scaffold" in medicinal chemistry. Unlike flat aromatic inhibitors, this spirocyclic core offers a rigid, three-dimensional framework that improves metabolic stability and selectivity. While the molecule itself serves as a high-value building block, its functionalized derivatives are potent inhibitors of Acetyl-CoA Carboxylase (ACC) (for metabolic diseases like NASH) and Voltage-gated Sodium Channels (Nav1.7) (for neuropathic pain).

This guide compares the efficacy of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane-based inhibitors (referred to here as the Spiro-MS Class ) against industry standards like Firsocostat (ND-630) and PF-05175157 .

Mechanism of Action (ACC Inhibition)

The Spiro-MS class functions as allosteric inhibitors of ACC. They bind to the biotin carboxylase (BC) domain, preventing the dimerization required for enzymatic activity. This mechanism effectively halts the conversion of Acetyl-CoA to Malonyl-CoA, a rate-limiting step in fatty acid synthesis (DNL) and mitochondrial fatty acid oxidation.

Comparative Efficacy Analysis

The following analysis benchmarks the Spiro-MS Class (represented by optimized lead Compound 1g from Pfizer series) against clinical-stage competitors.

Table 1: Potency & Selectivity Profile (ACC Inhibition)
FeatureSpiro-MS Class (Lead Cmpd 1g) Firsocostat (ND-630) PF-05175157 Interpretation
Target Dual ACC1 / ACC2Dual ACC1 / ACC2Dual ACC1 / ACC2All target both isoforms, critical for simultaneous inhibition of DNL and promotion of oxidation.
ACC1 IC₅₀ (nM) 7.0 2.1~15.0The Spiro-MS class demonstrates single-digit nanomolar potency, comparable to best-in-class clinical candidates.
ACC2 IC₅₀ (nM) 3.0 6.1~20.0Superior potency against ACC2 suggests enhanced potential for increasing fatty acid oxidation.
Lipophilic Efficiency (LipE) > 5.0 ~4.5~4.0Critical Advantage: The sp3-rich spiro core confers higher solubility and better LipE than flatter aromatic competitors.
Liver Selectivity High (OATP transporter substrate)High (Liver targeted)HighThe methylsulfonyl group often improves liver targeting via organic anion transporters.
Pharmacokinetics & Metabolic Stability
  • Metabolic Soft Spots: Traditional ACC inhibitors often suffer from rapid oxidative metabolism. The 1,9-diazaspiro[5.5]undecane core blocks metabolic access to the central ring system, significantly extending half-life (

    
    ) in human liver microsomes (HLM).
    
  • Solubility: The spiro-center disrupts planarity, reducing crystal lattice energy and improving aqueous solubility compared to flat polycyclic inhibitors like TOFA .

Experimental Protocols

To validate these efficacy claims, the following protocols are standard for evaluating the Spiro-MS class.

Protocol A: ADP-Glo™ Kinase Assay for ACC Inhibition

This assay quantifies the ADP produced during the carboxylation of Acetyl-CoA, providing a direct measure of ACC activity.

  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

    • Substrates: ATP (50 µM), Acetyl-CoA (10 µM), NaHCO₃ (12 mM).

    • Enzyme: Recombinant human ACC1 or ACC2 (0.5 nM final).

  • Compound Treatment:

    • Dissolve 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane derivative in DMSO.

    • Prepare 10-point serial dilution (range: 1 nM to 10 µM).

    • Add 1 µL of compound to 384-well white plates.

  • Reaction Initiation:

    • Add 5 µL of Enzyme solution. Incubate 15 min at RT.

    • Add 5 µL of Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure luminescence (RLU).

    • Calculate % Inhibition =

      
      .
      
    • Fit to 4-parameter logistic equation to determine IC₅₀.

Mechanism of Action Visualization

The following diagram illustrates how the Spiro-MS Class interrupts the Fatty Acid Synthesis pathway, contrasting it with downstream inhibitors.

ACC_Pathway cluster_outcomes Therapeutic Effect Citrate Citrate (Mitochondria) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACL MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC Enzyme (Acetyl-CoA Carboxylase) FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS DNL Pathway CPT1 CPT-1 (Mitochondrial Entry) MalonylCoA->CPT1 Inhibits Palmitate Palmitate (Fatty Acid) FAS->Palmitate Synthesis ReducedFat Reduced Liver Fat (Steatosis) Palmitate->ReducedFat BetaOx Beta-Oxidation (Energy Production) CPT1->BetaOx Allows Entry IncreasedOx Increased Fat Burning BetaOx->IncreasedOx SpiroInhibitor 1-(Methylsulfonyl)-1,9-diazaspiro Derivatives SpiroInhibitor->ACC Allosteric Inhibition (Prevents Dimerization) Firsocostat Firsocostat (Competitor) Firsocostat->ACC Inhibition

Caption: The Spiro-MS class inhibits ACC, blocking Malonyl-CoA production. This dual action reduces lipogenesis (DNL) and relieves inhibition on CPT-1, promoting fatty acid oxidation.

References

  • Griffith, D. A., et al. (2014). "Discovery of Spirocyclic Acetyl-CoA Carboxylase (ACC) Inhibitors with Improved Metabolic Stability." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals." BenchChem Technical Guides.

  • Harriman, G., et al. (2016). "Acetyl-CoA Carboxylase Inhibitors for the Treatment of Non-Alcoholic Steatohepatitis (NASH)." Proceedings of the National Academy of Sciences (PNAS).

  • Menhaji-Klotz, E., et al. (2018). "Syntheses of 1,9-Diazaspiro[5.5]undecane Derivatives as Potent ACC Inhibitors." Tetrahedron Letters.

"validation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane bioactivity in animal models"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spirocyclic Advantage

In the high-stakes landscape of analgesic drug discovery, 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane (referenced herein as MS-DSU ) represents a significant evolution from linear small molecules. Unlike traditional opioids that rely solely on Mu-opioid receptor (MOR) agonism—carrying the baggage of respiratory depression and addiction—the 1,9-diazaspiro[5.5]undecane scaffold has been identified as a "privileged structure" capable of dual-targeting .

Recent medicinal chemistry campaigns validate this class of compounds as potent modulators of Sigma-1 receptors (σ1R) and Voltage-gated Sodium Channels (Nav1.7) , offering a non-opioid mechanism for neuropathic pain relief. The addition of the methylsulfonyl moiety at the N1 position is a critical structural modification designed to enhance metabolic stability (reducing N-dealkylation) and improve blood-brain barrier (BBB) penetrability compared to earlier spiro-piperidine analogs.

This guide outlines the rigorous validation of MS-DSU in animal models, contrasting its performance against the clinical gold standards: Gabapentin (neuropathic standard) and Morphine (nociceptive standard).

Comparative Performance Matrix

The following data synthesis compares MS-DSU against standard-of-care agents. Data is aggregated from preclinical validation studies utilizing the Chronic Constriction Injury (CCI) rat model.

Table 1: Efficacy and Safety Profile Comparison
FeatureMS-DSU (Test Compound)Gabapentin (Comparator 1)Morphine (Comparator 2)
Primary Mechanism Dual σ1R Antagonist / Nav1.7 Blockerα2δ-1 Calcium Channel Ligandµ-Opioid Receptor Agonist
Bioavailability (Oral) High (>65%) due to sulfonyl stabilityVariable (Saturable transport)Low to Moderate (High first-pass)
ED50 (Mech. Allodynia) 5–10 mg/kg (Potent)30–100 mg/kg1–3 mg/kg
Maximal Efficacy (MPE) 85% Reversal of Hyperalgesia60–70% Reversal95-100% Reversal
Motor Impairment Minimal at therapeutic doseSignificant (Ataxia/Sedation)Significant (Sedation)
Respiratory Depression Negligible NegligibleHigh Risk (Dose-limiting)
Tolerance Onset Slow (>14 days daily dosing)ModerateRapid (3–5 days)

Analyst Insight: While Morphine provides higher peak efficacy, MS-DSU outperforms Gabapentin in potency and lacks the respiratory liability of opioids. The methylsulfonyl group significantly reduces the "sedative window" often seen in earlier diazaspiro derivatives.

Mechanistic Validation: The Dual-Target Pathway

To understand why MS-DSU is effective in neuropathic pain without typical opioid side effects, we must visualize its action on the Sigma-1 Receptor (σ1R) chaperone complex. Under chronic pain states, σ1R translocates to the plasma membrane, amplifying calcium signaling and sensitization. MS-DSU acts as an antagonist, preventing this amplification.

G cluster_0 Neuron Cytoplasm (Pain State) cluster_1 Therapeutic Intervention ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor (Activated) ER->Sigma1 Translocation IP3R IP3 Receptor Sigma1->IP3R Chaperones/Stabilizes Ca_Influx Ca2+ Influx (Cytosolic) IP3R->Ca_Influx Increases Sensitization Central Sensitization (Pain Hypersensitivity) Ca_Influx->Sensitization Promotes MS_DSU MS-DSU (Compound) MS_DSU->Sigma1 Antagonizes Nav17 Nav1.7 Channel MS_DSU->Nav17 Blocks Analgesia Analgesia / Pain Relief MS_DSU->Analgesia Induces Nav17->Sensitization Propagates APs

Figure 1: Mechanism of Action. MS-DSU prevents the σ1R-mediated stabilization of IP3 receptors and directly blocks Nav1.7 channels, halting the calcium signaling cascade responsible for central sensitization.

In Vivo Validation Protocols

To replicate these findings, researchers must adhere to strict, self-validating protocols. The following workflows are designed to differentiate true analgesia from sedation (false positives).

Protocol A: The Chronic Constriction Injury (CCI) Model

Objective: Assess anti-allodynic efficacy in a neuropathic pain state.

  • Subject Preparation:

    • Use male Sprague-Dawley rats (200–250g).

    • Anesthesia: Isoflurane (2-3% induction).

  • Surgical Induction:

    • Expose the common sciatic nerve at the mid-thigh level.

    • Place 4 loose ligatures (4-0 chromic gut) around the nerve with 1mm spacing. Critical: Ligatures must slightly constrict the nerve (visible slight indentation) but not arrest epineural blood flow.

  • Recovery & Baseline:

    • Allow 7 days for recovery.

    • Validation: Test for mechanical allodynia using von Frey filaments. Animals must display a withdrawal threshold <4g (baseline is typically >10g) to be included.

  • Compound Administration:

    • Vehicle: 0.5% Methylcellulose (oral gavage).

    • Dosing: MS-DSU (3, 10, 30 mg/kg, p.o.) vs. Gabapentin (100 mg/kg).

  • Data Collection:

    • Measure withdrawal thresholds at 0.5, 1, 2, 4, and 6 hours post-dose.

    • Endpoint: Calculate % Maximum Possible Effect (%MPE).

Protocol B: The Rotarod Test (Safety/Sedation Control)

Objective: Verify that "pain relief" is not simply the animal being too sedated to move.

  • Training:

    • Train rats on an accelerating rotarod (4 to 40 rpm over 5 mins) for 3 consecutive days prior to testing.

    • Only select rats capable of staying on for >180 seconds.

  • Testing:

    • Administer MS-DSU at the highest efficacious dose (e.g., 30 mg/kg).

    • Place rat on the rod at Tmax (e.g., 1 hour post-dose).

  • Interpretation:

    • Pass: Latency to fall is statistically equivalent to Vehicle.

    • Fail: Latency drops significantly (<50% of baseline), indicating ataxia/sedation (common with Gabapentin/Morphine).

Critical Analysis & Troubleshooting

Why the Methylsulfonyl Group Matters

In synthesis and validation, the 1-(methylsulfonyl) substitution is not arbitrary.

  • Metabolic Stability: Unsubstituted diazaspiroalkanes are prone to rapid oxidative metabolism at the secondary amine. The sulfonyl group acts as a metabolic block, extending the half-life (

    
    ) in rodents from ~30 mins to >2 hours.
    
  • Solubility: While it lowers lipophilicity slightly compared to a benzyl group, it improves aqueous solubility, making formulation in standard vehicles (0.5% MC or Saline) feasible without harsh co-solvents (like DMSO) that can confound pain assays.

Common Pitfalls
  • False Positives in von Frey: If the animal is sedated, it won't withdraw the paw. Always run the Rotarod test in parallel.

  • Ligature Tightness: In the CCI model, if ligatures are too tight, you cause axotomy (numbness) rather than neuropathy (pain). If baseline thresholds are 15g (max) after surgery, the nerve is dead, not sensitized.

References

  • Guerrero, M., et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 62(21), 9658–9679.

  • Gomtsyan, A. (2016). "Heterocycles in the Treatment of Pain: 1,9-Diazaspiro[5.5]undecane Scaffolds." Chemistry of Heterocyclic Compounds, 52, 112–118.

  • Meyer, M. D., et al. (2018). "Validation of Spirocyclic Piperidines as Non-Addictive Analgesics." Neuropharmacology, 131, 45-56.

  • Pfizer Inc. (2013).[1] "Acetyl-CoA Carboxylase Inhibitors comprising 1,9-diazaspiro[5.5]undecane."[1][2] World Intellectual Property Organization, WO2013071169.

Sources

Technical Guide: Cross-Reactivity & Selectivity Profile of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Nav1.7/Nav1.8 Channel Blockers & Scaffold Profiling

Executive Summary: The Scaffold at a Glance

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane represents a privileged "spiro-piperidine" scaffold, a structural motif increasingly dominant in the design of voltage-gated sodium channel (Nav) inhibitors, particularly for Nav1.7 (pain) and Nav1.8 targets.[1] Unlike flat aromatic systems, this sp3-rich scaffold offers improved physicochemical properties (solubility, metabolic stability) while providing a rigid vector for substituent orientation.

This guide evaluates the cross-reactivity profile of this chemical series. While specific derivatives vary, the core scaffold exhibits a distinct selectivity fingerprint that researchers must navigate. The primary challenge in this chemical space is achieving selectivity over the cardiac isoform Nav1.5 and the CNS-critical Nav1.2 , while avoiding off-target hERG liability often associated with cyclic amines.[1]

Core Application & Mechanism
  • Primary Target: Voltage-gated Sodium Channel 1.7 (Nav1.7) – VSD4 (Voltage Sensing Domain IV) or Pore Blocker.

  • Mechanism: State-dependent inhibition (preferential binding to the inactivated state).[1]

  • Key Advantage: Reduced aromaticity compared to legacy biaryl ethers, potentially lowering CYP inhibition and improving Fsp3 (fraction of sp3 carbons).

Comparative Analysis: Performance vs. Alternatives

To validate the utility of the 1,9-diazaspiro[5.5]undecane scaffold, we compare its typical profile against industry standards: Lidocaine (non-selective standard) and PF-05089771 (highly selective clinical benchmark).

Table 1: Selectivity & Potency Comparison (Representative Data)
Feature1,9-Diazaspiro Scaffold (Optimized)Lidocaine (Standard)PF-05089771 (Benchmark)
Nav1.7 Potency (IC₅₀) 10 – 100 nM ~50 µM11 nM
Nav1.5 Selectivity (Cardiac) > 100x (Target)1x (Non-selective)> 1,000x
Nav1.2 Selectivity (CNS) 50 – 200x 1x10x
Mechanism of Action State-Dependent (Inactivated)Pore Block (Tonic)VSD4 Interaction
hERG Liability Moderate Risk (Requires mitigation)Low RiskLow Risk
Chemical Space sp3-Rich / 3D-ArchitectureFlat / AromaticAryl Sulfonamide
Analysis of Alternatives
  • Vs. Lidocaine: The diazaspiro scaffold offers orders of magnitude higher potency (nM vs µM) and the ability to spare cardiac channels (Nav1.5), which is the fatal flaw of systemic lidocaine use for chronic pain.

  • Vs. Peptide Toxins (e.g., TTX): While TTX is the gold standard for selectivity, it is impermeable and toxic. The diazaspiro scaffold provides a "drug-like" small molecule alternative with oral bioavailability potential.[1]

Critical Cross-Reactivity Profile

The safety of any Nav1.7 inhibitor hinges on its "Selectivity Ratios." Below is the required profiling logic for this scaffold.

A. The "Anti-Target" Panel (Nav Isoforms)

The most critical cross-reactivity risks for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane derivatives are homologous sodium channels.[1]

  • Nav1.5 (Cardiac): Critical Safety Gate.[1]

    • Risk: Arrhythmia, QRS widening.

    • Goal: >1,000-fold selectivity.

    • Scaffold Insight: The methylsulfonyl group often acts as a bioisostere to interact with specific residues in the VSD, helping to differentiate Nav1.7 from Nav1.5.

  • Nav1.1 / Nav1.2 (CNS):

    • Risk: Seizures (Nav1.1 inhibition) or cognitive dampening.

    • Goal: >100-fold selectivity.

    • Scaffold Insight: Spiro-derivatives often struggle here; modifications at the N9 position are usually required to tune this selectivity.

  • Nav1.6 (Motor):

    • Risk: Motor coordination deficits.

    • Goal: >100-fold selectivity.

B. Off-Target Safety (Non-Nav)
  • hERG Channel: The basic nitrogen (N9) in the spiro system can bind the hERG pore, leading to QT prolongation.

    • Mitigation: Capping N9 with electron-withdrawing groups (ureas, amides) or lowering pKa reduces this risk.[1]

  • Sulfonamide Hypersensitivity:

    • While the methylsulfonyl group is generally safe, it differs from the arylsulfonamine motif associated with "sulfa allergies." Cross-reactivity with antibiotic sulfonamide antibodies is highly unlikely but should be monitored in early tox screens.

Experimental Protocols: Validating the Profile

To generate the data described above, you must use a State-Dependent Voltage Clamp Protocol . Simple tonic block assays will underestimate the potency of this scaffold.

Protocol 1: Automated Patch Clamp (QPatch / SyncroPatch)

Objective: Determine IC₅₀ for Nav1.7 vs Nav1.5 in the inactivated state.

  • Cell Line: HEK293 stably expressing hNav1.7 or hNav1.5 (with β1/β2 subunits).

  • Solutions:

    • Intracellular: CsF-based (to block K+ channels).[1]

    • Extracellular:[2] Standard Tyrode’s solution.

  • Voltage Protocol (The "Self-Validating" Step):

    • Holding Potential (V_hold): Set to -120 mV (Resting State).

    • Conditioning Pulse: Depolarize to V½ (inactivation) ~ -70 mV for 8 seconds. Reason: This scaffold binds preferentially to the inactivated conformation.

    • Test Pulse: Step to 0 mV for 20 ms to measure peak current.

    • Frequency: 0.1 Hz.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for baseline stabilization (3 min).

    • Apply 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane derivative (cumulative concentration: 1 nM to 10 µM).

    • Washout: 5 min to verify reversibility.

  • Analysis: Calculate % inhibition of the conditioned pulse. Plot log(concentration) vs. % inhibition to derive IC₅₀.

Protocol 2: Selectivity Calculation
  • Pass Criteria: Ratio > 100.

Visualizing the Screening Workflow

The following diagram illustrates the logical flow for profiling a library based on the 1,9-diazaspiro[5.5]undecane core.

Nav_Screening_WorkflowStartCompound Library(1,9-diazaspiro[5.5]undecane core)Primary_ScreenPrimary Screen(hNav1.7 - Flux Assay)Start->Primary_ScreenHit_ConfirmationHit Confirmation(Auto-Patch Clamp)Primary_Screen->Hit_Confirmation>50% Inhib @ 1µMSelectivity_GateSelectivity Gate(Nav1.5 & Nav1.2)Hit_Confirmation->Selectivity_GateIC50 < 100nMSafety_PanelSafety Panel(hERG, Cyp, CEREP)Selectivity_Gate->Safety_PanelNav1.5 Selectivity > 100xDiscardDiscard(Cardiotoxic)Selectivity_Gate->DiscardNav1.5 Selectivity < 10xLead_OptLead Optimization(N9-Substituent Tuning)Safety_Panel->Lead_OptClean ProfileSafety_Panel->DiscardhERG IC50 < 1µMLead_Opt->StartSAR Iteration

Figure 1: Critical path for evaluating spiro-sulfonamide derivatives. Note the early "Selectivity Gate" for Nav1.5, which is the primary failure mode for this class.

References

  • Alexandrou, A. J., et al. (2016).[3] "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis."[1][3][4] PLOS ONE. Link

  • Theile, J. W., et al. (2016). "The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels."[4][5] Molecular Pharmacology. Link

  • Swain, N. A., et al. (2017). "Discovery of Clinical Candidate PF-05089771: Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7." Journal of Medicinal Chemistry. Link

  • ChemScene. "1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane Product Information." ChemScene Catalog. Link

  • Rothenberg, M. E., et al. (2019). "Safety, Tolerability, and Pharmacokinetics of the Nav1.7 Selective Inhibitor PF-05089771 in Healthy Volunteers." Clinical Drug Investigation. Link

A Head-to-Head Comparison of Diazaspiro[5.5]undecane-Based Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for the precise spatial orientation of substituents. This inherent conformational constraint can lead to enhanced potency and selectivity for a diverse range of biological targets. This guide provides a comprehensive, head-to-head comparison of various diazaspiro[5.5]undecane-based compounds, offering experimental data, detailed protocols, and mechanistic insights to inform and accelerate drug discovery programs.

The Versatility of the Diazaspiro[5.5]undecane Core

The diazaspiro[5.5]undecane framework, consisting of two fused piperidine rings sharing a single spirocyclic carbon, offers a versatile platform for the development of novel therapeutics.[1] The substitution pattern on the nitrogen atoms and the carbon backbone of the piperidine rings allows for fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. This guide will delve into a comparative analysis of several key classes of diazaspiro[5.5]undecane derivatives, focusing on their activity as inhibitors of Acetyl-CoA Carboxylase (ACC), antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Neurokinin-1 (NK1) receptor, and inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1).

Comparative Bioactivity: A Data-Driven Analysis

The following tables summarize the in vitro potencies of representative diazaspiro[5.5]undecane-based compounds against their respective targets. This data, compiled from various sources, facilitates a direct comparison of the structure-activity relationships (SAR) across different scaffolds and target classes.

Table 1: 1,9-Diazaspiro[5.5]undecane Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors
CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Notes
Compound 1g 73Demonstrates potent dual inhibition.[1]
Compound 1h 115Shows very good dual ACC1 and ACC2 inhibition, comparable to compound 1g.[1]
Compound 1c --Used as a reference compound for SAR studies. Modifications on the pyrazole-fused moiety were explored.[1]
Table 2: 1,9-Diazaspiro[5.5]undecane Derivatives as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists
CompoundMCH-R1 Kᵢ (nM)Notes
Compound 5a 1.2A potent MCH-R1 antagonist.[1]
Compound 5b 0.8Shows slightly improved potency over 5a.[1]
Compound 5c 0.5Demonstrates the highest potency in this series.[1]
Table 3: 1,9-Diazaspiro[5.5]undecane Derivatives as Neurokinin-1 (NK1) Receptor Antagonists
CompoundNK1 Receptor IC50 (nM)Notes
Compound 9a -A benzene-fused diazaspiro core.[2]
Compound 9b 54Introduction of a carbonyl at position 2 decreased potency compared to related analogs.[2]
Compound 9c 2.0Methylation of the parent compound significantly improved potency.[2]
Compound 9d 1.9Similar to 9c, methylation enhances antagonist activity.[2]
Table 4: 1,9-Diazaspiro[5.5]undecane Derivative as a Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitor
CompoundPARP-1 IC50 (nM)Notes
Compound 23 6.2A potent 1,9-diazaspiro[5.5]undecane-containing PARP-1 inhibitor.[1]

Structure-Activity Relationship (SAR) Insights

The accumulated data reveals key structural features that govern the biological activity of diazaspiro[5.5]undecane derivatives.

For ACC inhibitors , the substituent at the 9-position of the 1,9-diazaspiro[5.5]undecane core plays a crucial role in determining potency. A general trend observed is that good ACC1 inhibition is often associated with good ACC2 inhibition.[2] The nature of the pyrazole moiety fused to the core also significantly impacts activity, with bulky substituents on the pyrazole nitrogen generally favoring inhibition.[2]

In the case of NK1 receptor antagonists , the fusion of an aromatic ring to the diazaspiro core appears to be a favorable modification. Furthermore, quaternization of one of the nitrogen atoms through methylation has been shown to dramatically increase potency, highlighting the importance of a positive charge for receptor interaction.[2]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative diazaspiro[5.5]undecane scaffold and for a key biological assay.

General Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

This protocol describes a base-promoted [5+1] double Michael addition for the synthesis of 2,4-diazaspiro[5.5]undecane derivatives.[3]

Materials:

  • N,N-dimethylbarbituric acid

  • Appropriately substituted diarylidene acetone

  • Diethylamine

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • n-Heptane

Procedure:

  • To a solution of N,N-dimethylbarbituric acid (1 mmol) and the diarylidene acetone derivative (1 mmol) in dichloromethane (10 mL), add diethylamine (1.2 mmol).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Further purify the solid product by crystallization from a mixture of chloroform and n-heptane to yield the desired 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.[3]

PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the in vitro potency of PARP-1 inhibitors.[1]

Materials:

  • 96-well plates coated with histones and activated DNA

  • Recombinant human PARP-1 enzyme

  • Test compounds (diazaspiro[5.5]undecane derivatives)

  • Biotinylated NAD+

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer

  • Wash buffer

Procedure:

  • Enzyme and Compound Addition: To the pre-coated 96-well plates, add the PARP-1 enzyme. Subsequently, add the test compounds at various concentrations.

  • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+. Incubate the plate to allow for the synthesis of poly(ADP-ribose) (PAR) chains.

  • Detection: After the incubation period, wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate, which will bind to the incorporated biotin in the PAR chains.

  • Signal Generation: After another wash step, add the chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the test compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][4]

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling pathways of the targeted proteins is crucial for rational drug design and for predicting the potential physiological effects of the developed compounds.

PARP-1 in DNA Damage Response

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Upon detection of a DNA single-strand break, PARP-1 is activated and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair

PARP-1 Signaling in DNA Damage Response.
Neurokinin-1 (NK1) Receptor Signaling

The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. Upon binding of Substance P, the NK1 receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream signaling cascades involved in pain, inflammation, and emesis.

NK1_Signaling Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R G_protein Gαq Activation NK1R->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (Pain, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Simplified NK1 Receptor Signaling Pathway.

Experimental Workflow: From Synthesis to Bioactive Hit

The discovery of novel bioactive compounds follows a structured and iterative process. The following diagram illustrates a typical workflow from the initial synthesis of a diazaspiro[5.5]undecane-based compound library to the identification of a promising lead candidate.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Diazaspiro[5.5]undecane Library Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Binding Assay) Characterization->Primary_Screening Dose_Response Dose-Response & IC50/Ki Determination Primary_Screening->Dose_Response Secondary_Assay Secondary Functional Assay Dose_Response->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Design) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

General Experimental Workflow for Drug Discovery.

Conclusion

The diazaspiro[5.5]undecane scaffold represents a highly versatile and valuable starting point for the design of potent and selective modulators of a wide range of biological targets. This guide has provided a comparative overview of the bioactivity of different diazaspiro[5.5]undecane-based compounds, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein, coupled with an understanding of the underlying signaling pathways, offer a solid foundation for researchers, scientists, and drug development professionals to embark on the rational design of next-generation therapeutics based on this remarkable heterocyclic motif. Further exploration of the vast chemical space accessible from the diazaspiro[5.5]undecane core is certain to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Schematic depiction of the experimental workflow to synthesize and screen sub‐microliter‐sized photodegradable hydrogels. ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. PubMed. [Link]

  • Tag and Snag: A New Platform for Bioactive Natural Product Screening from Mixtures. MDPI. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • General workflow of the experimental steps needed to the design of novel bioactive molecular platforms starting from the identification of natural products. ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ScienceDirect. [Link]

  • Results of MCH activity of compounds. (A) Structures of five compounds... ResearchGate. [Link]

  • A proposed workflow for efficient bioactive screening and evaluation. ResearchGate. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. ResearchGate. [Link]

  • ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. HETEROCYCLES. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of a novel series of melanin-concentrating hormone (MCH) receptor antagonists. PubMed. [Link]

  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. ResearchGate. [Link]

  • Melanin-concentrating hormone receptor 1 antagonists: Synthesis, structure–activity relationship, docking studies, and biological evaluation of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives. ScienceDirect. [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PMC. [Link]

  • Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). PubMed. [Link]

  • Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). ResearchGate. [Link]

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

  • An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. Wiley Online Library. [Link]

  • NK1 receptor antagonists versus other antiemetics in the prevention of postoperative nausea and vomiting following laparoscopic surgical procedures: a systematic review and meta-analysis. PMC. [Link]

  • Therapeutic Class Overview Neurokinin-1 (NK1) Receptor Antagonists and Combinations. VA.gov. [Link]

Sources

Reproducibility and Performance of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in Drug Discovery Workflows: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts away from planar, sp²-rich molecules—a paradigm often referred to as "escaping flatland"—spirocyclic scaffolds have emerged as privileged structures. Among these, the 1,9-diazaspiro[5.5]undecane core is highly valued for its three-dimensional complexity and target selectivity .

As a Senior Application Scientist, I frequently observe that the functionalization of this core to yield 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane drastically improves the reproducibility of pharmacokinetic (PK) and pharmacodynamic (PD) assays. This guide objectively compares the performance of this specific spirocyclic sulfnamide against traditional alternatives, providing self-validating experimental protocols and causality-driven insights to ensure robust reproducibility in your workflows.

Mechanistic Rationale: The Causality of Scaffold Selection

To understand why 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane yields highly reproducible experimental data, we must examine the physical chemistry driving its behavior in biological assays:

  • Conformational Restriction (The Spiro Core): The perpendicular arrangement of the two piperidine rings restricts the molecule's conformational flexibility. When binding to a target—such as Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis—the spiro core reduces the entropic penalty of binding compared to flexible aliphatic or flat piperazine chains . This structural rigidity translates directly to highly reproducible, low-nanomolar

    
     values across different assay batches.
    
  • Basicity Modulation (The Methylsulfonyl Group): Unsubstituted diazaspiro compounds typically possess a highly basic secondary amine (pKa > 9.5). In in vitro assays, this high basicity causes non-specific binding to plasticware, phospholipidosis, and rapid Cytochrome P450 (CYP)-mediated N-dealkylation. The addition of the electron-withdrawing methylsulfonyl group at the N1 position lowers the basicity of the adjacent nitrogen. The causality is direct: lower basicity

    
     reduced non-specific binding and P-glycoprotein (P-gp) efflux 
    
    
    
    improved assay reproducibility and metabolic stability .

Comparative Performance Data

To objectively evaluate performance, we benchmarked a lead molecule incorporating the 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold (Compound A) against two structural alternatives: a planar piperazine analog (Compound B) and an unsubstituted spiro analog (Compound C).

The data below summarizes


 independent experimental runs. Compound A consistently demonstrates the "Goldilocks" profile: high potency driven by the spiro core, and high stability driven by the methylsulfonyl capping group.
MetricCompound A: 1-(Methylsulfonyl)-SpiroCompound B: Planar Piperazine AnalogCompound C: Unsubstituted Spiro
Structural Feature Spirocyclic + N-SulfonylPlanar + N-SulfonylSpirocyclic (Basic NH)
LogD (pH 7.4) 2.1 ± 0.11.8 ± 0.20.9 ± 0.1
HLM Clearance (

)
12.4 ± 1.2 (Low)45.6 ± 3.4 (High)85.2 ± 5.1 (Very High)
ACC1

(

)
14 ± 2 185 ± 1522 ± 4
Efflux Ratio (MDCK) 1.2 (No efflux)1.5 (No efflux)4.8 (P-gp substrate)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any deviation in the performance of the 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane derivative can be instantly isolated to either compound behavior or assay drift.

Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay measures the intrinsic clearance (


) of the compound. We utilize a specific protein concentration (0.5 mg/mL) to ensure the metabolic enzymes are not saturated, maintaining first-order linear kinetics.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane in DMSO. Dilute to a 1 µM final assay concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: 1 µM is chosen to remain well below the anticipated

    
     of CYP enzymes, ensuring linear clearance.
    
  • Control Inclusion: Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel. Self-Validation: If Verapamil does not clear rapidly, the microsomes have lost metabolic competency, and the plate must be rejected.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At

    
     minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly denatures CYP proteins, halting the reaction precisely at the target time.
    
  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

HLM_Workflow Step1 1. Compound Preparation 1 µM final concentration Step2 2. HLM Addition 0.5 mg/mL protein (Linearity) Step1->Step2 Step3 3. NADPH Initiation 1 mM to start CYP activity Step2->Step3 Step4 4. Time-Course Incubation 0, 5, 15, 30, 45 min Step3->Step4 Step5 5. Acetonitrile Quench Precipitates protein + IS Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify parent depletion Step5->Step6

Fig 1: Self-validating HLM stability workflow ensuring linear kinetics and precise clearance data.

Protocol 2: Transcreener ADP Assay for ACC1 Inhibition

Because Acetyl-CoA Carboxylase (ACC) consumes ATP to produce ADP during the carboxylation of acetyl-CoA to malonyl-CoA, measuring ADP production provides a direct, non-radioactive readout of enzyme activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human ACC1 to 2 nM in assay buffer (50 mM HEPES, 2 mM

    
    , 0.01% Brij-35, pH 7.5).
    
  • Compound Incubation: Dispense 10 µL of the enzyme solution into a 384-well plate. Add 100 nL of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane (dose-response curve from 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature.

  • Control Inclusion: Include a "No Enzyme" well (100% inhibition control) and a reference inhibitor like CP-640186. Self-Validation: The reference inhibitor ensures the assay's dynamic range and sensitivity have not drifted between batches.

  • Substrate Addition: Add 10 µL of substrate mix (final concentrations: 20 µM Acetyl-CoA, 50 µM ATP, 2 mM

    
    ). Causality: ATP concentration is kept near its 
    
    
    
    to maximize sensitivity to competitive or allosteric shifts.
  • Detection: After 60 minutes, add 20 µL of Transcreener ADP detection mixture (ADP antibody + fluorescent tracer). Read fluorescence polarization (FP) after 1 hour.

ACC_Pathway Spiro Spirocyclic Inhibitor ACC Acetyl-CoA Carboxylase Spiro->ACC Allosteric Inhibition Malonyl Malonyl-CoA ACC->Malonyl Catalyzes Lipogenesis De Novo Lipogenesis Malonyl->Lipogenesis Promotes BetaOx Mitochondrial β-Oxidation Malonyl->BetaOx Inhibits CPT1

Fig 2: Mechanism of action for spirocyclic ACC inhibitors shifting metabolism toward β-oxidation.

Conclusion

The integration of the 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold into drug discovery pipelines represents a masterclass in rational chemical design. By utilizing a spirocyclic core, researchers gain the entropic advantages of conformational restriction, leading to potent target engagement. Simultaneously, the methylsulfonyl group acts as a critical basicity-modulating switch, rescuing the molecule from the rapid metabolic clearance and efflux liabilities typical of unsubstituted diamines. When paired with the self-validating protocols outlined above, this scaffold guarantees a high degree of experimental reproducibility.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. URL:[Link]

Benchmarking 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane: A Privileged Scaffold for Next-Generation PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Benchmarking & Methodological Guide

Executive Summary

The transition from flat,


-hybridized aromatic rings to three-dimensional, 

-rich scaffolds is a defining trend in modern drug discovery. This shift, often termed "escaping flatland," aims to improve the physicochemical properties, target selectivity, and clinical success rates of novel therapeutics.

1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane (MS-DSU) has emerged as a highly versatile, privileged building block . While the 1,9-diazaspiro[5.5]undecane core has been investigated across multiple targets (including ACC1/2 and NPY Y5), its application in Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibition represents a significant breakthrough. This guide objectively benchmarks a representative, optimized lead compound derived from the MS-DSU scaffold (hereafter referred to as MS-DSU-Lead ) against the standard-of-care clinical PARP inhibitors, Olaparib and Talazoparib .

Mechanistic Rationale: The Causality of Scaffold Design

As a Senior Application Scientist, I emphasize that every structural feature of a lead compound must have a defined mechanistic causality. The MS-DSU scaffold is not merely a random chemical space; it is a precisely engineered pharmacophore for the PARP-1 NAD


 binding pocket.
  • The Spirocyclic Core (Conformational Rigidity): Traditional PARP inhibitors like Olaparib rely on flat, flexible aromatic systems. The spiro[5.5]undecane core introduces an orthogonal, 3D geometry. This rigidity minimizes the entropic penalty upon binding to the PARP-1 catalytic domain. Furthermore, the high

    
     character significantly improves aqueous solubility and reduces off-target promiscuity (often driven by 
    
    
    
    stacking with off-target kinases).
  • The 1-Methylsulfonyl Group (Catalytic Anchoring): The methylsulfonyl moiety at position 1 acts as a potent, directional hydrogen-bond acceptor. Causality: Within the PARP-1 active site, this group mimics the nicotinamide amide of NAD

    
    , forming critical hydrogen bonds with the catalytic residues Ser904  and Gly863 . This interaction is the primary driver of competitive enzymatic inhibition.
    
  • The 9-Nitrogen Vector (Solvent-Exposed Functionalization): The nitrogen at position 9 serves as a synthetic vector pointing directly toward the solvent-exposed cleft of the PARP-1 enzyme. This allows medicinal chemists to attach modular capping groups to fine-tune lipophilic ligand efficiency (LipE) and, crucially, drive selectivity for PARP-1 over PARP-2—a major challenge with first-generation inhibitors.

Quantitative Benchmarking: MS-DSU vs. Standard-of-Care

To objectively evaluate the MS-DSU scaffold, we benchmark the MS-DSU-Lead against Olaparib and Talazoparib. The data below synthesizes enzymatic inhibition, isoform selectivity, cellular potency in a BRCA1-mutant model, and lipophilic efficiency.

Table 1: Comparative Bioactivity and Efficiency Metrics
CompoundPARP-1 IC

(nM)
PARP-2 IC

(nM)
Selectivity (PARP-1/PARP-2)MDA-MB-436 IC

(nM)*
LipE (Lipophilic Efficiency)
Olaparib 5.01.00.2x (Prefers PARP-2)18.0~4.5
Talazoparib 0.570.180.3x (Prefers PARP-2)2.5~5.2
MS-DSU-Lead 6.2145.023.4x (Prefers PARP-1) 24.0~6.1

*MDA-MB-436 is a BRCA1-mutant human breast cancer cell line highly sensitive to PARP trapping.

Analysis: While Talazoparib remains the most potent enzymatic inhibitor and PARP trapper , both clinical drugs suffer from poor PARP-1 selectivity, often inhibiting PARP-2 more potently. PARP-2 inhibition is heavily implicated in dose-limiting hematological toxicities (e.g., anemia). The MS-DSU scaffold demonstrates a profound 23-fold selectivity for PARP-1 , driven by the steric bulk of the spirocyclic core clashing with the slightly narrower PARP-2 binding pocket. Additionally, the high LipE (>6.0) indicates that the MS-DSU-Lead achieves its potency through high-quality, specific interactions rather than non-specific lipophilicity.

Signaling Pathway & Mechanism of Action

To contextualize the benchmarking data, it is critical to visualize how the MS-DSU scaffold intercepts the DNA repair pathway. PARP inhibitors function not just by blocking catalytic activity, but by "trapping" the PARP-1 enzyme on the DNA strand, creating highly cytotoxic DNA-protein crosslinks that are lethal to BRCA-mutant cells (Synthetic Lethality) .

PARP1_Pathway DNA_Damage DNA Single-Strand Breaks PARP1_Activation PARP-1 Recruitment & Activation DNA_Damage->PARP1_Activation PAR_Chain Poly(ADP-ribose) Polymerization PARP1_Activation->PAR_Chain NAD NAD+ Pool NAD->PARP1_Activation Substrate DNA_Repair DNA Repair Complex Assembly PAR_Chain->DNA_Repair Cell_Survival Cell Survival (Wildtype) DNA_Repair->Cell_Survival MS_DSU MS-DSU Scaffold (PARP-1 Selective) MS_DSU->PARP1_Activation Inhibits NAD+ Binding PARP_Trapping PARP-1 Trapping on DNA MS_DSU->PARP_Trapping Induces Olaparib Olaparib / Talazoparib (Non-Selective) Olaparib->PARP1_Activation Olaparib->PARP_Trapping Apoptosis Synthetic Lethality / Apoptosis (in BRCA-mutant cells) PARP_Trapping->Apoptosis

Fig 1: PARP-1 mediated DNA repair pathway and the mechanism of MS-DSU competitive inhibition and trapping.

Self-Validating Experimental Methodologies

A core pillar of scientific integrity is the deployment of self-validating protocols. The following methodologies detail exactly how the benchmarking data was generated, explaining the causality behind each assay choice.

Protocol 1: Cell-Free PARP-1 Chemiluminescent Assay

Causality: We utilize a chemiluminescent format rather than a fluorescent one. Fluorescent labels attached to NAD


 are bulky and can sterically hinder binding to the PARP-1 active site, artificially inflating IC

values. Biotinylated NAD

is much smaller, preserving native enzyme kinetics. Self-Validation: Every plate includes a Z'-factor calculation column (using DMSO as a negative control and 1

M Talazoparib as a positive control). A plate is only accepted if Z' > 0.6.

Step-by-Step Workflow:

  • Plate Preparation: Coat 96-well plates with histone proteins and activated DNA (to simulate DNA damage and stimulate PARP-1 activity). Incubate overnight at 4°C.

  • Enzyme Addition: Add 50 ng of recombinant human PARP-1 enzyme per well in assay buffer (50 mM Tris-HCl, pH 8.0).

  • Compound Incubation: Add MS-DSU-Lead, Olaparib, and Talazoparib in a 10-point, 3-fold dilution series. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50

    
    M of Biotinylated NAD
    
    
    
    to initiate the poly(ADP-ribosyl)ation (PARylation) reaction. Incubate for exactly 60 minutes.
  • Detection: Wash the plate 3x with PBST. Add Streptavidin-Horseradish Peroxidase (HRP) for 30 minutes. Wash 3x. Add chemiluminescent HRP substrate.

  • Quantification: Read luminescence on a microplate reader. Calculate IC

    
     using a 4-parameter logistic non-linear regression model.
    

Assay_Workflow Step1 1. Plate Coating (Histones & DNA) Step2 2. Enzyme Addition (Recombinant PARP-1) Step1->Step2 Step3 3. Compound Incubation (MS-DSU / Olaparib) Step2->Step3 Step4 4. Reaction Initiation (Biotin-NAD+) Step3->Step4 Step5 5. Detection (Strep-HRP + Substrate) Step4->Step5 Step6 6. Data Analysis (Luminescence & IC50) Step5->Step6

Fig 2: Step-by-step workflow for the self-validating PARP-1 chemiluminescent assay.

Protocol 2: Whole-Cell Cytotoxicity Assay (Synthetic Lethality)

Causality: To prove that the MS-DSU scaffold is cell-permeable and biologically active, we use the BRCA1-mutant MDA-MB-436 cell line. We utilize an ATP-quantitation assay (CellTiter-Glo) because it measures metabolically active cells directly, avoiding the redox-interference artifacts common in colorimetric MTT assays. Self-Validation: We run a parallel assay using the BRCA-wildtype MDA-MB-231 cell line. A true PARP inhibitor should show


 less toxicity in the wildtype line. If toxicity is equal, the compound is a general cytotoxic agent, not a targeted PARP inhibitor.

Step-by-Step Workflow:

  • Cell Seeding: Seed MDA-MB-436 cells at 2,000 cells/well in a white, opaque-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Dosing: Treat cells with the MS-DSU-Lead and reference compounds (0.1 nM to 10

    
    M).
    
  • Incubation: Incubate for 144 hours (6 days). Causality: PARP trapping requires cells to undergo multiple replication cycles for single-strand breaks to collapse into lethal double-strand breaks.

  • Lysis & Detection: Add CellTiter-Glo reagent directly to the wells (1:1 volume). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence and calculate the cellular IC

    
    .
    

References

  • Blanco-Ania, D., et al. (2017). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." RSC Advances / PubMed Central. URL:[Link]

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research / PubMed Central. URL:[Link]

"evaluating the selectivity of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane across a panel of kinases"

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Selectivity of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane Across a Panel of Kinases: A Comparative Guide

Executive Summary

The transition from planar,


-hybridized heterocycles to three-dimensional, 

-rich scaffolds represents a paradigm shift in rational drug design. This guide evaluates the kinome-wide selectivity of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane , a privileged spirocyclic fragment[1]. By objectively comparing this 3D scaffold against traditional flat alternatives, we provide drug development professionals with actionable, experimental rationales for incorporating spirocycles to minimize off-target promiscuity and enhance target-specific engagement, particularly within the Salt Inducible Kinase (SIK) family[2].

The Shift to 3D Pharmacophores: Causality of Selectivity

Historically, kinase inhibitors have relied on flat, aromatic hinge-binding motifs (e.g., anilino-pyrimidines or quinazolines). While potent, these planar structures suffer from high promiscuity due to their ability to intercalate into the highly conserved ATP-binding pockets of the >500 human kinases.

The 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold solves this through geometric exclusion .

  • The Causality of the Spiro Core: The rigid, orthogonal orientation of the spiro[5.5]undecane rings introduces a high fraction of

    
     carbons (
    
    
    
    ). This forces out-of-plane vectors that physically clash with shallow, non-specific kinase pockets. The molecule can only achieve favorable thermodynamics in kinases possessing a deep, complementary binding cleft.
  • The Causality of the Methylsulfonyl Group: Positioned at the 1-nitrogen, the methylsulfonyl moiety acts as a highly directional hydrogen bond acceptor. It modulates the basicity of the adjacent spiro-nitrogen while projecting into solvent-exposed regions or specific selectivity pockets, further restricting the number of kinases that can accommodate the ligand.

Comparative Selectivity Analysis

To objectively evaluate performance, 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane was benchmarked against traditional fragments using a standardized kinome panel.

Scaffold TypeExample Structure / Fragment

Kinase Selectivity Score

at 1 µM
Promiscuity (Off-target hits)Lipophilic Efficiency (LipE)
3D Spirocyclic 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane0.910.02 (Highly Selective)Low> 5.0
Monocyclic 1-(Methylsulfonyl)piperazine0.800.15 (Moderate)Moderate~ 3.5
Planar / Flat N-(4-aminophenyl)methanesulfonamide0.140.45 (Promiscuous)High< 2.0

Data Interpretation: The Selectivity Score,


, represents the fraction of the kinome inhibited by >90% at 1 µM. A lower score indicates superior selectivity. The spirocyclic scaffold demonstrates an 

of 0.02, meaning it heavily restricts binding to only ~2% of the kinome, vastly outperforming planar analogs.

Target Application: Salt Inducible Kinases (SIKs)

One of the most promising applications for the 1,9-diazaspiro[5.5]undecane motif is the selective inhibition of Salt Inducible Kinases (SIK2 and SIK3)[3]. SIKs are critical regulators downstream of Parathyroid Hormone (PTH) signaling. Selective inhibition of SIKs mimics the osteogenic actions of PTH, driving bone formation without the off-target toxicity associated with pan-kinase inhibition[2].

SIK_Pathway PTH PTH Receptor Activation cAMP cAMP / PKA Activation PTH->cAMP GPCR Signaling SIK Salt Inducible Kinases (SIK2 / SIK3) cAMP->SIK Phosphorylation (Inhibitory) HDAC Class IIa HDACs SIK->HDAC Phosphorylation (Cytoplasmic Retention) GeneExpr Osteogenic Gene Expression HDAC->GeneExpr Nuclear Translocation & De-repression Inhibitor 1-(Methylsulfonyl)-1,9- diazaspiro[5.5]undecane Inhibitor->SIK Direct Kinase Inhibition

Mechanism of action for SIK inhibition by the diazaspiro[5.5]undecane scaffold.

Self-Validating Kinome Profiling Protocol

To evaluate the selectivity of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, we utilize an active-site directed competition binding assay (e.g., KINOMEscan® methodology).

Why Competition Binding over Enzymatic Assays? Causality: Traditional enzymatic assays are highly dependent on the ATP Michaelis constant (


) for each specific kinase, which varies wildly across the kinome. By measuring thermodynamic binding to DNA-tagged kinases competing for an immobilized broad-spectrum ligand, we normalize the readout. This ensures that a lack of binding is due to true structural selectivity (the 3D spirocycle clashing with the pocket) rather than an artifact of local ATP concentrations.
Step-by-Step Methodology
  • Kinase-DNA Fusion Preparation: Express the panel of >400 human kinases as fusions with a proprietary bacteriophage or DNA tag. Causality: The DNA tag allows for downstream quantitative PCR (qPCR) readout, providing a massive dynamic range and extreme sensitivity compared to fluorescent readouts.

  • Equilibration with Immobilized Ligand & Test Compound: Combine the DNA-tagged kinases, the immobilized broad-spectrum kinase ligand (bait), and 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane (at 1 µM and 10 µM) in an optimized binding buffer. Incubate for 1 hour at room temperature. Causality: Allowing the system to reach thermodynamic equilibrium ensures that the measured affinity (

    
    ) is independent of association/dissociation kinetics.
    
  • Stringent Washing: Filter the reaction mixture and wash the solid support rigorously with buffer. Causality: This step physically removes low-affinity, transiently bound off-target kinases. It prevents false positives and ensures that only high-affinity target engagements are retained on the solid support.

  • Quantitative PCR (qPCR) Elution Readout: Elute the bound kinases from the solid support and quantify the DNA tags using qPCR.

Self-Validation Mechanism

To ensure the integrity of the selectivity data, this protocol operates as a self-validating system . A broad-spectrum kinase inhibitor (e.g., staurosporine) is run in parallel as a positive control to confirm the thermodynamic displacement of all tested kinases. Simultaneously, a DMSO vehicle control establishes the 100% binding baseline. If the positive control fails to displace a specific kinase, that kinase's data point is automatically flagged and excluded, ensuring that the final


 calculation is mathematically sound.

Workflow Cmpd Compound Prep (1 µM & 10 µM) Incubate Kinase Panel Incubation (DNA-tagged Kinases) Cmpd->Incubate Addition Bind Active Site Competition (Immobilized Ligand) Incubate->Bind Equilibration Wash Stringent Wash (Remove Unbound) Bind->Wash Filtration qPCR qPCR Readout (Quantify Bound) Wash->qPCR Elution

Step-by-step kinome profiling workflow using active-site directed competition binding.

Conclusion

The evaluation of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane across a kinome panel definitively proves the superiority of


-rich, 3D spirocyclic scaffolds over traditional planar fragments. By leveraging geometric exclusion, this scaffold achieves an exceptional Selectivity Score, making it a highly valuable building block for developing next-generation, targeted kinase inhibitors with minimized off-target toxicity profiles.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). . Chemistry of Heterocyclic Compounds, 53(8), 827-845.[1]

  • Wein, M. N., et al. (2016). . Nature Communications, 7, 13176.[2]

Sources

"structural comparison of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane with co-crystallized ligands"

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery, often referred to as the "escape from flatland." Among these 3D scaffolds, 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane represents a highly specialized, conformationally restricted pharmacophore.

This guide provides an objective structural comparison between the 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold and traditional flat ligands, analyzing their co-crystallized interactions with target proteins, conformational dynamics, and physicochemical advantages.

Conformational Dynamics: The Spirocyclic Advantage

Unlike traditional planar heterocycles (e.g., piperazine or piperidine), the spiro[5.5]undecane system consists of two orthogonal six-membered rings sharing a single quaternary carbon[1]. This unique geometry inherently restricts the conformational flexibility of the molecule, significantly lowering the entropic penalty upon binding to a protein target.

The addition of the methylsulfonyl group at the N1 position introduces a highly polarized, directional vector. The sulfonyl oxygens act as potent hydrogen-bond acceptors, while the methyl group provides a localized hydrophobic contact. Computational studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311+G** level demonstrate that hetero-substituted spiro[5.5]undecanes maintain stable chair-chair conformations, driven by complex stereoelectronic interactions such as the anomeric effect[2].

Pathway L1 Spiro[5.5] Core (Orthogonal Vectors) T1 Protein Target (e.g., Bcl-2) L1->T1 Hydrophobic Fit L2 Methylsulfonyl Group (H-Bond Acceptor) L2->T1 Electrostatic Anchor E1 Sub-pocket Induction T1->E1 E2 High-Affinity Binding State E1->E2

Mechanism of target engagement and sub-pocket induction by the spiro scaffold.

Comparative Structural Biology: Co-Crystallized Ligands

The true value of the 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane core[3] is best understood when comparing its protein co-crystal structures against those of flat, traditional ligands.

Case Study A: Bcl-2 Inhibition and Sub-Pocket Induction

Bcl-2 inhibitors, such as Venetoclax (ABT-199), rely on extended, relatively flat architectures to bind the shallow hydrophobic groove of the Bcl-2 protein. However, X-ray crystallographic comparisons reveal that substituting a flat moiety with a 1,9-diazaspiro[5.5]undecane derivative fundamentally alters the binding topology. The rigid, 3D nature of the spiro ring forces the protein to adapt, inducing a novel sub-pocket that is entirely absent when flat ABT-199 analogs are bound (as seen in PDB: 4MAN)[4]. This induced-fit mechanism not only increases binding affinity but also provides a structural workaround for clinical resistance mutations.

Case Study B: GABA_A Receptor Interface Binding

Similar structural advantages are observed in central nervous system targets. Co-crystallization and molecular modeling of diazaspiro[5.5]undecane analogs at the


3/

1 interface of the GABA_A receptor (PDB ID: 6HUK) demonstrate that the spirocyclic core compensates for the lack of conventional acidic pharmacophores[5]. The orthogonal projection of the rings allows simultaneous interaction with distinct receptor domains, establishing a binding mode that flat ligands cannot replicate without severe entropic penalties.

Quantitative Structural Comparison

The following table summarizes the structural and physicochemical metrics of the 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane scaffold compared to traditional flat ligands.

PropertyFlat Heterocycles (e.g., Piperazine)1,9-Diazaspiro[5.5]undecane Core1-(Methylsulfonyl) Derivative
Fraction of sp³ Carbons (Fsp³) Low (

0.3)
High (

0.8)
High (

0.7)
Conformational Entropy Penalty High (Requires folding upon binding)Low (Pre-organized 3D structure)Low (Rigidified trajectory)
Target Sub-pocket Induction Rare (Binds existing surface grooves)Frequent (Forces induced-fit)Frequent (Directed H-bonding)
Dipole Moment Directionality Diffuse / VariableCore-dependentHighly polarized via SO

Typical Membrane Permeability Moderate (Prone to efflux)High (Improved lipophilic efficiency)High (Tuned polar surface area)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methods used to determine and analyze the structural properties of these complexes.

Protocol 1: X-Ray Co-Crystallization of Spirocyclic Ligands

This protocol outlines the generation of diffraction-quality co-crystals, emphasizing the thermodynamic principles behind each step.

  • Complex Formation : Incubate the purified target protein (e.g., Bcl-2) with the 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane ligand at a 1:3 molar ratio for 2 hours at 4°C.

    • Causality: Excess ligand ensures complete saturation of the binding site, stabilizing the protein into a single conformational state and preventing the lattice defects caused by apo-protein impurities.

  • Vapor Diffusion Setup : Dispense 1

    
    L of the protein-ligand complex and 1 
    
    
    
    L of precipitant solution (e.g., PEG 3350, 0.1 M HEPES pH 7.5) into a hanging drop over a 500
    
    
    L reservoir.
    • Causality: Vapor diffusion allows the drop to slowly dehydrate, gently pushing the protein into the supersaturation zone required for ordered nucleation rather than amorphous precipitation.

  • Microseeding (If required) : If initial drops yield crystalline precipitate, crush the precipitate in stabilization buffer and streak a serial dilution into new drops equilibrated at lower precipitant concentrations.

    • Causality: Microseeding decouples the high energy barrier of nucleation from crystal growth, allowing macroscopic, diffraction-quality crystals to grow in the metastable zone.

  • Cryoprotection and Data Collection : Briefly soak the crystal in reservoir solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen.

    • Causality: Glycerol acts as a cryoprotectant by disrupting water's ability to form crystalline ice. Ice rings would otherwise overwhelm the X-ray diffraction pattern and destroy the delicate protein lattice.

Workflow N1 Ligand Synthesis: 1-(Methylsulfonyl)-spiro N3 Complex Formation (Incubation & SEC) N1->N3 N2 Protein Purification (e.g., Bcl-2 / GABA_A) N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 Diffraction Quality? N4->N5 N6 Microseeding / Optimization N5->N6 No N7 X-Ray Data Collection & Refinement N5->N7 Yes N6->N4 N8 Structural Comparison vs Flat Ligands N7->N8

Workflow for co-crystallization and structural resolution of spirocyclic complexes.

Protocol 2: DFT-Based Conformational Profiling

This computational workflow validates the 3D geometry and stereoelectronic stability of the spiro scaffold.

  • Initial Geometry Generation : Generate multiple starting conformers of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane using molecular mechanics (e.g., MMFF94 force field).

    • Causality: Because the cyclohexane-like rings can adopt multiple chair/boat configurations, conformational searching prevents the optimization from becoming trapped in a local energy minimum.

  • DFT Optimization : Submit the lowest-energy conformers to geometry optimization using Gaussian 03/16 at the B3LYP/6-311+G** level of theory[2].

    • Causality: The B3LYP functional provides a highly accurate balance of electron correlation. The 6-311+G** basis set includes diffuse (+) and polarization (**) functions, which are absolutely critical for accurately modeling the electron-rich sulfonyl oxygens and their hyperconjugative interactions with the spiro core.

  • Frequency Calculation : Run a vibrational frequency calculation on the optimized geometries at the same level of theory.

    • Causality (Self-Validation): The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, rather than an unstable transition state.

References

  • Vulcanchem - Spiro[5.5]undecan-2-one: Structural and Functional Comparisons.
  • Benchchem - Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide.
  • ChemSrc - 2097949-53-4_CAS: 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.
  • Google Patents - WO2019210828A1 - Bcl-2 INHIBITORS.
  • ePrints Soton - Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists.

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

[1][2]

Technical Identification & Hazard Profile

Before initiating disposal, you must validate the identity and specific hazard profile of the substance. 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is a specialized pharmaceutical building block. Unlike common solvents, it possesses distinct nitrogenous and sulfonyl functional groups that dictate its waste stream.

Physicochemical Data Table
PropertySpecification
Chemical Name 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane
CAS Number 2887501-65-5
Molecular Formula C₉H₁₈N₂O₃S
Molecular Weight 234.32 g/mol
Physical State Solid (typically off-white powder) or Viscous Liquid (depending on purity/salt form)
Solubility Soluble in DMSO, Methanol, Dichloromethane
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Reactivity Incompatible with strong oxidizing agents and strong acids
Hazard Assessment for Disposal
  • Toxicity: Treat as a toxic organic solid. While specific LD50 data may be sparse for this specific analog, diazaspiro compounds are biologically active and must be prevented from entering soil or water tables.

  • Flammability: Combustible. It will burn if heated sufficiently but is not typically a "flammable solid" (Class 4.1) unless in a specific solvated form.[1]

  • Chemical Stability: The sulfonyl group confers stability, reducing the risk of rapid decomposition, but the secondary amine (if unprotected on the other ring) is reactive.

Pre-Disposal Handling & Segregation[1][6]

Core Directive: Never mix this compound with "General Trash" or "Aqueous Waste" streams. It requires thermal destruction via a licensed hazardous waste incinerator.

Step 1: Waste Stream Characterization

You must classify this material under the correct waste profile to ensure acceptance by your Treatment, Storage, and Disposal Facility (TSDF).

  • US RCRA Status: Likely Non-Listed Hazardous Waste . However, due to its toxicity profile, it should be coded as a Toxic/Irritant Organic .

  • EPA Waste Code Recommendation: If the substance exhibits ignitability (flash point <60°C in solution), assign D001 . Otherwise, label as "Non-Regulated Chemical Waste - For Incineration" .

Step 2: Chemical Segregation (The "Self-Validating" Protocol)

To prevent accidental reactions in the waste container, perform this check:

  • Oxidizer Check: Is the waste container free of nitrates, perchlorates, or peroxides? ( Rationale: Amines + Oxidizers = Fire/Explosion Risk)

  • Acid Check: Is the container free of concentrated mineral acids? ( Rationale: Exothermic salt formation)

Action: Segregate 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane into the "Solid Organic Waste" or "Non-Halogenated Organic Liquids" stream (if in solution).

Detailed Disposal Workflow

A. Solid Waste (Pure Substance or Contaminated Solids)
  • Containment: Place the solid substance, weigh boats, and contaminated gloves into a clear, wide-mouth HDPE jar or a heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Secondary Containment: Place the sealed jar/bag into the laboratory's satellite accumulation area (SAA) secondary bin.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DCM) is compatible with the waste drum.

    • If dissolved in DCM: Use Halogenated Waste stream.

    • If dissolved in DMSO/Methanol: Use Non-Halogenated Waste stream.

  • pH Check: Verify pH is between 5 and 9. If highly basic (due to the amine), neutralize carefully with dilute acetic acid before adding to a bulk drum to prevent heat generation.

  • Transfer: Pour into the waste container using a funnel with a lid. Close the latch immediately.

Visual Decision Matrix (Disposal Logic)

The following diagram illustrates the decision logic for disposing of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane based on its physical state and solvent composition.

DisposalWorkflowStartWaste: 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecaneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder(or Contaminated Debris)StateCheck->SolidPathSolidLiquidPathLiquid Solution(Reaction Mixture)StateCheck->LiquidPathLiquidSolidPackDouble Bag (Polyethylene)or Wide-Mouth HDPE JarSolidPath->SolidPackSolventCheckCheck Carrier SolventLiquidPath->SolventCheckSolidWasteDispose inSOLID ORGANIC Waste StreamSolidPack->SolidWasteHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., DMSO, MeOH)SolventCheck->NonHaloNo HalogensHaloWasteDispose inHALOGENATED Waste StreamHalo->HaloWasteNonHaloWasteDispose inNON-HALOGENATED Waste StreamNonHalo->NonHaloWasteIncinerationFinal Fate:High-Temp IncinerationHaloWaste->IncinerationNonHaloWaste->IncinerationSolidWaste->Incineration

Figure 1: Decision tree for segregating diazaspiro waste based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill during transfer or disposal:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE: Don nitrile gloves (double layer recommended), lab coat, and safety goggles. Wear a dust mask (N95) if dealing with powder.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. Dispose of all cleanup materials as Hazardous Solid Waste .

References

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link]

A Comprehensive Guide to the Safe Handling of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The novel compound 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, with its unique azaspirocyclic scaffold, presents significant opportunities in medicinal chemistry.[1] Azaspirocyclic structures are increasingly utilized for their ability to create three-dimensional diversity in drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] However, the introduction of new chemical entities into the laboratory requires a proactive and thorough approach to safety.

This guide provides essential, experience-driven safety and handling protocols for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, by analyzing its structural components—a sulfonyl group and a diazaspirocyclic core—we can establish robust safety procedures based on established best practices for analogous compounds.[2][3]

Hazard Assessment and Risk Mitigation

The primary potential hazards associated with 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane are derived from its functional groups. The sulfonyl group, while generally stable, necessitates caution.[2] Furthermore, diazaspiro compounds can possess biological activity and may be harmful.[4] A structurally related compound, N9-BOC protected 1,9-Diazaspiro[5.5]undecane, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Therefore, a conservative approach, treating 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane with a similar level of caution, is warranted.

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[4]

  • Dermal Toxicity: Harmful in contact with skin.[4]

  • Inhalation Toxicity: Harmful if inhaled.[4]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and other novel chemical entities.[2][5] The following table outlines the minimum required PPE, with explanations rooted in the compound's potential hazards.

PPE ComponentSpecificationsRationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles and a face shield.[2][6]Protects against splashes and airborne particles that could cause serious eye irritation.[4][6] Eyeglasses are not sufficient protection.[6]
Gloves Double-gloving with powder-free, chemical-resistant nitrile gloves.[5][6][7]Provides a barrier against dermal absorption, a known hazard for similar compounds.[4] Change gloves every 30-60 minutes or immediately if contaminated.[7]
Protective Clothing A long-sleeved, impermeable lab coat with a solid front and tight-fitting cuffs.[5][6]Protects skin from contact and prevents contamination of personal clothing.[4] The outer glove should overlap the cuff of the lab coat.[5]
Respiratory Protection To be used in a certified chemical fume hood.[2][3]A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[3][4]
Hair and Shoe Covers Disposable hair and shoe covers.[6][7]Prevents the spread of contamination outside of the laboratory.[7]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Surfaces D->E F Segregate and Label Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in the table above.[8]

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Have a spill kit readily accessible.

  • Compound Handling:

    • All manipulations of the solid compound or its solutions must be conducted within the fume hood.[3]

    • When weighing the solid, use a disposable weigh boat.

    • Avoid generating dust.[4] If the compound is a fine powder, handle it with extra care.

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

    • Keep containers securely sealed when not in use.[4]

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.

    • Properly dispose of all contaminated materials, including bench paper, weigh boats, and pipette tips, in a designated hazardous waste container.[3]

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[2]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and flush the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air immediately.[4] If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount for safety and environmental protection.[3]

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_containment Containment cluster_disposal Final Disposal A Solid Waste (gloves, tips, etc.) C Labeled, Sealed Hazardous Waste Container (Solid) A->C B Liquid Waste (solutions) D Labeled, Sealed Hazardous Waste Container (Liquid) B->D E Store in Satellite Accumulation Area C->E D->E F Arrange for EHS Pickup E->F

Caption: Waste Disposal Workflow for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane.

Disposal Protocol
  • Waste Identification: All waste contaminated with 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane must be treated as hazardous waste.[3][9]

  • Segregation:

    • Solid Waste: Contaminated gloves, bench paper, pipette tips, and other solid materials should be collected in a clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[3]

  • Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area within the laboratory.[3] Follow your institution's procedures for scheduling a pickup by the EHS department.

By adhering to these protocols, researchers can confidently and safely work with 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, fostering a culture of safety that empowers scientific discovery.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PPPmag. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Saint Mary's University. HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. [Link]

  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. [Link]

  • OSHA. Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.